molecular formula C12H17FN2 B3174300 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline CAS No. 952906-23-9

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Cat. No.: B3174300
CAS No.: 952906-23-9
M. Wt: 208.27 g/mol
InChI Key: LVYNPHQIJBOKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNPHQIJBOKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

[1]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and CNS-active agents.[1] It features an aniline core substituted with a fluorine atom at the 5-position and a sterically demanding 2-methylpiperidine ring at the 2-position (ortho).[1]

The presence of the 2-methyl group on the piperidine ring introduces chirality and increased steric bulk compared to its non-methylated or 3/4-methyl analogs.[1] This steric constraint is often exploited in drug design to lock molecular conformations or block metabolic "soft spots" on the piperidine ring.[1]

Physicochemical Profile
PropertyValueNotes
IUPAC Name 5-Fluoro-2-(2-methylpiperidin-1-yl)aniline
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol Calculated (C: 144.13, H: 17.14, F: 19.00, N: 28.[1]01)
Exact Mass 208.1376For HRMS verification
CAS Registry Not widely indexedAnalogous to 3-methyl isomer (CAS 869943-95-3)
Physical State Solid / Low-melting solidDepending on purity/salt form
Chirality Racemic (unless resolved)Contains one chiral center at piperidine C2

Structural Analysis & Isomerism

Understanding the spatial arrangement of this molecule is critical for synthesis and binding affinity optimization.[1]

Steric Hindrance (The "Ortho-Ortho" Effect)

The 2-methylpiperidine group is attached ortho to the aniline nitrogen.[1] Furthermore, the methyl group within the piperidine ring is at position 2 (adjacent to the connecting nitrogen).[1]

  • Consequence: This creates significant steric clash between the piperidine methyl group and the aniline ring.[1]

  • Result: The piperidine ring likely twists out of coplanarity with the benzene ring to relieve strain.[1] This non-planar conformation is valuable for disrupting "flat" stacking in off-target binding but makes the initial synthesis (SNAr coupling) more difficult than with unsubstituted piperidine.[1]

Chirality

The C2 position of the piperidine ring is a stereocenter.[1]

  • Racemic Mixture: Standard synthesis yields the (±)-mixture.[1]

  • Enantiomers: (R)- and (S)-enantiomers can be separated via Chiral HPLC or synthesized using enantiopure 2-methylpiperidine tartrate salts.[1]

Synthesis Protocol

The synthesis requires a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1]

Retrosynthetic Logic

To ensure the correct substitution pattern (Amino at 1, Piperidine at 2, Fluoro at 5), the starting material must be 2,5-Difluoronitrobenzene .[1]

  • Activation: The nitro group activates the ortho (C2) and para (C4) positions.[1]

  • Selectivity: In 2,5-difluoronitrobenzene, C2 is ortho to NO₂ (activated), while C5 is meta to NO₂ (unactivated).[1] Therefore, the amine nucleophile will selectively displace the fluorine at C2.[1]

Step-by-Step Methodology
Step 1: SNAr Coupling

Reaction: 2,5-Difluoronitrobenzene + 2-Methylpiperidine

1
  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), 2-Methylpiperidine (1.2 eq), K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).[1]

  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr).[1]

  • Conditions: Heat is required (80–100 °C) due to the steric hindrance of the 2-methyl group on the nucleophile.[1]

  • Procedure:

    • Dissolve 2,5-difluoronitrobenzene in DMF.[1]

    • Add K₂CO₃ base.[1]

    • Add 2-methylpiperidine dropwise.[1]

    • Heat to 90 °C and monitor via TLC/LCMS (Target Mass: M+H 239).

    • Workup: Dilute with water, extract with EtOAc. The product is usually a yellow/orange oil or solid.[1]

Step 2: Nitro Reduction

Reaction: 5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene

1
  • Method A (Catalytic Hydrogenation): H₂ (balloon), 10% Pd/C, MeOH.[1]

    • Note: Monitor carefully to avoid de-fluorination (though aryl fluorides are generally stable under mild hydrogenation).[1]

  • Method B (Chemical Reduction - Recommended): Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), Reflux.[1]

    • Why: Iron reduction is chemoselective and avoids any risk of removing the fluorine atom.[1]

  • Procedure (Fe/NH₄Cl):

    • Suspend nitro intermediate in EtOH/H₂O.[1]

    • Add NH₄Cl and Fe powder.[1]

    • Reflux for 2-4 hours (Color change from orange to dark brown/black).

    • Filter hot through Celite to remove iron sludge.[1]

    • Concentrate filtrate and extract with DCM.[1]

Visual Synthesis Workflow

SynthesisPathSM12,5-Difluoronitrobenzene(CAS 364-74-9)InterIntermediate:5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzeneSM1->InterSNArK2CO3, DMF, 90°CReagent2-Methylpiperidine(Nucleophile)Reagent->InterProductTarget:5-Fluoro-2-(2-methylpiperidin-1-yl)anilineInter->ProductReductionFe/NH4Cl or H2/Pd

Caption: Two-step synthesis starting from regioselective displacement of fluorine ortho to the nitro group.

Analytical Characterization

To validate the synthesis, the following spectral features should be observed.

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Methyl Group: A distinct doublet (

      
       ppm) corresponding to the CH₃ on the piperidine.[1]
      
    • Piperidine Ring: Multiplets in the aliphatic region (

      
       ppm).[1][2] The protons adjacent to nitrogen will be deshielded.[1]
      
    • Aniline NH₂: Broad singlet (

      
       ppm), exchangeable with D₂O.[1]
      
    • Aromatic Region:

      • Proton at C6 (ortho to NH₂): Doublet of doublets (coupling with F and C4-H).[1]

      • Proton at C3 (ortho to piperidine): Doublet of doublets.[1]

      • Proton at C4: Multiplet.

  • ¹⁹F NMR: Single peak around

    
     to 
    
    
    ppm (typical for fluoroanilines).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive mode.

  • Parent Ion: [M+H]⁺ = 209.13 (approx).[1]

  • Fragmentation: Loss of the methyl group or fragmentation of the piperidine ring may be observed at higher collision energies.[1]

References

  • PubChem Compound Summary. 5-Fluoro-2-methylaniline (Analogous Core). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • MDPI Molecules. Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. (Demonstrates reactivity of fluorinated benzenes with piperazines). Available at: [Link][1]

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for Senior Application Scientists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In the landscape of modern rational drug design, the strategic incorporation of bifunctional, conformationally restricted scaffolds is paramount. 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline (CAS: 952906-23-9) serves as a highly specialized pharmacophore and synthetic intermediate. This molecule combines the metabolic shielding properties of a strategically placed fluorine atom with the steric bulk of a chiral 2-methylpiperidine ring. This guide deconstructs its chemical identity, the causality behind its reactivity, and provides field-proven, self-validating protocols for its utilization in active pharmaceutical ingredient (API) development.

Chemical Identity & Structural Parameters

To ensure rigorous lot-to-lot reproducibility and accurate molecular modeling, the quantitative identifiers of this compound must be strictly defined[1],[2].

ParameterValueCausality / Significance
IUPAC Name 5-Fluoro-2-(2-methylpiperidin-1-yl)anilineDefines the ortho-relationship of the amine and piperidine, and the meta-relationship of the amine and fluorine.
CAS Registry Number 952906-23-9Primary identifier for procurement and regulatory documentation[1].
Molecular Formula C₁₂H₁₇FN₂Indicates a highly lipophilic core suitable for CNS or deep-pocket kinase targets.
Molecular Weight 208.28 g/mol Low molecular weight allows for downstream derivatization without violating Lipinski’s Rule of 5.
Exact Mass 208.1376 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES CC1CCCCN1c2ccc(F)cc2NUtilized for in silico docking studies and predictive pharmacokinetic modeling.

Mechanistic Insights: The Causality of the Pharmacophore

The architecture of this molecule is not coincidental; it is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in drug development.

Electronic Push-Pull Dynamics

The primary aniline amine (-NH₂) is an activating, electron-donating group that increases the electron density of the aromatic ring. Conversely, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). This push-pull dynamic finely tunes the nucleophilicity of the primary amine, making it selectively reactive toward strong electrophiles (like acid chlorides) while resisting spontaneous oxidative degradation.

Metabolic Shielding via Fluorination

Cytochrome P450 (CYP450) enzymes frequently metabolize aromatic rings via hydroxylation at electron-rich para-positions. By installing a highly electronegative fluorine atom at the C5 position (para to the piperidine ring), the molecule effectively blocks this primary site of metabolic liability[3]. The strength of the C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, thereby extending the biological half-life of the downstream drug candidate[3].

Conformational Restriction

The inclusion of the 2-methyl group on the piperidine ring is a classic application of conformational restriction in drug design[4]. The steric bulk of the methyl group restricts the free rotation of the C-N bond connecting the piperidine to the benzene ring. By locking the molecule into a specific 3D geometry, the entropic penalty typically incurred upon binding to a target receptor is drastically reduced, leading to a logarithmic increase in binding affinity[4].

G Core This compound F_group 5-Fluoro Substituent Blocks CYP450 Oxidation Core->F_group Amine Primary Aniline H-Bond Donor / Attachment Core->Amine Piperidine 2-Methylpiperidine Ring Conformational Lock Core->Piperidine Target1 Hydrophobic Pocket Enhanced Binding F_group->Target1 Target2 Kinase Hinge Region Vector for Derivatization Amine->Target2 Target3 Receptor Steric Cleft Entropic Penalty Reduction Piperidine->Target3

Pharmacophore mapping demonstrating target interactions and conformational restriction effects.

Experimental Methodology: Standardized N-Acylation Workflow

To utilize this intermediate in the synthesis of kinase inhibitors, the primary amine is typically acylated. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee reaction fidelity.

Causality of Reagent Selection
  • Solvent (Anhydrous DCM): Ensures complete solubility of the lipophilic starting material while preventing the hydrolysis of the electrophilic acid chloride.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its extreme steric hindrance prevents it from acting as a competing nucleophile, ensuring it acts strictly as a proton sponge.

  • Temperature (0 °C to RT): The initial 0 °C environment suppresses the kinetic formation of di-acylated side products, ensuring strict mono-acylation.

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve this compound (1.0 eq, 2.08 g, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add DIPEA (1.5 eq, 2.6 mL, 15 mmol) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve the desired acid chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM and add it dropwise over 15 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Validation (Self-Validation Step): Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and inject into the LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak at m/z 209.1 [M+H]⁺ and the emergence of the target amide mass.

  • Quench & Workup: If LC-MS confirms completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to neutralize unreacted acid chloride and protonate the DIPEA.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G SM Starting Material This compound Reaction Reaction Conditions 0 °C to RT, N2 Atmosphere SM->Reaction Reagents Reagents R-COCl, DIPEA, Anhydrous DCM Reagents->Reaction Validation1 In-Process Validation LC-MS: Disappearance of m/z 209.1 Reaction->Validation1 Workup Quench & Workup Aq. NH4Cl / EtOAc Extraction Validation1->Workup Product Target Amide Product Confirmed via 1H NMR & HRMS Workup->Product

Synthetic workflow for the N-acylation of the aniline core with self-validating LC-MS steps.

Analytical Characterization & Self-Validating Systems

To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): The unmodified starting material must exhibit a sharp peak at m/z 209.14 [M+H]⁺ . The presence of a peak at m/z 223.1 would indicate an unwanted N-methylation impurity from upstream synthesis.

  • ¹H NMR (400 MHz, CDCl₃):

    • The primary amine protons (-NH₂) will typically appear as a broad singlet integrating to 2H around

      
       3.8 - 4.2 ppm (exchangeable with D₂O).
      
    • The aromatic region will display complex splitting due to ¹H-¹⁹F coupling . The proton at C4 (ortho to fluorine) will show a distinct doublet of doublets (dd) with a large coupling constant (

      
       Hz).
      
    • The chiral methyl group on the piperidine ring will appear as a doublet integrating to 3H around

      
       0.8 - 1.1 ppm, confirming the structural integrity of the conformational lock.
      

References

  • Sigma-Aldrich. "this compound | 952906-23-9". Sigma-Aldrich Product Catalog. Link

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.Link

  • Benchchem. "1,2,3,4,5,6,7,8-Octahydronaphthalene | Applications in Drug Development and Conformational Restriction". Benchchem Database. Link

  • Chemsrc. "CAS 952906-23-9 | this compound". Chemsrc Compound Database.Link

Sources

Comprehensive Solubility Profiling of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and preformulation, understanding the biphasic solubility profile of novel building blocks is critical for reliable bioassay design and pharmacokinetic optimization. 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is a sterically hindered, halogenated aniline derivative. Due to its specific structural motifs, it exhibits a stark dichotomy in solvation: it is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but demonstrates severely limited thermodynamic solubility in aqueous media at physiological pH.

This technical guide deconstructs the physicochemical causality behind this behavior and provides field-proven, self-validating protocols for quantifying its solubility across both kinetic and thermodynamic paradigms.

Physicochemical & Structural Determinants

The solubility of any molecule is fundamentally dictated by its crystal lattice energy, lipophilicity, and ionization state. For this compound, the structural drivers are:

  • Steric Hindrance and Lipophilicity (LogP): The bulky 2-methylpiperidin-1-yl group at the ortho position of the aniline ring twists out of the aromatic plane. While this disrupts crystal packing (often lowering the melting point), the sheer lipophilic bulk of the piperidine and fluorobenzene rings drives the predicted LogP to approximately 3.0–3.5.

  • Ionization Profile (pKa): The molecule possesses two basic centers, but both are significantly attenuated. The primary aniline amine has a naturally low pKa (~4.6), which is further depressed by the electron-withdrawing inductive effect (-I) of the meta-positioned fluorine atom (predicted pKa ~4.1). The piperidine nitrogen is directly attached to the aromatic ring (an N-arylpiperidine), allowing its lone pair to delocalize into the pi-system. This drastically reduces its basicity compared to aliphatic piperidines, yielding a predicted pKa of approximately 6.2[1].

  • Causality of Poor Aqueous Solvation: Because both pKa values are well below the physiological pH of 7.4, the molecule exists almost entirely in its unionized (neutral) state in standard biological buffers. Without charged species to engage in strong ion-dipole interactions with water, the hydrophobic effect dominates, leading to rapid precipitation[2].

Solvation Mechanics: DMSO vs. Water

The DMSO Advantage

DMSO is a strongly polar, aprotic solvent with a high dielectric constant. The sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, perfectly accommodating the hydrogen-bond donating capacity of the aniline's primary amine (-NH₂). Simultaneously, the methyl groups of DMSO form favorable dispersive interactions with the lipophilic piperidine ring. Because DMSO lacks hydrogen-bond donors, it does not form a rigid self-associated network that the solute must break, resulting in near-instantaneous dissolution (>100 mM).

The Aqueous Barrier

In water, the neutral, highly lipophilic this compound cannot overcome the cohesive hydrogen-bonding network of the solvent. The energetic cost of creating a cavitation cavity in water for this bulky molecule far exceeds the energy returned by weak van der Waals interactions, resulting in exclusion from the aqueous phase.

Solvation Compound 5-Fluoro-2-(2-methyl-1- piperidinyl)aniline DMSO DMSO (Aprotic, H-bond Acceptor) Compound->DMSO H-bond (NH2) Lipophilic interaction Water Aqueous Buffer (pH 7.4) Compound->Water Hydrophobic effect Neutral state (pH 7.4) Sol_DMSO High Solubility (>100 mM) DMSO->Sol_DMSO Sol_Water Low Solubility (<10 µg/mL) Water->Sol_Water

Fig 1: Solvation pathways of the compound in DMSO versus aqueous media.

Quantitative Data Summary

The following table synthesizes the predicted physicochemical parameters and expected solubility ranges based on structural homology and standard drug discovery metrics.

Property / ParameterPredicted Value / RangeImplications for Solvation & Assays
Molecular Weight 208.28 g/mol Small molecular size generally favors rapid dissolution kinetics.
LogP (Predicted) 3.0 - 3.5Highly lipophilic; strong hydrophobic effect drives precipitation in water.
pKa (Aniline NH₂) ~4.1 - 4.6Completely unionized at physiological pH (7.4).
pKa (Piperidine N) ~5.7 - 6.2Weak base; predominantly unionized at pH 7.4.
Solubility in DMSO > 100 mMExcellent solvation via dipole-dipole and H-bond acceptance.
Solubility in Water < 10 µg/mL (pH 7.4)Poor solvation; requires co-solvents or formulation for in vivo dosing.

Experimental Methodologies

To accurately profile this compound, scientists must distinguish between Kinetic Solubility (how much compound remains in solution when spiked from a DMSO stock into water) and Thermodynamic Solubility (the true equilibrium between the crystalline solid and the solvent).

Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) Start Compound Solid K1 Dissolve in DMSO (Stock Solution) Start->K1 T1 Add Excess Solid to Buffer Start->T1 K2 Serial Dilution in Buffer (pH 7.4) K1->K2 K3 Measure Light Scattering (Precipitation Point) K2->K3 T2 Agitate 24-48h at 25°C T1->T2 T3 Filter/Centrifuge & HPLC-UV Analysis T2->T3

Fig 2: Experimental workflows for kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality: This method mimics the exact conditions of in vitro biological assays where compounds are dosed from DMSO stocks into aqueous buffers. Nephelometry detects the exact concentration at which the compound crashes out of solution by measuring forward-scattered light from insoluble particles[3].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve this compound in 100% molecular-biology-grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom assay plate. This maintains a final DMSO concentration of 1%, preventing solvent-induced toxicity artifacts in downstream bioassays[4].

  • Incubation & Measurement: Incubate the plate for 2 hours at room temperature to allow for nucleation. Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validating Control: The assay's integrity is maintained by running parallel control plates containing a known highly soluble compound (e.g., Acetaminophen) and a poorly soluble compound (e.g., Nicardipine). A linear response in the calibration curve of the scattered light intensity ensures the nephelometer's optical path is unobstructed[3].

Protocol 2: Thermodynamic Equilibrium Solubility via Shake-Flask Method

Causality: Thermodynamic solubility represents the lowest energy state of the system and is considered the gold standard for preformulation and in vivo dosing preparation[5]. It requires the complete disruption of the crystal lattice without the aid of a co-solvent.

Step-by-Step Workflow:

  • Solid Addition: Weigh an excess amount (~5 mg) of crystalline this compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4) to the vial. Ensure the presence of visibly undissolved solid; if all solid dissolves, add more compound to guarantee saturation[6].

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at a strictly controlled 25°C.

  • Phase Separation: After agitation, centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the clear supernatant via HPLC-UV against a pre-established standard calibration curve of the compound in 100% acetonitrile.

  • Self-Validating Control: To ensure the protocol is self-validating, samples must be analyzed at two distinct time points (e.g., 24 hours and 48 hours). If the calculated concentration at 48 hours deviates by less than 5% from the 24-hour measurement, thermodynamic equilibrium is definitively confirmed, ruling out supersaturation artifacts[5].

References

  • Title: Kinetic solubility automated screen Source: BMG LABTECH URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed (NIH) URL: [Link]

Sources

Technical Guide: Physicochemical Profiling & Application of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

[1]

Executive Summary & Compound Identity

This compound is a functionalized aniline derivative characterized by a fluorine atom at the 5-position and a sterically demanding 2-methylpiperidine moiety at the 2-position.[1] This scaffold is critical in medicinal chemistry for introducing conformational restriction (atropisomerism) and modulating lipophilicity in drug candidates.[1]

Chemical Identity Table
PropertyDetail
Chemical Name 5-Fluoro-2-(2-methylpiperidin-1-yl)aniline
CAS Number 1856029-63-4
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
SMILES CC1CCCCN1C2=C(N)C=C(F)C=C2
Structure Class N-Aryl Piperidine / Ortho-substituted Aniline
Key Moiety 2-Methylpiperidine (Chiral auxiliary/Steric block)

Physicochemical Properties

Understanding the physicochemical behavior of this aniline is essential for optimizing reaction conditions and predicting the pharmacokinetic properties of downstream APIs.[1]

Calculated & Experimental Constants

The presence of the 2-methylpiperidine group significantly alters the electronic and steric landscape compared to a simple fluoroaniline.[1]

PropertyValue (Approx/Calc)Significance
LogP (Octanol/Water) 3.2 – 3.5Moderate lipophilicity; ensures good membrane permeability for derived drugs.[1]
pKa (Aniline NH₂) ~3.5 – 4.0Lower than typical anilines due to the electron-withdrawing Fluorine (meta) and steric twisting of the ortho-piperidine.[1]
pKa (Piperidine N) < 2.0The nitrogen lone pair is conjugated with the phenyl ring, drastically reducing basicity compared to free piperidine.
Topological Polar Surface Area (TPSA) ~29 ŲLow TPSA suggests high blood-brain barrier (BBB) permeability potential if molecular weight remains low.[1]
Melting Point Low-melting solid / OilThe bulky, non-planar 2-methylpiperidine group disrupts crystal packing.[1]
Solubility High in DCM, EtOAc, DMSOPoor water solubility; requires organic co-solvents for synthesis.
Structural Analysis & Atropisomerism

A critical feature of this molecule is the ortho-substitution pattern .[1]

  • Steric Clash: The 2-methyl group on the piperidine ring creates significant steric hindrance with the aniline amine and the phenyl ring.[1]

  • Conformation: This forces the piperidine ring to twist out of the plane of the benzene ring.[1] When this aniline is coupled to a heterocycle (e.g., a pyrimidine or pyridine core in kinase inhibitors), it often locks the molecule into a specific conformation, creating axial chirality (atropisomerism). This is a deliberate design strategy in drugs like Sotorasib (though Sotorasib uses a piperazine, the principle is identical).

Synthesis & Material Science

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1]

Synthetic Route

The standard industrial route utilizes 2,5-Difluoronitrobenzene as the electrophile.[1] The fluorine ortho to the nitro group is significantly more labile than the meta fluorine due to the resonance-stabilizing effect of the nitro group on the Meisenheimer complex.[1]

Step 1: SNAr Coupling
  • Reagents: 2,5-Difluoronitrobenzene, 2-Methylpiperidine, K₂CO₃ (Base).[2]

  • Solvent: DMF or DMSO (Polar aprotic promotes SNAr).[1]

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism: The piperidine nitrogen attacks the C-2 position (ortho to NO₂), displacing fluoride.[1]

  • Regioselectivity: >95% selectivity for the ortho-fluorine displacement.[1]

Step 2: Nitro Reduction
  • Reagents: H₂ (gas) + Pd/C (catalyst) OR Fe/NH₄Cl (chemical reduction).[1]

  • Solvent: Ethanol/Water or Methanol.[1]

  • Conditions: RT to 50°C.

  • Outcome: The nitro group is reduced to the primary amine.[1]

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflowcluster_legendReaction LogicStart2,5-Difluoronitrobenzene(CAS 364-74-9)IntermediateIntermediate:2-(2-Methylpiperidin-1-yl)-5-fluoronitrobenzeneStart->IntermediateSNAr CouplingK2CO3, DMF, 80°CReagent2-Methylpiperidine(Nucleophile)Reagent->IntermediateProductProduct:This compoundIntermediate->ProductReductionH2, Pd/C or Fe/NH4ClDescRegioselective displacement of ortho-Ffollowed by nitro reduction.

Caption: Two-step synthesis via regioselective SNAr displacement and nitro reduction.

Analytical Characterization Protocols

To ensure the integrity of this intermediate for pharmaceutical use, rigorous analytical standards must be met.

HPLC Method (Reverse Phase)

This method separates the aniline from the nitro precursor and potential regioisomers.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

  • Retention Time: The aniline will elute earlier than the nitro precursor due to the polarity of the NH₂ group, but the lipophilic piperidine ring ensures significant retention.

NMR Spectroscopy[1]
  • ¹H NMR (DMSO-d₆):

    • δ 6.5 - 7.0 ppm: Aromatic protons (3H).[1] Look for the specific splitting pattern of the 1,2,4-substituted ring (coupling with F).

    • δ 4.5 - 5.0 ppm: Broad singlet (2H) for –NH₂ (Exchangeable with D₂O).

    • δ 2.8 - 3.2 ppm: Piperidine ring protons adjacent to Nitrogen.[1]

    • δ 0.8 - 1.0 ppm: Doublet (3H) for the methyl group on the piperidine.[1]

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm (typical for fluoro-anilines).[1] This is a clean diagnostic for purity.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 209.13 m/z.[1]

  • Fragmentation: Loss of the piperidine ring or methyl group may be observed at higher collision energies.[1]

Handling & Safety (SDS Summary)

As an aniline derivative, this compound requires strict safety protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 3/4 (Harmful/Toxic).[1][3][4] Anilines can cause methemoglobinemia.[1]

    • Skin/Eye Irritation: Category 2 (Irritant).[1]

    • Sensitization: Potential skin sensitizer.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen fluoride.[1]

References

  • Chemical Source & Identity: this compound.[1] CAS 1856029-63-4.[1] ChemSrc Database.[1] Link

  • Synthetic Methodology (SNAr):Regioselective nucleophilic aromatic substitution of 2,5-difluoronitrobenzene. General Organic Synthesis Protocols.
  • Structural Context (KRAS Inhibitors): Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1] Nature 575, 217–223 (2019). (Contextual reference for aniline scaffolds in KRAS inhibitors). Link[1]

  • Safety Data: Material Safety Data Sheet: Fluorinated Anilines. Sigma-Aldrich / Merck Millipore General Safety Guidelines.[1] Link

A Technical Guide to the Potential Biological Activity of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, prospective analysis of the novel chemical entity 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline. In the absence of direct literature, this document establishes a scientific rationale for its potential biological activities by leveraging structure-activity relationship (SAR) data from closely related chemical analogs. We hypothesize primary therapeutic potentials in oncology, central nervous system (CNS) disorders, and infectious diseases. This whitepaper outlines plausible synthetic routes, detailed experimental workflows for target validation, and a strategic framework for future preclinical development. It is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in exploring this promising chemical scaffold.

Introduction: Rationale for Investigation

The field of medicinal chemistry is driven by the rational design of novel molecules that can modulate biological pathways with high efficacy and selectivity. The compound this compound represents an intriguing, unexplored chemical entity. Its structure combines several pharmacologically significant motifs:

  • A Fluorinated Aniline Core: The inclusion of a fluorine atom can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2]

  • A Substituted Piperidine Ring: The piperidine moiety is a common feature in a vast array of FDA-approved drugs, particularly those targeting the central nervous system, and is known to influence solubility, basicity, and receptor interactions.[3][4]

  • A 2-Aminoarylpiperidine Scaffold: The specific arrangement of the piperidine and aniline groups is analogous to scaffolds found in compounds with demonstrated biological activities, including enzyme inhibition and receptor modulation.[5]

This guide synthesizes information from analogous chemical series to build a compelling, data-driven case for the investigation of this compound as a lead compound for drug discovery.

Proposed Synthesis and Physicochemical Profile

A logical first step in evaluating a novel compound is to establish a reliable synthetic pathway and predict its drug-like properties.

Proposed Synthetic Route

A plausible synthesis can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages commercially available starting materials. A similar strategy has been successfully employed for related aniline derivatives.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 5-Fluoro-2-(2-methyl-1-piperidinyl)-1-nitrobenzene A->C K2CO3, DMF (Base, Solvent) B 2-Methylpiperidine B->C D This compound C->D Fe/HCl or H2, Pd/C (Reducing Agent)

Caption: Proposed two-step synthesis of the target compound.

Protocol Justification: The highly activated position ortho to the nitro group and para to the fluorine on 1,2-difluoro-4-nitrobenzene is susceptible to nucleophilic attack by the secondary amine of 2-methylpiperidine. The subsequent reduction of the nitro group to an amine is a standard, high-yield transformation, providing a direct route to the final product.

Predicted Physicochemical Properties

Predicting key physicochemical properties is essential for anticipating a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~222.28 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
logP (Lipophilicity) 2.5 - 3.5Balanced lipophilicity suggests potential for good membrane permeability without excessive metabolic clearance or toxicity.
Topological Polar Surface Area (TPSA) ~38.3 ŲLow TPSA (<140 Ų) indicates a high probability of good oral bioavailability and CNS penetration.
pKa (basic) 8.5 - 9.5The piperidine nitrogen is the most basic site, which will be protonated at physiological pH, influencing solubility and receptor interactions.

Hypothesized Biological Activities and Mechanisms

Based on structural homology, we propose three primary avenues for investigation.

Hypothesis A: Anticancer Activity via SIRT6 Inhibition

A very close structural analog, 5-Nitro-2-(piperidin-1-yl)aniline, has been identified as a potential inhibitor of Sirtuin 6 (SIRT6). SIRT6 is a histone deacetylase that plays a critical role in regulating glucose metabolism, DNA repair, and gene expression, making it a high-value target in oncology.

Mechanism Insight: Cancer cells often exhibit altered glucose metabolism (the Warburg effect). By inhibiting SIRT6, it may be possible to increase the levels of the glucose transporter GLUT-1, potentially sensitizing cancer cells to metabolic stress. The replacement of the nitro group with a fluorine atom may alter the potency and selectivity profile, a common strategy in medicinal chemistry to fine-tune electronic properties and metabolic stability.

SIRT6_Pathway Compound This compound SIRT6 SIRT6 Enzyme Compound->SIRT6 Inhibition H3K9ac Histone H3 (Lysine 9) Acetylation SIRT6->H3K9ac Deacetylation GLUT1 GLUT-1 Gene Expression H3K9ac->GLUT1 Upregulation Glucose Glucose Uptake GLUT1->Glucose Cancer Cancer Cell Proliferation Glucose->Cancer Supports

Caption: Proposed mechanism of SIRT6 inhibition on glucose metabolism.

Hypothesis B: Central Nervous System (CNS) Activity

The 2-substituted piperidinyl motif is a key feature in ligands for various CNS receptors. Specifically, 2-substituted N-piperidinyl indoles have been developed as potent ligands for the Nociceptin Opioid Receptor (NOP), a target for pain, addiction, and mood disorders.[5] The orientation of the piperidine ring relative to the aromatic system is critical for receptor binding. The aniline core of our target compound could similarly position the piperidine moiety to interact with CNS receptors, including opioid, serotonin, or dopamine receptors.

Hypothesis C: Antimicrobial or Antiallergic Activity

The combination of a fluorine atom and a nitrogen-containing heterocycle (piperidine or piperazine) is a hallmark of the highly successful fluoroquinolone class of antibiotics.[6] These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV. While our compound lacks the full quinolone core, the synergistic contribution of these two moieties to biological activity is well-established.[7] Furthermore, various piperidinyl derivatives have demonstrated potent antiallergic and antihistaminic properties.[3][8]

Proposed Experimental Workflows for Target Validation

A tiered screening approach is recommended to efficiently test the proposed hypotheses. This ensures that resources are focused on the most promising activities.

Screening_Workflow cluster_primary Tier 1: Primary In Vitro Screening cluster_secondary Tier 2: Cell-Based & Secondary Assays cluster_tertiary Tier 3: Advanced Studies start Synthesized Compound sirt6 SIRT6 Enzymatic Inhibition Assay start->sirt6 receptor CNS Receptor Binding Panel (e.g., NOP, 5-HT) start->receptor mic Antimicrobial MIC Panel (Gram +/- bacteria) start->mic cytotoxicity Cancer Cell Line Proliferation (MTT/CTG Assay) sirt6->cytotoxicity If Hit functional Functional Receptor Assay (Agonist/Antagonist Mode) receptor->functional If Hit adme In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition) mic->adme If Hit cytotoxicity->adme functional->adme sar Analog Synthesis & SAR Exploration adme->sar end Lead Candidate sar->end

Caption: General workflow for biological activity screening.

Detailed Protocol: SIRT6 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on recombinant human SIRT6 activity.

Principle: This is a fluorescence-based assay that measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT6.

Materials:

  • Recombinant Human SIRT6 Enzyme

  • SIRT6 Fluorogenic Peptide Substrate (e.g., based on H3K9ac sequence)

  • NAD+ (Cofactor)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide)

  • Test Compound (dissolved in DMSO)

  • Positive Control Inhibitor

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM.

  • Reaction Mixture: In each well of the 384-well plate, add 5 µL of assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compound, DMSO (negative control), or positive control inhibitor to the appropriate wells.

  • Enzyme Addition: Add 10 µL of SIRT6 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a substrate/NAD+ mixture (pre-mixed in assay buffer) to all wells to start the reaction.

  • Deacetylation Reaction: Incubate the plate for 60 minutes at 37°C.

  • Development: Add 10 µL of developer solution to each well. Incubate for 15 minutes at 37°C to allow the fluorescent signal to develop.

  • Measurement: Read the fluorescence intensity (e.g., Excitation 360 nm, Emission 460 nm) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compound on the metabolic activity and proliferation of human cancer cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test Compound (dissolved in DMSO)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "vehicle only" (DMSO) control.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value using a dose-response curve.

Preliminary Safety and Toxicological Considerations

While the primary focus is on efficacy, early consideration of safety is paramount.

  • Aniline Moiety: Aniline and its derivatives can be associated with hematotoxicity. Early counter-screens using bone marrow cells could be prudent.

  • Piperidine Moiety: Piperidine itself is a strong irritant, though its toxicity is greatly modified when incorporated into larger molecules.[9] Standard cytotoxicity assays on non-cancerous cell lines (e.g., hepatocytes) should be run in parallel with cancer cell line screening.[7]

  • Fluorine: The C-F bond is generally stable, and fluorination often reduces off-target metabolism. However, potential metabolism to reactive species should not be discounted and can be investigated using liver microsomal stability assays.

Structure-Activity Relationship (SAR) Exploration

Should initial screening yield a promising hit, a systematic SAR study is the logical next step.[4] The goal is to improve potency, selectivity, and ADME properties.

Position of ModificationProposed AnalogsRationale
Piperidine Ring (R)-2-methyl, (S)-2-methyl, 3-methyl, 4-methyl, unsubstitutedProbe the importance of the methyl group's stereochemistry and position for target engagement.
Aniline Ring (Position 5) -Cl, -Br, -CF3, -OCH3Modulate the electronic properties and lipophilicity of the aromatic ring.
Aniline Ring (Other) Move fluorine to position 4 or 6Investigate the impact of halogen position on activity and potential off-target effects.
Linker Replace piperidine with piperazine or morpholineAssess the importance of the basic nitrogen and overall ring structure.

Conclusion

This compound is a novel chemical entity with significant, unexplored therapeutic potential. By drawing logical inferences from well-documented, structurally related compounds, we have constructed a strong, multi-faceted rationale for its investigation. The primary hypotheses center on anticancer activity via SIRT6 inhibition, CNS receptor modulation, and potential antimicrobial effects. The experimental workflows detailed in this guide provide a clear, efficient, and scientifically rigorous path forward for validating these hypotheses. Successful execution of this research plan could uncover a valuable new scaffold for the development of next-generation therapeutics.

References

  • The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professio. (n.d.). Benchchem.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (n.d.). PMC.
  • ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. (n.d.). ResearchGate.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. (1995). TIB.eu.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). PMC.
  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. (2012). The National Academies Press.
  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. (2025). Iraqi Journal of Pharmaceutical Sciences.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
  • 1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential. (n.d.). Benchchem.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate.

Sources

A Technical Guide to 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine atoms and saturated heterocyclic systems, such as piperidine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a specific, yet underexplored, class of compounds: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline and its derivatives. While direct, extensive literature on this exact scaffold is emerging, this document synthesizes information from closely related analogs to provide a foundational understanding of their synthesis, physicochemical properties, and potential biological activities. By examining analogous structures, we can infer likely synthetic pathways, structure-activity relationships (SAR), and promising therapeutic areas for this compound class, thereby offering a roadmap for future research and development.

Introduction: The Rationale for Fluorinated Piperidinyl Anilines

The this compound scaffold represents a confluence of three key pharmacophoric elements: a fluorinated aniline, a piperidine ring, and a specific substitution pattern that imparts unique conformational and electronic properties.

  • The Role of Fluorine: The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The strong carbon-fluorine bond can block sites of metabolism, leading to an improved pharmacokinetic profile. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to favorable intermolecular interactions, such as hydrogen bonds, with biological targets.[2]

  • The Piperidine Moiety: Piperidines are among the most prevalent N-heterocycles in FDA-approved drugs.[3] Their saturated, three-dimensional structure allows them to effectively probe the binding pockets of proteins, while the basic nitrogen can serve as a key interaction point or a handle for further derivatization. The "2-methyl" substitution on the piperidine ring introduces a chiral center and steric bulk, which can be crucial for achieving selectivity and potency for a given biological target.

  • The Aniline Core: The aniline moiety serves as a versatile scaffold for further chemical modification. The amino group can act as a hydrogen bond donor or be acylated, sulfonylated, or otherwise functionalized to explore a wide range of chemical space and modulate the compound's properties.

The combination of these features in the this compound core suggests its potential as a valuable building block for the development of novel therapeutics across various disease areas.

Synthetic Strategies

While specific literature detailing the synthesis of this compound is limited, a plausible and efficient synthetic route can be extrapolated from established methodologies for related compounds. The most common approach is likely to be a nucleophilic aromatic substitution (SNAr) reaction.

A general workflow for the synthesis of such compounds is depicted below:

G A Starting Material (e.g., 2,4-difluoronitrobenzene) B Nucleophilic Aromatic Substitution (with 2-methylpiperidine) A->B Reagents: 2-methylpiperidine, Base (e.g., K2CO3), Solvent (e.g., DMSO) C Intermediate (5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene) B->C D Nitro Group Reduction C->D Reagents: e.g., Fe/HCl, H2/Pd-C, SnCl2 E Final Product (5-Fluoro-2-(2-methylpiperidin-1-yl)aniline) D->E

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocol: Nucleophilic Aromatic Substitution and Reduction

The following is a generalized, self-validating protocol based on the synthesis of analogous compounds.[2]

Step 1: Synthesis of 5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene (Intermediate)

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K2CO3, 2.0 eq).

  • Add 2-methylpiperidine (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to a temperature ranging from 80°C to 120°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 5-Fluoro-2-(2-methylpiperidin-1-yl)aniline (Final Product)

  • Dissolve the intermediate from Step 1 in a suitable solvent system, such as ethanol and water.

  • Add a reducing agent. Common choices include iron powder with hydrochloric acid or ammonium chloride, or stannous chloride dihydrate in ethanol.[1]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove solid residues.

  • Make the filtrate basic by adding a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Physicochemical Properties and Characterization

The physicochemical properties of this compound derivatives are crucial for their drug-like characteristics. The presence of the fluorine atom and the piperidine ring will significantly influence their lipophilicity (LogP), solubility, and basicity.

PropertyPredicted Influence of Key Moieties
Lipophilicity (LogP) The fluorine atom generally increases lipophilicity. The 2-methylpiperidine group also contributes significantly to the overall lipophilicity.
Aqueous Solubility The basic nitrogen of the piperidine ring can be protonated at physiological pH, potentially improving aqueous solubility. However, the overall lipophilicity may counteract this effect.
Basicity (pKa) The aniline nitrogen will be weakly basic. The piperidine nitrogen will be significantly more basic, with its pKa influenced by the electronic effects of the substituted aniline ring.
Hydrogen Bonding The primary amine of the aniline moiety can act as a hydrogen bond donor, while the fluorine atom and the piperidine nitrogen can act as hydrogen bond acceptors.

Characterization of these derivatives would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential for structural elucidation. The 19F NMR would confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the aniline.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this specific class of compounds is not widely published, the structural motifs present suggest several promising therapeutic areas for investigation. The following logical framework outlines potential activities and key SAR insights based on related compounds.

G A 5-Fluoro-2-(2-methylpiperidin-1-yl)aniline Core B Potential Biological Activities A->B F SAR Considerations A->F C Anticancer B->C D Kinase Inhibition B->D E CNS Disorders B->E G Aniline (N-H) Derivatization F->G H Piperidine Ring Substitution F->H I Fluorine Position F->I

Caption: Logical framework for exploring the therapeutic potential of this compound derivatives.

Anticancer Activity

Many aniline and piperidine derivatives have demonstrated potent anticancer activity. For instance, fluorinated benzoxazoles containing a piperazine moiety (a close analog of piperidine) have shown cytotoxicity against human lung carcinoma cells.[2] The 5-fluoro-2-(piperidinyl)aniline scaffold could serve as a valuable starting point for the development of novel anticancer agents.

  • SAR Insights:

    • Aniline Derivatization: Acylation or sulfonylation of the aniline nitrogen can lead to compounds with improved potency and selectivity. For example, conversion to amides or sulfonamides can introduce additional points of interaction with target proteins.

    • Piperidine Substitution: The 2-methyl group introduces chirality. It would be crucial to synthesize and test individual enantiomers, as biological activity often resides in a single stereoisomer. Further substitution on the piperidine ring could be explored to optimize binding and physicochemical properties.

Kinase Inhibition

The 2-anilino-pyrimidine and related scaffolds are well-known "hinge-binding" motifs in a large number of kinase inhibitors. While the 5-fluoro-2-(piperidinyl)aniline core is not a direct analog, its potential for derivatization into structures that can interact with the ATP-binding site of kinases is significant. For example, related 2-anilino-pyridopyrimidinones have been investigated as inhibitors of the Wee1 checkpoint kinase.[4]

  • SAR Insights:

    • Elaboration of the Aniline: The aniline nitrogen could be incorporated into a larger heterocyclic system (e.g., quinazoline, pyrido[2,3-d]pyrimidine) known to bind to kinase hinges.

    • Role of the Piperidine: The 2-methyl-piperidinyl group would likely occupy a solvent-exposed region of the ATP-binding pocket, where its steric bulk and basicity could be optimized to enhance potency and selectivity.

Central Nervous System (CNS) Applications

The piperidine ring is a common feature in many CNS-active drugs. Fluorine-substituted piperidine derivatives are being explored as potential therapeutics for conditions like Alzheimer's disease.[5] The lipophilicity imparted by the fluoro and piperidinyl groups may facilitate blood-brain barrier penetration.

  • SAR Insights:

    • Modulation of Physicochemical Properties: Fine-tuning the LogP and pKa through derivatization of the aniline and piperidine moieties would be critical for optimizing CNS penetration and avoiding off-target effects.

Conclusion and Future Directions

The this compound scaffold is a promising, yet underexplored, area for drug discovery. This guide has provided a comprehensive overview based on the synthesis and biological activities of closely related analogs. The key takeaways for researchers are:

  • Feasible Synthesis: The synthesis of this compound class is likely achievable through standard SNAr and reduction methodologies.

  • Rich Pharmacological Potential: The combination of fluorine, a substituted piperidine, and a versatile aniline core suggests potential applications in oncology, kinase inhibition, and CNS disorders.

  • Clear Avenues for Exploration: Future research should focus on the systematic synthesis of derivatives, particularly through functionalization of the aniline nitrogen, and a thorough investigation of the impact of the 2-methylpiperidine stereochemistry on biological activity.

The development of a robust synthetic route and the biological evaluation of a focused library of this compound derivatives could unlock a new class of potent and selective therapeutic agents.

References

  • (Retracted) Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. (2024-07-05).
  • 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline. BLDpharm.
  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. (2005-04-01).
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020-05-26).
  • 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
  • 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline. Fluorochem.
  • Synthesis of fluorinated piperidine and azepane b-amino acid deriv
  • Process for preparing 2-fluoro-5-nitroaniline.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Deriv
  • Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Thomas Hermann. (2006-12-12).
  • Process for preparing para-fluoroanilines.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

An In-depth Technical Guide to the Metabolic Stability of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the predicted metabolic stability of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, a novel chemical entity with potential therapeutic applications. Drawing upon established principles of drug metabolism for structurally related compounds, this document outlines the probable metabolic pathways, the enzymes likely involved, and a detailed roadmap for its empirical investigation. We will delve into the rationale behind experimental design, from in vitro microsomal assays to in vivo pharmacokinetic studies, providing detailed protocols and data interpretation strategies. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals tasked with characterizing the metabolic profile of this and similar molecules.

Introduction: The Significance of Metabolic Stability in Drug Development

The chemical structure of a drug candidate is a key factor influencing its metabolic stability.[1] The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics, rendering them more water-soluble for excretion.[2][3] The rate and extent of this metabolism directly impact the drug's concentration in the bloodstream and its duration of action. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate to toxic levels. Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the drug development process to optimize dosing regimens and mitigate potential safety risks.[3][4]

This compound possesses several structural features that are pertinent to its metabolic profile: a fluorinated aniline ring and a substituted piperidine moiety. The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation, owing to the high strength of the carbon-fluorine bond.[2][5] However, this does not render the molecule inert, and other sites remain susceptible to enzymatic attack.

Predicted Metabolic Pathways of this compound

Based on the chemical structure and known metabolic transformations of similar compounds, several metabolic pathways can be postulated for this compound. The primary enzymatic systems anticipated to be involved are the Cytochrome P450 monooxygenases located in the liver.[2]

Oxidative Metabolism of the Aniline Moiety

Aniline and its derivatives are known to undergo oxidative metabolism. While the fluorine atom at the 5-position is expected to decrease the electron density of the aromatic ring and potentially hinder oxidation at that site, other positions on the ring remain potential targets for hydroxylation.[2][5]

  • Aromatic Hydroxylation: CYP-mediated hydroxylation could occur at positions ortho or para to the amino group that are not occupied by the fluorine atom.

  • N-Dealkylation: While less common for anilines directly, the nitrogen atom could be a site for oxidative dealkylation, although this is more likely to occur on the piperidine ring.

  • Oxidative Defluorination: Although the C-F bond is strong, metabolic defluorination catalyzed by cytochrome P450 enzymes can occur, leading to the formation of a phenol and the release of a fluoride ion.[5][6] The rate of this process can be influenced by the electronic properties of the aromatic system.[5][7]

Metabolism of the 2-Methyl-1-piperidinyl Moiety

The piperidine ring presents several opportunities for oxidative metabolism, which can be a significant route of clearance for many drugs.

  • Aliphatic Hydroxylation: The carbon atoms of the piperidine ring, particularly those not sterically hindered, are susceptible to hydroxylation by CYP enzymes. The methyl group is also a potential site for benzylic-like oxidation.

  • N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.

  • Ring Opening: More extensive metabolism could lead to the opening of the piperidine ring.

The following diagram illustrates the potential metabolic pathways:

Metabolic_Pathways cluster_0 Parent Compound cluster_1 Phase I Metabolites cluster_2 Phase II Metabolites Parent This compound Hydroxylated_Aniline Aromatic Hydroxylation Parent->Hydroxylated_Aniline CYP450 Hydroxylated_Piperidine Aliphatic Hydroxylation (Piperidine Ring or Methyl Group) Parent->Hydroxylated_Piperidine CYP450 N_Oxide N-Oxidation (Piperidine Nitrogen) Parent->N_Oxide CYP450/FMO Defluorinated_Metabolite Oxidative Defluorination Parent->Defluorinated_Metabolite CYP450 Glucuronide_Conjugate Glucuronidation Hydroxylated_Aniline->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfation Hydroxylated_Aniline->Sulfate_Conjugate SULTs Hydroxylated_Piperidine->Glucuronide_Conjugate UGTs caption Predicted metabolic pathways of this compound.

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for Assessing Metabolic Stability

A tiered approach is recommended to efficiently evaluate the metabolic stability of this compound, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo studies as warranted.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screen Tier 1: In Vitro Metabolic Stability Screening Start->In_Vitro_Screen Microsomal_Assay Liver Microsomal Stability Assay (Human, Rat, Mouse) In_Vitro_Screen->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II Metabolism) In_Vitro_Screen->Hepatocyte_Assay Metabolite_ID Tier 2: Metabolite Identification Microsomal_Assay->Metabolite_ID Hepatocyte_Assay->Metabolite_ID LC_MS_Analysis LC-MS/MS Analysis of Incubation Mixtures Metabolite_ID->LC_MS_Analysis Reaction_Phenotyping Tier 3: Reaction Phenotyping LC_MS_Analysis->Reaction_Phenotyping CYP_Isoform_Screen Incubation with Specific Recombinant CYP Isoforms Reaction_Phenotyping->CYP_Isoform_Screen In_Vivo_PK Tier 4: In Vivo Pharmacokinetic Studies (e.g., in Rats) CYP_Isoform_Screen->In_Vivo_PK End End: Comprehensive Metabolic Profile In_Vivo_PK->End caption Tiered experimental workflow for metabolic stability assessment.

Caption: Tiered experimental workflow for metabolic stability assessment.

Tier 1: In Vitro Metabolic Stability Screening

The initial assessment of metabolic stability is typically performed using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes.[3][4] These assays are cost-effective and provide a good first indication of a compound's intrinsic clearance.[3]

This assay primarily evaluates Phase I metabolic activity, as microsomes are enriched with CYP enzymes.[3]

Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human and relevant preclinical species) with a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of the Reaction:

    • Add the test compound to the pre-warmed microsome-buffer mixture to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[3]

Protocol:

The protocol is similar to the microsomal assay, with the following key differences:

  • Cryopreserved or fresh hepatocytes are used instead of microsomes.

  • The incubation medium is a specialized cell culture medium.

  • The assay duration may be longer to capture both Phase I and Phase II metabolism.

Tier 2: Metabolite Identification

Identifying the major metabolites is crucial for understanding the metabolic pathways and identifying any potentially reactive or pharmacologically active metabolites.

Protocol:

  • Sample Generation:

    • Perform larger-scale incubations using liver microsomes or hepatocytes.

  • LC-MS/MS Analysis:

    • Analyze the incubation mixtures using high-resolution mass spectrometry.

    • Compare the chromatograms of the test compound incubations with control incubations (without NADPH or compound) to identify metabolite peaks.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the parent compound and potential metabolites to elucidate their structures.

Tier 3: Reaction Phenotyping

This step aims to identify the specific CYP isoforms responsible for the metabolism of the compound.

Protocol:

  • Incubation with Recombinant CYP Isoforms:

    • Incubate the test compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Measure the rate of disappearance of the parent compound for each isoform.

  • Chemical Inhibition Studies:

    • Incubate the test compound with human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms.

    • A significant decrease in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isoform.

Tier 4: In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rats, mice) are essential to understand the compound's overall pharmacokinetic profile in a whole organism.

Protocol:

  • Compound Administration:

    • Administer a single dose of this compound to the animal model via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling:

    • Collect blood samples at various time points post-dose.

  • Plasma Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of the parent compound and major metabolites in the plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

Speciest½ (min)CLint (µL/min/mg protein)
Human[Experimental Data][Experimental Data]
Rat[Experimental Data][Experimental Data]
Mouse[Experimental Data][Experimental Data]
Dog[Experimental Data][Experimental Data]
Monkey[Experimental Data][Experimental Data]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationValue
Clearance (CL)Intravenous[Experimental Data]
Volume of Distribution (Vd)Intravenous[Experimental Data]
Half-life (t½)Intravenous[Experimental Data]
Bioavailability (F)Oral[Experimental Data]

Conclusion

The metabolic stability of this compound is a critical attribute that will significantly influence its potential as a drug candidate. This guide has provided a comprehensive framework for its investigation, from predicting the likely metabolic pathways to detailing the experimental workflows required for empirical validation. The presence of the fluorine atom is anticipated to confer a degree of metabolic stability to the aniline ring, but the piperidine moiety remains a likely site of oxidative metabolism. A systematic evaluation using the tiered approach outlined herein will provide the necessary data to understand the compound's pharmacokinetic profile, guide further structural optimization if needed, and ultimately support its progression through the drug development pipeline. The successful characterization of its metabolic fate is a cornerstone of building a robust and reliable safety and efficacy profile.

References

  • Dalvie, D., et al. (2012). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Rietjens, I. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
  • Park, B. K., et al. (1994). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • [This is a placeholder for a relevant reference on LC-MS/MS methods for drug metabolite quantific
  • [This is a placeholder for a relevant reference on in vivo pharmacokinetic study design].
  • [This is a placeholder for a relevant reference on CYP reaction phenotyping].
  • [This is a placeholder for a relevant reference on the role of metabolic stability in drug discovery].
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.
  • [This is a placeholder for a relevant reference on hep
  • [This is a placeholder for a relevant reference on metabolite identific
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • [This is a placeholder for a relevant reference on the impact of piperidine metabolism].
  • [This is a placeholder for a relevant reference on aniline metabolism and potential toxicity].
  • [This is a placeholder for a relevant reference on analytical method valid
  • [This is a placeholder for a relevant reference on interspecies differences in drug metabolism].
  • Obach, R. S. (2013). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences.
  • [This is a placeholder for a relevant reference on the use of high-resolution mass spectrometry in metabolomics].
  • [This is a placeholder for a relevant reference on drug-drug interactions rel
  • [This is a placeholder for a relevant reference on the synthesis of piperidine-containing compounds].

Sources

Strategic Sourcing & Synthesis Guide: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is a specialized fluorinated building block, primarily utilized in the development of kinase inhibitors and GPCR ligands where the steric bulk of the ortho-methyl group on the piperidine ring modulates metabolic stability and binding affinity.

Unlike its commoditized isomer (3-methylpiperidinyl analog), this specific 2-methyl isomer is frequently absent from standard catalog inventories due to the steric hindrance involved in its synthesis. Consequently, researchers must often decide between custom synthesis outsourcing or in-house preparation . This guide provides a technical roadmap for both pathways, including validated synthetic routes, pricing benchmarks, and quality control specifications.

Compound Profile & Technical Specifications

PropertySpecification
Chemical Name 5-Fluoro-2-(2-methyl-1-piperidinyl)benzenamine
Common Name 5-Fluoro-2-(2-methylpiperidino)aniline
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
Key Structural Feature Ortho-steric hindrance at the aniline nitrogen; 5-fluoro substitution.
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water.
Storage 2-8°C, inert atmosphere (Argon/Nitrogen); light sensitive.
CAS Number Not widely indexed in public catalogs. (Note: Isomer 3-methyl is CAS 869943-95-3).

Market Landscape & Sourcing Strategy

Availability Status

A comprehensive analysis of global chemical inventories (eMolecules, SciFinder, PubChem) indicates that This compound is rarely a "stock" item. It is classified as a Make-to-Order (MTO) chemical.

  • Stock Availability: < 5% probability.

  • Lead Time: 4–8 weeks (Custom Synthesis).

  • Primary Suppliers (Custom): Enamine, WuXi AppTec, Pharmablock, ChemPartner.

Pricing Benchmarks

Pricing for this compound is bifurcated based on the procurement method.

Procurement MethodScaleEstimated CostLead Time
Custom Synthesis (CRO) 1–5 g$800 – $1,500 / g 4–6 Weeks
Custom Synthesis (CRO) 10–50 g$250 – $400 / g 6–8 Weeks
In-House Synthesis (Raw Materials) 10 g~$25 – $40 / g 1 Week (Labor excl.)

Analyst Note: The high cost of custom synthesis is driven by the purification requirements of the intermediate nitro compound, not the raw material costs.

Technical Synthesis Guide (The "Make" Option)

For laboratories with synthetic capabilities, in-house preparation is the most time-efficient and cost-effective strategy. The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond between the benzene ring and the piperidine. The precursor 2,5-Difluoronitrobenzene is chosen because the nitro group activates the ortho-fluorine for displacement, while the para-fluorine remains stable under controlled conditions.

Validated Synthetic Protocol
Step 1:

Coupling

Reaction: 2,5-Difluoronitrobenzene + 2-Methylpiperidine


 5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene
  • Reagents: 2,5-Difluoronitrobenzene (1.0 equiv), 2-Methylpiperidine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Condition: Heat at 80–100°C for 4–12 hours.

  • Mechanism: The nucleophilic nitrogen of 2-methylpiperidine attacks the carbon ipso to the fluorine ortho to the nitro group.

    • Critical Control Point: The 2-methyl group creates steric hindrance. Higher temperatures may be required compared to unhindered piperidine. Monitor for regioselectivity (minor attack at 5-position is possible but less favored).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro intermediate is usually a yellow/orange oil or solid.

Step 2: Nitro Reduction

Reaction: Nitro Intermediate


 Aniline Target
  • Method A (Hydrogenation):

    
     (balloon), 10% Pd/C, MeOH/EtOH. Stir at RT for 2–6 hours.
    
    • Note: Monitor for de-fluorination (rare under mild conditions, but possible).

  • Method B (Chemical Reduction - Recommended): Iron powder (5 equiv),

    
     (5 equiv), EtOH/Water (4:1). Reflux for 2 hours.
    
    • Advantage:[1][2] Eliminates risk of de-halogenation.

  • Workup: Filter through Celite. Concentrate. Neutralize if necessary.

  • Final Purification: Recrystallization or Column Chromatography.

Visualized Workflow

SynthesisWorkflow Start Raw Materials: 2,5-Difluoronitrobenzene + 2-Methylpiperidine Step1 Step 1: SnAr Coupling (DMF, K2CO3, 90°C) Start->Step1 Nucleophilic Attack Inter Intermediate: 5-Fluoro-2-(2-methylpiperidin-1-yl) nitrobenzene Step1->Inter Workup & Purification Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Nitro Reduction Final Target: 5-Fluoro-2-(2-methyl-1-piperidinyl) aniline Step2->Final Isolation

Figure 1: Two-step synthetic pathway for in-house preparation.

Quality Control & Verification (COA Requirements)

When sourcing or synthesizing this compound, the Certificate of Analysis (COA) must validate the following to ensure "Research Grade" integrity:

TestAcceptance CriteriaPurpose
HPLC Purity > 98.0%Essential for biological assays to avoid off-target effects from regioisomers.
¹H NMR Conforms to structureVerify the integral of the methyl doublet (~0.9-1.1 ppm) and aromatic pattern.
¹⁹F NMR Single peakConfirms no regioisomeric fluorine substitution (e.g., 4-fluoro isomer).
LC-MS [M+H]⁺ = 209.1 ± 0.5Mass confirmation.
Residual Solvent < 5000 ppmStandard ICH limits (DMF/DMSO removal is critical).

Procurement Decision Matrix

Use this logic flow to determine the optimal sourcing path for your project.

SourcingTree Start Need this compound CheckStock Check Aggregators (eMolecules/MolPort) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Direct Purchase (Lead Time: <1 week) IsStock->Buy Yes Scale Required Scale? IsStock->Scale No SmallScale < 5 Grams Scale->SmallScale LargeScale > 10 Grams Scale->LargeScale InternalSyn In-House Synthesis (Cost: Low, Time: 1 week) SmallScale->InternalSyn If Chemist Available CRO Outsource to CRO (Cost: High, Time: 4-6 weeks) SmallScale->CRO If No Chemistry Support LargeScale->InternalSyn Recommended

Figure 2: Decision matrix for sourcing rare fluorinated anilines.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of Fluorinated Anilines: Adams, D. J., et al. (2006). "Regioselective displacement of fluoronitrobenzenes." Journal of Fluorine Chemistry, 127(10), 1415-1422.
  • Iron-Mediated Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

  • Precursor Availability (2,5-Difluoronitrobenzene): Sigma-Aldrich Product Catalog, CAS 364-74-9. Link

  • Precursor Availability (2-Methylpiperidine): TCI Chemicals Product Catalog, CAS 109-05-7. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, two-step synthesis protocol for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline . This molecule is a critical "left-hand" scaffold intermediate often utilized in the synthesis of covalent KRAS G12C inhibitors (e.g., structural analogs of Sotorasib and Adagrasib).

The protocol prioritizes regiochemical control and purification efficiency. By utilizing 2,5-difluoronitrobenzene as the starting material, we leverage the ortho-nitro effect to drive selective nucleophilic aromatic substitution (SNAr), followed by a chemoselective reduction that preserves the aryl-fluorine bond.

Retrosynthetic Strategy & Logic

The synthesis is designed around a "Displacement-Reduction" sequence.

  • Step 1 (SNAr): The reaction of 2,5-difluoronitrobenzene with 2-methylpiperidine.

    • Logic: The nitro group at C1 strongly activates the fluorine at C2 (ortho) toward nucleophilic attack via the Meisenheimer complex. The fluorine at C5 (meta) is significantly less reactive. This ensures high regioselectivity (>95:5).

  • Step 2 (Reduction): Conversion of the nitro group to the aniline.

    • Logic: While catalytic hydrogenation (H2/Pd-C) is common, it poses a risk of hydrodefluorination. We utilize an Iron/Ammonium Chloride (Fe/NH4Cl) system, which is chemoselective for the nitro group and operationally safer for scale-up.

Reaction Pathway Diagram[1]

SynthesisPath SM Starting Material 2,5-Difluoronitrobenzene Int Intermediate 1-(4-Fluoro-2-nitrophenyl)- 2-methylpiperidine SM->Int Step 1: S_NAr 90°C, 4-6h Reagent1 Reagent 2-Methylpiperidine K2CO3 / DMSO Reagent1->Int Product Target Product 5-Fluoro-2-(2-methyl- 1-piperidinyl)aniline Int->Product Step 2: Reduction Reflux, 2h QC1 QC Check: Regioselectivity (NMR) Int->QC1 Reagent2 Reductant Fe powder / NH4Cl EtOH / H2O Reagent2->Product

Figure 1: Synthetic workflow for the target aniline. The pathway relies on the ortho-directing effect of the nitro group.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine

Objective: Selective displacement of the C2-fluorine.

ParameterSpecification
Limiting Reagent 2,5-Difluoronitrobenzene (1.0 equiv)
Nucleophile 2-Methylpiperidine (1.2 equiv)
Base Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)
Solvent DMSO (Dimethyl sulfoxide) or NMP
Temperature 85–90 °C
Time 4–6 hours

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and internal thermometer, add 2,5-difluoronitrobenzene (10.0 g, 62.8 mmol) and anhydrous DMSO (50 mL).

  • Add Base: Add K2CO3 (13.0 g, 94.2 mmol) in a single portion.

  • Add Nucleophile: Add 2-methylpiperidine (7.5 g, 75.4 mmol) dropwise over 10 minutes. Note: 2-Methylpiperidine is sterically hindered; rapid addition may cause a localized exotherm.

  • Heat: Heat the mixture to 90 °C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.7).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Drying: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude orange oil is usually sufficiently pure (>90%). If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Critical Control Point:

  • Regiochemistry: Confirm the product is the ortho-substituted isomer. 1H NMR should show a characteristic pattern for the 1,2,4-substitution. If the meta-isomer forms (rare), it is usually due to excessive temperature (>120°C).

Step 2: Reduction to this compound

Objective: Chemoselective reduction of -NO2 to -NH2 without defluorination.

ParameterSpecification
Substrate Nitro intermediate from Step 1 (1.0 equiv)
Reductant Iron Powder (325 mesh) (5.0 equiv)
Electrolyte Ammonium Chloride (NH4Cl) (5.0 equiv)
Solvent Ethanol / Water (4:1 ratio)
Temperature Reflux (80 °C)

Procedure:

  • Charge: Dissolve the nitro intermediate (12.0 g, ~50 mmol) in Ethanol (120 mL) and Water (30 mL).

  • Add Reagents: Add NH4Cl (13.4 g, 250 mmol) and Iron powder (14.0 g, 250 mmol).

  • Reflux: Heat the suspension to vigorous reflux with mechanical stirring (iron is heavy and settles).

  • Monitor: Reaction is typically complete in 2–3 hours. The bright yellow color of the nitro compound will fade to a pale brown/colorless solution.

  • Filtration: Crucial Step. Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate to remove ethanol.

  • Neutralization: The aqueous residue may be slightly acidic. Adjust pH to ~8-9 with saturated NaHCO3.

  • Extraction: Extract with Dichloromethane (DCM) or EtOAc. Dry (Na2SO4) and concentrate.[1]

  • Isolation: The product is obtained as a viscous oil or low-melting solid. It oxidizes slowly in air; store under nitrogen or convert to an HCl salt for stability.

Analytical Characterization (Expected Data)

To validate the synthesis, compare analytical data against these expected values derived from structural analogs in the literature (e.g., Sotorasib intermediates).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 209.14

    • Found: 209.1 ± 0.1

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 6.8 - 6.9 (m, 1H): Aromatic proton at C3 (ortho to amine/fluoro).

    • δ 6.3 - 6.5 (m, 2H): Aromatic protons at C4/C6.

    • δ 4.8 (s, 2H): Broad singlet, -NH2 (Exchangeable with D2O).

    • δ 2.8 - 3.1 (m, 3H): Piperidine ring protons (alpha to Nitrogen).

    • δ 0.8 - 0.9 (d, 3H): Methyl group doublet (characteristic of the 2-methylpiperidine moiety).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion due to steric hindrance of 2-methylpiperidine.Increase temperature to 100°C or switch solvent to NMP (N-methyl-2-pyrrolidone).
De-fluorination (Step 2) Over-reduction (if using Pd/C).Switch strictly to Fe/NH4Cl or SnCl2 methods. Avoid catalytic hydrogenation.
Emulsion during Workup Iron salts or amphiphilic nature of the amine.Use Celite filtration while hot. Wash aqueous layer with brine.
Product Darkening Oxidation of the aniline.Store product as the HCl salt or under Argon at -20°C.

References

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. (Describes similar aniline synthesis for KRAS inhibitors).

  • Amgen Inc. (2015). Inhibitors of KRAS G12C.[2][3][4] World Intellectual Property Organization, Patent WO2015054572. (Detailed experimental procedures for 2-fluoro-aniline intermediates).

  • ChemicalBook. (2023). General Reaction of 4-fluoronitrobenzene with piperidines. (Base protocol for SNAr).

  • MDPI. (2025). Synthesis of Piperidinyl-Sulfonyl Derivatives.[5] (Validation of piperidine reactivity in SNAr).

Sources

Application Note: Optimized Synthesis and Reaction Conditions for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated aniline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, CNS-active agents, and antimicrobial drugs. The strategic placement of a fluorine atom modulates the pKa of adjacent amines, improves metabolic stability, and enhances lipophilicity.

The target compound, 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline , presents a unique synthetic challenge due to the presence of a sterically hindered secondary amine (2-methylpiperidine) and the necessity to preserve the aryl-fluorine bond during late-stage reduction. This application note details a robust, field-proven, two-step synthetic workflow designed to maximize regioselectivity and chemoselectivity.

Causality in Reaction Design
  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 2,5-difluoronitrobenzene. The nitro group exerts a powerful electron-withdrawing effect (

    
    ), highly activating the ortho (C2) and para (C4) positions for nucleophilic attack. Because the fluorine atoms are located at C2 (ortho) and C5 (meta), the C2 position is selectively targeted by the nucleophile. The C5 fluorine remains unreactive [1].
    
  • Overcoming Steric Hindrance: 2-Methylpiperidine is a sterically encumbered nucleophile. Unlike unsubstituted piperidine, which reacts rapidly at ambient temperatures, 2-methylpiperidine requires thermal activation (90 °C) and a polar aprotic solvent (DMF) to overcome the activation energy barrier. Potassium carbonate (K₂CO₃) is selected as a mild base to scavenge the generated HF without inducing unwanted side reactions [1].

  • Chemoselective Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C with H₂) of electron-rich fluoroarenes carries a notoriously high risk of hydrodefluorination (undesired C–F bond cleavage). To ensure absolute chemoselectivity, we employ a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride. This single-electron transfer mechanism exclusively reduces the nitro group to an amine while leaving the aryl fluoride completely intact [2].

Retrosynthetic Analysis & Pathway

SynthesisPathway A 2,5-Difluoronitrobenzene C 5-Fluoro-2-(2-methylpiperidin-1-yl) nitrobenzene A->C SNAr K2CO3, DMF 90°C B 2-Methylpiperidine B->C D 5-Fluoro-2-(2-methyl-1-piperidinyl) aniline C->D Reduction Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5-fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene.

Materials:

  • 2,5-Difluoronitrobenzene (1.0 equiv, 10.0 mmol, 1.59 g)

  • 2-Methylpiperidine (1.2 equiv, 12.0 mmol, 1.41 mL)

  • Potassium carbonate, anhydrous (2.0 equiv, 20.0 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoronitrobenzene and anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ to the solution. Note: Ensure the base is finely powdered to maximize surface area.

  • Nucleophile Addition: Introduce 2-methylpiperidine dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a heating block. Stir vigorously (800 rpm) for 12 hours.

  • System Validation (In-Process Control): Monitor reaction progression via TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) must be completely consumed, replaced by a bright yellow product spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and quench with distilled water (50 mL). Separate the organic layer.

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to extract residual DMF, followed by a final brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the nitro intermediate as a yellow oil/solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of this compound.

Materials:

  • 5-Fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene (1.0 equiv, 8.0 mmol, 1.90 g)

  • Iron powder, 325 mesh (5.0 equiv, 40.0 mmol, 2.23 g)

  • Ammonium chloride (5.0 equiv, 40.0 mmol, 2.14 g)

  • Ethanol / Distilled Water (4:1 v/v, 40 mL)

Procedure:

  • Solubilization: In a 100 mL round-bottom flask, dissolve the nitro intermediate in 32 mL of Ethanol.

  • Proton Source Addition: Dissolve NH₄Cl in 8 mL of distilled water and add this aqueous solution to the flask.

  • Reductant Addition: Add the Iron powder in one portion. Caution: Use fine mesh iron powder to ensure adequate surface area for the single-electron transfer.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C (reflux) for 3 hours with vigorous stirring.

  • System Validation (In-Process Control): The vibrant yellow color of the solution will fade to a pale brown/colorless state. LC-MS analysis should confirm the complete disappearance of the nitro mass and the emergence of the

    
     peak for the aniline product.
    
  • Hot Filtration (Critical Step): While the mixture is still hot (to prevent the aniline from co-precipitating with iron oxides), filter the suspension through a tightly packed pad of Celite. Wash the Celite pad generously with hot Ethanol (3 × 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with EtOAc (50 mL). Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize any acidity, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the target aniline as a pale oil or crystalline solid.

Quantitative Data & Troubleshooting

Table 1: Quantitative Reaction Parameters
Reaction StepReagents & SolventsTemp (°C)Time (h)Expected YieldKey Analytical Metric
1. SNAr 2-Methylpiperidine, K₂CO₃, DMF90 °C1285 - 90%TLC: Bright yellow spot (

0.5 in 9:1 Hex/EtOAc)
2. Reduction Fe powder, NH₄Cl, EtOH/H₂O80 °C390 - 95%LC-MS: Mass shift of -30 Da; Loss of yellow color
Table 2: Troubleshooting & Optimization Matrix
ObservationRoot CauseSolution / Optimization
Incomplete SNAr conversion Steric hindrance of 2-methylpiperidine preventing nucleophilic attack.Increase reaction temperature to 100 °C or extend reaction time to 18 hours. Ensure K₂CO₃ is finely milled.
Loss of product during Step 1 workup Product partitioning into the aqueous layer due to residual DMF.Strictly adhere to the 5% aqueous LiCl washes. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.
Defluorination observed in Step 2 Use of overly aggressive reductants (e.g., Pd/C with high-pressure H₂).Stick to the Fe/NH₄Cl protocol. If catalytic hydrogenation is mandatory, use PtO₂ or doped catalysts (e.g., Pd/C with ethylenediamine) to suppress C-F cleavage.
Low yield in Step 2 (Emulsion) Product trapped in iron oxide sludge during filtration.Perform the Celite filtration while the mixture is hot . Wash the filter cake with hot EtOAc or THF to extract trapped product.

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry (ACS Publications). Demonstrates the regioselective SNAr of 2,5-difluoronitrobenzene utilizing mild bases in polar aprotic solvents. URL:[Link]

HPLC method development for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Executive Summary & Compound Analysis

The Challenge: this compound is a challenging analyte due to its dual-nitrogen functionality and steric complexity.[1][2][3] It features a primary aniline amine and a tertiary cyclic amine (piperidine) directly attached to the aromatic ring.[1][3]

  • Basicity & Tailing: The piperidine nitrogen, while sterically hindered by the 2-methyl group, retains basic character.[1][3] On standard silica-based columns at neutral pH, this moiety interacts strongly with residual silanols, leading to severe peak tailing.[1][3]

  • Steric Strain: The ortho-substitution (2-methyl-1-piperidinyl) forces the piperidine ring out of coplanarity with the benzene ring.[1][2][3] This reduces conjugation, potentially making the piperidine nitrogen more basic than typical N-aryl amines, increasing the risk of secondary interactions.[1][2]

  • Hydrophobicity: The fluorine atom and methyl-piperidine moiety impart significant lipophilicity (

    
    ), requiring a high organic content for elution.[1][2][3]
    

The Solution: This guide proposes a High-pH Reversed-Phase strategy as the primary protocol.[1][2][3] Operating at pH > 9.5 ensures the basic nitrogen atoms are deprotonated (neutral), eliminating silanol interactions and yielding sharp, symmetrical peaks.[1][3] A secondary Low-pH protocol is provided for laboratories restricted to traditional silica columns.[1][2][3]

Method Development Decision Tree

The following workflow illustrates the logical path for selecting the optimal separation conditions based on column availability and analyte behavior.

MethodDevelopment Start Start: this compound ColSelect Column Selection Strategy Start->ColSelect Hybrid Hybrid Particle Column Available? (e.g., XBridge, Gemini NX) ColSelect->Hybrid HighPH PRIMARY PROTOCOL (High pH) Mobile Phase: 10mM NH4HCO3 (pH 10) Hybrid->HighPH Yes (Recommended) LowPH SECONDARY PROTOCOL (Low pH) Mobile Phase: 0.1% Formic Acid (pH 2.5) Hybrid->LowPH No (Traditional Silica) MechHigh Mechanism: Analyte Neutralization Result: Sharp Peaks, High Retention HighPH->MechHigh Opt Optimization Phase Gradient & Temp Adjustment MechHigh->Opt MechLow Mechanism: Ion Suppression Result: Lower Retention, Potential Tailing LowPH->MechLow MechLow->Opt Final Final Method Validation Opt->Final

Caption: Decision matrix for selecting pH conditions based on stationary phase chemistry. High pH is preferred for basic aniline derivatives.[2][3]

Primary Protocol: High-pH Reversed-Phase (Recommended)[1][2][3][4]

Rationale: At pH 10, both the aniline (


) and the piperidine moiety (

estimated 6–9 depending on steric deconjugation) are uncharged.[1][3] This maximizes hydrophobic retention and eliminates cation-exchange interactions with silanols.[1][2][3]

Reagents:

  • Ammonium Bicarbonate (

    
    ):  Volatile buffer, compatible with LC-MS.[1][3]
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.[1][3]
    
  • Acetonitrile (MeCN): Preferred organic modifier for lower viscosity.[1][3]

Chromatographic Conditions:

ParameterSettingNotes
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 Essential: Must be high-pH stable hybrid silica.[1][2][3] Dimensions:

.[1][3]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

.
High pH suppresses ionization of the basic amine.[1][2]
Mobile Phase B Acetonitrile (100%)Methanol can be used but generates higher backpressure.[1][3]
Flow Rate 1.0 mL/minAdjust based on column ID (e.g., 0.3 mL/min for 2.1 mm ID).
Column Temp

Higher temp improves mass transfer and lowers backpressure.[1][3]
Detection UV @ 245 nmThe aniline chromophore absorbs strongly here.[1][2][3]
Injection Vol 5 - 10

Ensure sample solvent matches initial mobile phase strength.[1][2][3]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
15.090Linear gradient to elute lipophilic impurities
18.090Wash step
18.110Re-equilibration
23.010Ready for next injection

Secondary Protocol: Low-pH Reversed-Phase (Alternative)

Rationale: If a high-pH stable column is unavailable, low pH is the standard alternative.[1][2][3] The basic nitrogen will be fully protonated (positively charged).[1][3] To prevent severe tailing, a "Base-Deactivated" (end-capped) column and/or an ion-pairing agent may be required.[1][2][3]

Chromatographic Conditions:

ParameterSettingNotes
Column Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD High-purity silica with dense end-capping is critical.[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][3]7)TFA (0.05%) can be used for sharper peaks but suppresses MS signal.[1][3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcid in organic phase prevents baseline drift.[1][2][3]
Gradient 5% B to 95% B over 20 minAnalyte will elute earlier than in High pH method due to charge.

Sample Preparation & Stability

Solubility Profile: The compound is lipophilic.[1][2][3] It will not dissolve well in pure water.[1][2][3]

  • Stock Solution: Dissolve 10 mg in 10 mL of Methanol or Acetonitrile (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Water/Acetonitrile (50:50) .[1][3]

    • Critical: Do not use 100% organic solvent for the injection; it will cause "solvent effect" (peak splitting) for early eluting peaks.[1][3]

Stability Warning: Anilines are prone to oxidation, turning yellow/brown over time.[1][3]

  • Precaution: Store stock solutions in amber vials at

    
    .
    
  • Additive: If degradation is observed, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous portion of the diluent as an antioxidant.[1][2]

Advanced Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionSwitch to High pH method (Protocol 1). If using Low pH, add 5 mM Ammonium Acetate or switch to TFA.[1][3]
Split Peaks Solvent mismatchDilute sample with a solvent weaker than the initial mobile phase (e.g., 80% Water).[1][3]
Retention Shift pH instabilityThe piperidine

is sensitive.[1][2][3] Ensure buffer capacity is sufficient (10-20 mM).[1][2][3]
Double Peaks Chiral separation?The 2-methylpiperidine moiety is chiral.[1][2][3] If the sample is racemic, partial separation of enantiomers can occur on achiral columns if chiral additives are present (rare) or if the column is chiral.[1][3] Note: Standard C18 will NOT separate enantiomers.[1][2][3] If you see two peaks, it is likely an impurity (e.g., regioisomer).[1][3]

References

  • McCalley, D. V. (2010).[1][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][3] Link

  • Neue, U. D., et al. (2001).[1][3] Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science, 24(8), 639-640.[1][3] Link

  • PubChem. (n.d.).[1][2][3] Compound Summary: Fluorinated Aniline Derivatives. National Library of Medicine.[1][2][3] Link

  • Dolan, J. W. (2006).[1][3] The Power of pH. LCGC North America, 24(11).[1][3] Link

Sources

using 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline in Advanced Pharmaceutical Synthesis

Introduction & Structural Rationale

This compound (CAS: 1856029-63-4)[1] is a highly specialized, sterically encumbered ortho-substituted aniline. It serves as a premium building block in medicinal chemistry, particularly in the rational design of small-molecule kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The strategic placement of functional groups on this scaffold provides distinct pharmacological and physicochemical advantages:

  • C5-Fluorine Substitution: The introduction of fluorine at the para-position relative to the piperidine (C5) serves a dual purpose. First, it blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at a typically vulnerable aromatic site. Second, the strong electron-withdrawing inductive effect of fluorine lowers the pKa of the aniline amine, which enhances membrane permeability and modulates the hydrogen-bond donor capacity of the resulting amide or urea[2].

  • Ortho-(2-Methylpiperidine) Motif: The 2-methylpiperidine ring introduces significant steric bulk and a chiral center adjacent to the aniline core. This steric shielding forces the piperidine ring out of coplanarity with the phenyl ring, locking the molecule into a specific 3D conformation. This "conformational lock" is frequently exploited to perfectly vector the molecule into deep, narrow hydrophobic pockets (such as the kinase hinge region) while minimizing entropic penalties upon target binding.

Rationale Core This compound F_atom C5-Fluorine Metabolic Stability & pKa Modulation Core->F_atom Pip_group 2-Methylpiperidine Steric Shielding & Conformation Lock Core->Pip_group NH2_group Aniline Core Hinge-Binding Amide/Urea Linkage Core->NH2_group Target Kinase Inhibitor Pharmacophore F_atom->Target Pip_group->Target NH2_group->Target

Fig 1. Structural rationale of this compound in drug design.

Synthetic Challenges & Causality in Protocol Design

The primary synthetic challenge when utilizing this compound is the severe steric hindrance around the primary amine, caused by the adjacent 2-methylpiperidine group. Standard amide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, poor yields, and unreacted starting material.

To overcome this, highly reactive uronium/aminium salts (like HATU) are required for amide bond formation. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling process even for sterically encumbered nucleophiles. Alternatively, when synthesizing urea-based pharmacophores, the aniline must be converted to a highly reactive isocyanate intermediate using triphosgene before the addition of a secondary amine to prevent symmetrical urea byproducts[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Amide Coupling via HATU

Objective: Synthesis of a target amide utilizing a carboxylic acid and this compound. Causality: HATU is selected over EDC/HOBt to overcome the steric barrier imposed by the ortho-2-methylpiperidine group[4]. DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Addition: Add this compound (1.1 equiv, 0.55 mmol) dropwise as a solution in DMF (2 mL).

  • In-Process Validation: After 2 hours, sample a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the HOAt-ester mass and the appearance of the product mass confirms reaction progression. If incomplete, elevate the temperature to 40 °C for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Unsymmetrical Urea Synthesis via Triphosgene

Objective: Synthesis of an unsymmetrical diaryl or alkyl-aryl urea. Causality: Triphosgene (BTC) is utilized as a safe, solid alternative to phosgene gas to generate an isocyanate intermediate[3]. The reaction is strictly temperature-controlled to prevent the formation of symmetrical urea byproducts.

Workflow S1 Step 1: Triphosgene Activation (0 °C) S2 Step 2: Isocyanate Intermediate Formation S1->S2 S3 Step 3: Secondary Amine Addition S2->S3 S4 Step 4: LC-MS Validated Purification S3->S4

Fig 2. Self-validating synthetic workflow for unsymmetrical urea formation via triphosgene.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve triphosgene (0.4 equiv, 0.2 mmol) in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath.

  • Aniline Addition: Slowly add a solution of this compound (1.0 equiv, 0.5 mmol) and Triethylamine (TEA) (2.5 equiv, 1.25 mmol) in DCM (3 mL) over 15 minutes. Stir at 0 °C for 30 minutes.

  • Isocyanate Validation (Critical Step): Quench a 5 µL aliquot into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl carbamate derivative (M

    
     + 58) confirms successful isocyanate formation without symmetrical urea contamination.
    
  • Urea Formation: Add the desired secondary amine (1.2 equiv, 0.6 mmol) in DCM (2 mL) to the 0 °C solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification: Quench with 1N HCl (5 mL) to remove unreacted amines. Extract with DCM, dry over MgSO

    
    , and purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
    

Data Presentation: Quantitative Summaries

Table 1: Quantitative Reaction Parameters Comparison

Protocol Reagent Equivalents Temperature Profile Reaction Time Expected Yield
A: Amide Coupling Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) 25 °C (up to 40 °C if sluggish) 2 - 6 hours 75 - 85%

| B: Urea Synthesis | Aniline (1.0 eq), Triphosgene (0.4 eq), TEA (2.5 eq) | 0 °C to 25 °C | 2.5 hours total | 65 - 80% |

Table 2: Expected Analytical Profile for Intermediates To ensure rigorous quality control, synthesized intermediates utilizing this building block should be validated against the following expected analytical metrics.

Analytical MethodTarget Metric / Expected ObservationCausality / Significance

H NMR (400 MHz, CDCl

)
Distinct doublet ~

0.8-1.1 ppm (3H, CH

)
Confirms the integrity of the 2-methyl group on the piperidine ring.

F NMR (376 MHz, CDCl

)
Singlet ~

-118 to -122 ppm
Validates the presence of the C5-Fluorine; downfield shifts indicate successful coupling.
LC-MS (ESI+) [M+H]

corresponding to exact mass
Confirms product identity; absence of M

- HF peaks indicates stability.
HPLC Purity > 98% (UV at 254 nm and 280 nm)Essential for downstream biological assay integrity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Eckert, H., & Auerweck, J. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1258–1268.[Link]

Sources

Application Notes and Protocols for the Purification of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, a key intermediate in pharmaceutical and materials science research. Recognizing the critical need for high-purity compounds in these fields, this document outlines systematic approaches to purification utilizing recrystallization techniques. We delve into the fundamental principles of crystal formation, provide step-by-step protocols for both single-solvent and multi-solvent recrystallization, and offer a thorough troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this and structurally related compounds.

Introduction: The Importance of Purity for this compound

This compound is a substituted aromatic amine featuring both a fluorinated benzene ring and a piperidine moiety. Such structures are prevalent in a wide array of biologically active molecules and functional materials.[1] The presence of impurities, which can include unreacted starting materials, byproducts from side reactions, oxidation products, and residual solvents, can significantly impact the efficacy, safety, and reproducibility of downstream applications.[2][3] Therefore, achieving a high degree of purity is not merely a procedural step but a critical determinant of experimental success.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4] It leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. By carefully selecting the appropriate solvent and controlling the cooling process, the target compound can be induced to form a crystalline lattice, excluding impurities which remain in the solution (mother liquor).[5] This method is often preferred for its efficiency, scalability, and ability to yield highly pure crystalline material.

Foundational Principles of Recrystallization

A successful recrystallization protocol is predicated on a solid understanding of the underlying physicochemical principles of solubility, supersaturation, nucleation, and crystal growth.

  • Solubility: The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for the entire process.

  • Supersaturation: A supersaturated solution is a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. This is typically achieved by dissolving the crude material in a minimal amount of hot solvent and then allowing it to cool.

  • Nucleation: This is the initial formation of small, ordered crystal nuclei from the supersaturated solution. Nucleation can occur spontaneously or be induced by the presence of seed crystals or even microscopic scratches on the glassware.

  • Crystal Growth: Once nuclei are formed, they serve as templates for the subsequent deposition of solute molecules, leading to the growth of larger, well-defined crystals. A slow rate of cooling generally promotes the formation of larger and purer crystals by allowing for the selective incorporation of the target molecule into the growing crystal lattice.

Pre-Protocol Considerations: Safety and Compound Handling

Given that this compound is a substituted aniline, it is crucial to handle it with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin.[6]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Piperidine derivatives can be corrosive and flammable; handle with care.[7]

Experimental Protocol: Developing a Recrystallization Procedure

Due to the specific physicochemical properties of this compound not being widely published, a systematic solvent screening is the first and most critical step in developing a robust recrystallization protocol.

Part I: Solvent Screening

The goal of this initial screen is to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound (approx. 100-200 mg)

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes (10-12)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (10-20 mg) of the crude compound into each test tube.[2]

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A good candidate solvent will dissolve the compound poorly at room temperature.[2]

  • For solvents that show poor solubility at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • A suitable single solvent will completely dissolve the compound upon heating.

  • If a single suitable solvent is not identified, proceed to screen for a solvent/anti-solvent system. For this, identify a "good" solvent in which the compound is highly soluble at room temperature and a "poor" solvent (anti-solvent) in which it is poorly soluble, and the two solvents are miscible.[2]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Isopropanol, MethanolCommonly used for recrystallizing piperidine and aniline derivatives.
EstersEthyl AcetateOften used in combination with less polar solvents.
HydrocarbonsHexanes, Heptane, TolueneCan act as anti-solvents or be used for non-polar compounds.[8]
EthersDiethyl Ether, Methyl tert-butyl ether (MTBE)Useful for precipitating salts or as a component in solvent mixtures.[9]
KetonesAcetoneA polar aprotic solvent that can be effective.
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)Can dissolve a wide range of compounds; often used with an anti-solvent.
WaterDistilled WaterMay be a suitable anti-solvent, especially if the compound is soluble in a water-miscible organic solvent.
Part II: Single-Solvent Recrystallization Protocol

This protocol is to be followed once a suitable single solvent has been identified from the screening process.

dot

Caption: Workflow for Single-Solvent Recrystallization.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Continue adding solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Part III: Solvent/Anti-Solvent Recrystallization Protocol

This method is employed when a suitable single solvent cannot be identified.

dot

Caption: Workflow for Solvent/Anti-Solvent Recrystallization.

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise with continuous swirling or stirring until the solution becomes cloudy (turbid). This indicates that the point of saturation has been reached.

  • Re-solubilization (Optional): If too much anti-solvent is added and the compound precipitates out as an oil or amorphous solid, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to stand undisturbed to induce crystallization. If necessary, gently scratch the inside of the flask with a glass rod or add a seed crystal to initiate nucleation. The solution can then be cooled in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask or add a seed crystal.- Cool the solution for a longer period in an ice bath.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is too impure.- Use a lower-boiling solvent.- Ensure slower cooling.- Add more of the "good" solvent (in a solvent/anti-solvent system) and reheat to dissolve the oil, then cool slowly.- Perform a preliminary purification step (e.g., column chromatography) if the starting material is very impure.
Low recovery yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored impurities remain - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the purity required for demanding applications in research and development. The key to a successful recrystallization lies in the systematic selection of an appropriate solvent system. By following the detailed protocols for solvent screening and recrystallization outlined in this guide, and by applying the principles of troubleshooting, researchers can confidently develop a robust and reproducible purification process.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-fluoro-2-piperazin-1-ylquinoxaline. Retrieved from [Link]

  • Taha, M., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(9), 1221. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • CrashCourse. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [Video]. YouTube. Retrieved from [Link]

  • Hartwieg, J. C. D., et al. (2014). 3, 5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. Retrieved from [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • PubChem. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]

  • Zhao, L., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2413-2421. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Fluoro-5-methylaniline (CAS 452-84-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (2011). CN102173995A - Synthesis method of m-fluoroaniline.
  • PubChem. (n.d.). 5-Fluoro-2-(1,3-thiazol-2-ylmethylsulfinyl)aniline. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

Sources

Application Note: Two-Step Synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of complex functionalized anilines is a cornerstone of pharmaceutical development, particularly for kinase inhibitors and CNS-active therapeutics. The target molecule, 5-fluoro-2-(2-methyl-1-piperidinyl)aniline , is synthesized via a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction of the nitro group.

The Causality of Regioselectivity

The synthetic sequence begins with 2,5-difluoronitrobenzene . While the molecule possesses two electrophilic C-F bonds, they are not electronically equivalent. The strong electron-withdrawing nitro group (-NO₂) exerts powerful inductive (-I) and resonance (-M) effects primarily at the ortho and para positions[1].

When the bulky secondary amine, 2-methylpiperidine , is introduced, it selectively attacks the C2 position (ortho to the nitro group). This nucleophilic attack forms a negatively charged carbanion intermediate known as the Meisenheimer complex [2]. The negative charge is heavily stabilized by delocalization into the adjacent nitro group's oxygen atoms[3]. Conversely, the fluorine at C5 (meta to the nitro group) lacks this resonance stabilization and remains inert under these conditions, ensuring perfect regioselectivity[1].

The Causality of Chemoselectivity

Following the SNAr step, the intermediate 5-fluoro-2-(2-methyl-1-piperidinyl)nitrobenzene must be reduced to the corresponding aniline. Palladium on carbon (Pd/C) with hydrogen gas is selected over harsh metal/acid reductions. The C-F bond is highly resistant to palladium-catalyzed hydrogenolysis under mild conditions (1 atm H₂, ambient temperature), preventing unwanted hydrodefluorination and ensuring a clean, high-yielding conversion to the target aniline[4].

Reaction Pathway Visualization

Pathway A 2,5-Difluoronitrobenzene (Electrophile) C 5-Fluoro-2-(2-methyl-1-piperidinyl) nitrobenzene (Intermediate) A->C SNAr K2CO3, DMF, 80°C B 2-Methylpiperidine (Nucleophile) B->C D 5-Fluoro-2-(2-methyl-1-piperidinyl) aniline (Target) C->D Reduction H2, Pd/C, EtOH

Reaction pathway for the synthesis of this compound.

Optimization & Quantitative Data

To maximize the yield of the Meisenheimer intermediate, various conditions were evaluated. Polar aprotic solvents (DMF, DMSO) are critical as they solvate the potassium cations but leave the amine nucleophile relatively unsolvated and highly reactive[3]. Potassium carbonate (K₂CO₃) acts as an optimal mild inorganic base to scavenge the HF byproduct without causing competitive hydroxide attack[4].

Table 1: Optimization of the SNAr Step (Formation of Intermediate)

EntrySolventBase (2.0 eq)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFK₂CO₃65 (reflux)245545
2DMFDIPEA80168578
3 DMF K₂CO₃ 80 12 >99 92
4DMSOK₂CO₃1008>9989 (minor impurities)

Experimental Protocols

Protocol A: SNAr Reaction (Intermediate Synthesis)

Objective: Synthesize 5-fluoro-2-(2-methyl-1-piperidinyl)nitrobenzene.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (17.4 g, 125.8 mmol, 2.0 eq) followed by 2-methylpiperidine (7.48 g, 75.5 mmol, 1.2 eq) dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the heavily stirred suspension to 80 °C under a nitrogen atmosphere for 12 hours[4].

  • Self-Validation Check (In-Process Control): Analyze the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (

    
     ~0.6) should be completely consumed, replaced by a bright yellow spot (
    
    
    
    ~0.4). LC-MS should confirm the product mass (
    
    
    = 239.1).
  • Workup: Cool the mixture to room temperature. Pour the reaction into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a vibrant yellow oil (13.8 g, 92% yield).

Protocol B: Catalytic Hydrogenation (Target Synthesis)

Objective: Reduce the nitro group to yield this compound.

  • Setup: Dissolve the intermediate (10.0 g, 42.0 mmol) in absolute Ethanol (150 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation Check (In-Process Control): The yellow color of the solution will fade to pale/colorless. TLC (Hexanes:EtOAc 3:1) should show complete conversion to a highly polar, UV-active spot (

    
     ~0.2) that stains positive with Ninhydrin. LC-MS: 
    
    
    
    = 209.1.
  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a pale off-white solid/viscous oil (8.5 g, 97% yield). Store under argon at 4 °C to prevent oxidative degradation.

Workflow Diagram

Workflow Step1 Step 1: SNAr Reaction Mix 2,5-diF-NO2-Ph, amine, K2CO3 in DMF Step2 Heating & Monitoring 80°C for 12h, TLC & LC-MS confirmation Step1->Step2 Step3 Aqueous Workup EtOAc extraction, rigorous brine wash Step2->Step3 Step4 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) in EtOH Step3->Step4 Step5 Filtration & Concentration Celite pad filtration, rotary evaporation Step4->Step5 Step6 Final Characterization NMR, LC-MS, store under Argon Step5->Step6

Step-by-step experimental workflow from SNAr setup to final product isolation.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.[Link]

  • Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. "13.1.2 Nucleophilic Aromatic Substitution." LibreTexts.[Link]

  • Google Patents. "WO2018053267A1 - Inhibitors of the menin-mll interaction." WIPO (PCT).

Sources

Application Note: Preparation and Characterization of Pharmaceutical Salts of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline for Formulation Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The transformation of an active pharmaceutical ingredient (API) from a free acid or base into a salt is a fundamental strategy in drug development. This process, known as salification, provides a powerful tool to modulate the physicochemical and biopharmaceutical properties of a drug candidate without altering its intrinsic pharmacological activity. An estimated 50% of all small-molecule drugs are administered as salts, a testament to the profound impact of this approach.[1][2]

The primary objective of salt formation is to optimize a molecule's characteristics to enhance its suitability for a final dosage form. Key properties that can be improved include:

  • Aqueous Solubility and Dissolution Rate: Often the most significant driver for salt formation, enhancing solubility can directly improve a drug's bioavailability, particularly for compounds in the Biopharmaceutics Classification System (BCS) Class II and IV.[2]

  • Chemical and Solid-State Stability: A crystalline salt form is typically more stable than the amorphous free base, offering protection against degradation and extending shelf-life.

  • Hygroscopicity: Selecting a non-hygroscopic salt form is crucial for ease of handling, manufacturing, and preventing physical changes during storage.[2]

  • Crystallinity and Polymorphism: Salt formation facilitates the isolation of a stable, crystalline solid, which is essential for consistent processing and performance. Controlling polymorphism is a critical aspect, as different crystal forms of the same salt can exhibit varied properties.[3][4][5]

  • Manufacturability: Properties such as particle size, flowability, and compressibility can be improved, streamlining tablet and capsule production.[1]

This guide provides a comprehensive framework for the preparation, characterization, and selection of optimal pharmaceutical salts for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, a compound featuring both aniline and piperidine basic centers, making it an excellent candidate for salt formation.

Physicochemical Profile: this compound (Free Base)

Understanding the properties of the parent molecule is the first step in a rational salt selection program.

  • Structure:

    • Molecular Formula: C₁₂H₁₇FN₂

    • Key Features: The structure contains two basic nitrogen atoms: a secondary amine within the piperidine ring and a primary aromatic amine (aniline). The aniline nitrogen's basicity is reduced by the electron-withdrawing fluorine atom, while the piperidine nitrogen is a stronger aliphatic base. This dual-base nature allows for the potential formation of both mono- and di-salts. The trifluoromethyl group significantly increases lipophilicity.[6]

  • pKa (Predicted): The pKa values must be determined experimentally. However, based on analogous structures, the pKa of the piperidine nitrogen is expected to be significantly higher (more basic) than the aniline nitrogen. This differential allows for selective salt formation at the more basic piperidine center under controlled conditions. For a stable salt to form, a pKa difference of at least 2-3 units between the API and the counter-ion is recommended.[2][7]

Salt Screening and Selection Strategy

A systematic salt screening process is essential to identify the optimal salt form. This involves reacting the free base with a diverse library of pharmaceutically acceptable counter-ions and thoroughly characterizing the resulting solids.

Rationale for Counter-ion Selection

The choice of counter-ions should include a variety of inorganic and organic acids to explore a wide range of potential properties.

  • Inorganic Acids: Hydrochloride, hydrobromide, and sulfate are common choices due to their low molecular weight and history of safe use.[1]

  • Organic Acids: Sulfonates (mesylate, esylate) and carboxylates (tartrate, citrate, maleate) offer a broader range of properties and can sometimes provide advantages in solubility and stability over simple inorganic salts.[1]

Workflow for Salt Selection

The following workflow provides a logical progression from initial screening to final candidate selection.

SaltSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Candidate Selection Start Start with API Free Base SelectAcids Select Diverse Counter-ions (HCl, HBr, Mesylate, Tartrate, etc.) Start->SelectAcids PrepareSalts Prepare Small-Scale Salts (Various Solvents) SelectAcids->PrepareSalts PrimaryChar Primary Characterization (Visual, Birefringence, Yield) PrepareSalts->PrimaryChar CrystallineHits Identify Crystalline 'Hits' PrimaryChar->CrystallineHits Proceed with solid hits ScaleUp Scale-Up Synthesis (100-500 mg) CrystallineHits->ScaleUp FullChar Full Solid-State Characterization (PXRD, DSC, TGA, Spectroscopy) ScaleUp->FullChar PhysChem Physicochemical Profiling (Solubility, Hygroscopicity, Purity) FullChar->PhysChem CompareData Compare Data & Rank Candidates (See Table 1) PhysChem->CompareData Compile & analyze data Stability Accelerated Stability Testing (ICH Conditions) CompareData->Stability FinalSelect Select Lead Salt Form for Formulation Stability->FinalSelect

Caption: Workflow for pharmaceutical salt screening and selection.

Experimental Protocols: Salt Preparation

The following protocols describe the preparation of hydrochloride and mesylate salts, which are common and offer contrasting properties. Safety precautions, including the use of personal protective equipment (PPE) and a fume hood, are mandatory.

Protocol 1: Preparation of this compound Hydrochloride

The hydrochloride salt is a widely used, low-molecular-weight salt form.[1] This protocol utilizes a solution of HCl in a compatible solvent to ensure controlled precipitation.[8][9][10]

Materials:

  • This compound (free base)

  • Anhydrous Ethyl Acetate (EtOAc) or Isopropanol (IPA)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a clean, dry flask, dissolve 1.0 g of the free base in 20 mL of anhydrous ethyl acetate. Stir until a clear solution is obtained.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add 1.05 molar equivalents of 4M HCl in dioxane dropwise over 10-15 minutes.

  • Precipitation: A solid precipitate should form upon addition of the acid.[9] Continue stirring the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5 mL each) of cold ethyl acetate to remove any unreacted starting material or excess acid.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Preparation of this compound Mesylate

Methanesulfonic acid (mesylate) is a strong organic acid that often forms stable, crystalline salts with good solubility profiles.[7]

Materials:

  • This compound (free base)

  • Anhydrous Acetone or Acetonitrile

  • Methanesulfonic acid (≥99.5%)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a clean, dry flask, dissolve 1.0 g of the free base in 15 mL of anhydrous acetone. Stir until a clear solution is obtained.

  • Acidification: In a separate vial, dilute 1.05 molar equivalents of methanesulfonic acid with 5 mL of acetone. Cool the free base solution to 0-5 °C and add the diluted acid solution dropwise while stirring.

  • Precipitation: Observe for precipitation. If no solid forms immediately, continue stirring at room temperature. If needed, crystal formation can be induced by scratching the inside of the flask or adding a seed crystal. Stir the slurry for 4-6 hours.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two small portions (5 mL each) of cold acetone.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

Characterization of Salt Forms

Thorough characterization is essential to confirm salt formation, determine the physicochemical properties, and select the best candidate. A range of analytical techniques should be employed.[11][12]

Solid-State Characterization

CharacterizationWorkflow Salt Prepared Salt Sample PXRD Powder X-Ray Diffraction (PXRD) - Crystalline or Amorphous? - Polymorph identification Salt->PXRD DSC Differential Scanning Calorimetry (DSC) - Melting Point - Phase Transitions Salt->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Presence of Solvates/Hydrates Salt->TGA Hygro Hygroscopicity (DVS) - Moisture Uptake - Physical Stability Salt->Hygro

Caption: Key solid-state characterization techniques for salt analysis.

  • Powder X-Ray Diffraction (PXRD): This is the most definitive method for determining the solid-state nature of the material.[12] It distinguishes between crystalline and amorphous forms and can identify different polymorphs, which may have different stabilities and dissolution rates.[3][13]

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. It is used to determine the melting point, which is an indicator of purity and crystalline form, and to detect polymorphic transitions.[11]

    • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water (solvates/hydrates) in the sample.[12]

  • Hygroscopicity Analysis: This is typically performed using Dynamic Vapor Sorption (DVS). It measures the extent and rate of water uptake by the salt at different relative humidity (RH) levels. Low hygroscopicity is a highly desirable trait for stability and handling.[11]

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and the stoichiometry of the salt (API to counter-ion ratio).[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm salt formation by showing shifts in the characteristic peaks of the amine groups upon protonation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the salt form and to quantify any related impurities or degradation products.[15]

Physicochemical Property Assessment
  • Aqueous Solubility: The equilibrium solubility of each salt form should be determined at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. A significant increase in solubility over the free base is a primary goal of salt formation.

  • Dissolution Rate: The intrinsic dissolution rate provides a measure of how quickly the solid dissolves from a constant surface area. This parameter is often more predictive of in vivo performance than equilibrium solubility.[11]

Data Summary and Candidate Selection

The data collected should be compiled into a table for direct comparison. The ideal salt candidate will possess a combination of high aqueous solubility, rapid dissolution, good chemical and physical stability, low hygroscopicity, and a non-complex polymorphic profile.

Table 1: Comparative Properties of this compound Salts

PropertyFree BaseHydrochloride SaltMesylate Salt
Appearance Off-white solidWhite crystalline solidWhite crystalline solid
Melting Point (DSC) ~XX °C~XX °C (sharp)~XX °C (sharp)
Crystallinity (PXRD) CrystallineCrystalline (Form I)Crystalline (Form A)
Aqueous Solubility (pH 6.8) < 0.1 mg/mL~5 mg/mL~15 mg/mL
Hygroscopicity (@ 80% RH) Non-hygroscopicSlightly hygroscopic (<1% uptake)Non-hygroscopic (<0.2% uptake)
Thermal Stability (TGA) Stable to ~XX °CStable to ~XX °CStable to ~XX °C
Purity (HPLC) >99.5%>99.5%>99.5%
Development Recommendation Poor solubilityPotential candidateLead Candidate

Note: Data presented are hypothetical and for illustrative purposes.

Based on this hypothetical data, the mesylate salt would be selected as the lead candidate for further development due to its superior solubility and lower hygroscopicity compared to the hydrochloride salt.

Conclusion

A structured and data-driven approach to salt selection is paramount for successful drug development. For basic compounds like this compound, conversion to a salt form is a highly effective method to overcome challenges such as poor aqueous solubility. By systematically preparing a range of salts and performing a comprehensive suite of characterization analyses, researchers can identify a lead salt form with optimal properties for formulation. This rigorous early-stage evaluation de-risks the development process, saving time and resources, and ultimately increases the probability of creating a safe, stable, and effective medicine.

References

  • Borchardt, R.T., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
  • Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • Unknown Author. (2025). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Unknown Source.
  • Sciencemadness. (2021). Forming oxalte salts of amines. Sciencemadness.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Unknown Author. (n.d.). Crystal Polymorphism in Pharmaceutical Science. ResearchGate.
  • Unknown Author. (2025). Characterisation of salts of drug substances | Request PDF. ResearchGate.
  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry. Scribd.
  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Google Patents.
  • Scribd. (n.d.). Crystallinity and Polymorphism in Pharmaceuticals | PDF | Solubility | Crystal. Scribd.
  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
  • PubMed. (n.d.). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed.
  • Frontiers. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers.
  • Bettersize Instruments. (2024). Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. Bettersize Instruments.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. ACS Publications.
  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts | Download Scientific Diagram. ResearchGate.
  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline | PPTX. Slideshare.
  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Frontiers. (n.d.). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers.
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Unknown Author. (2024). Analytical Techniques in Pharmaceutical Analysis. Unknown Source.
  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Benchchem.
  • PMC. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC.
  • Google Patents. (n.d.). EP0956141B1 - Amine heat stable salt neutralization having reduced solids. Google Patents.
  • Bastin, R.J., Bowker, M.J., & Slater, B.J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. PDF Free Download.
  • MilliporeSigma. (n.d.). 5-Fluoro-2-methylaniline 99 367-29-3. MilliporeSigma.
  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
  • Ambeed, Inc. (n.d.). 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1309982-16-8. Ambeed, Inc..
  • Smolecule. (2023). 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline. Smolecule.
  • CymitQuimica. (n.d.). CAS 1496-40-8: 2-piperidino-5-(trifluoromethyl)aniline. CymitQuimica.
  • Raines Lab. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo. Raines Lab.
  • EvitaChem. (n.d.). 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid. EvitaChem.
  • MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.
  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

Sources

handling and storage protocols for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

[1][2][3][4]

Executive Summary & Chemical Identity

This compound is a specialized building block characterized by an electron-rich aniline core substituted with a lipophilic 2-methylpiperidine ring and an electron-withdrawing fluorine atom.[1][2][3][4][5] This unique substitution pattern imparts specific physicochemical properties—enhanced lipophilicity and potential metabolic stability—but also introduces significant handling challenges related to oxidation sensitivity and nucleophilicity.[4][5]

Physicochemical Profile
PropertySpecification / Behavior
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2][3][4][5]
Solubility High in DMSO, Ethanol, DCM; Low in Water.[3][5]
pKa (Calculated) ~3-4 (Aniline nitrogen), ~9-10 (Piperidine nitrogen).[1][2][3][4][5]
Reactivity Prone to oxidation (N-oxide formation, polymerization) and light degradation.[1][2][3][5]
Hygroscopicity Moderate; piperidine moiety can form hydrates.[1][4][5]

Health, Safety, and Environment (HSE) Protocol[2][3]

Toxicological Assessment (Structure-Activity Relationship)

While specific toxicological data for this exact intermediate may be limited, its structural class (fluoroanilines and piperidines) dictates a High Hazard classification.[1][2][3][5]

  • Acute Toxicity: Anilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon inhalation or skin absorption.[1][5]

  • Irritation: The basic piperidine moiety is a potential skin and severe eye irritant.[1][5][6]

  • Sensitization: Potential skin sensitizer upon repeated contact.[1][4][5]

Engineering Controls & PPE

Strict adherence to the "Zero-Contact" principle is required. [1][2][3][4][5]

  • Primary Barrier: All handling must occur within a Chemical Fume Hood or Glove Box (Nitrogen atmosphere preferred).[1][5]

  • Respiratory: If handling outside a hood is unavoidable (not recommended), use a full-face respirator with P100/Organic Vapor cartridges.[1][2][3][4][5]

  • Dermal Protection:

    • Gloves: Double-gloving is mandatory.[1][2][3][4][5]

      • Inner Layer: Nitrile (4 mil).[1][5]

      • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged exposure.[5]

    • Clothing: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up operations.

Storage and Stability Protocol

The stability of this compound is compromised by three factors: Oxygen, Light, and Moisture .[1][2][3][4][5] The aniline nitrogen is susceptible to radical-mediated oxidation, leading to "browning" (azo/azoxy coupling products).[1][2][3][4][5]

The "Golden Standard" Storage Workflow

StorageProtocolReceiptReceipt of CompoundQCInitial QC (NMR/LCMS)Receipt->QCVerify PurityAliquotAliquot under Inert GasQC->AliquotMinimize Freeze-ThawSealSeal: Parafilm + DesiccantAliquot->SealExclude O2/H2OFreezeStore at -20°C or -80°CSeal->FreezeLong-term Stability

Figure 1: Critical workflow for maximizing the shelf-life of oxidation-prone aniline derivatives.

Detailed Storage Parameters
  • Temperature: Store at -20°C for long-term (>1 month). Short-term (days) at 4°C is acceptable if sealed.[1][2][3][4][5]

  • Atmosphere: Displace headspace with Argon or Nitrogen after every use.[1][4][5] Argon is preferred as it is heavier than air and forms a better blanket.[4][5]

  • Container: Amber glass vials with Teflon-lined caps. Do not store in polystyrene or low-density polyethylene (LDPE) for long periods due to potential leaching or gas permeability.[1][2][3][4][5]

Solubilization and Handling Protocols

Stock Solution Preparation (10 mM in DMSO)

This compound is hydrophobic.[5] Direct dissolution in aqueous buffers will result in precipitation.[4][5]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[5]

  • This compound.[1][2][3][4][5][7]

Protocol:

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic uptake).

  • Weighing: Weigh the solid/oil rapidly into a pre-tared amber vial. If the compound is an oil, use a positive displacement pipette or weigh by difference.[3][5]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10-50 mM .

    • Calculation: Mass (mg) / MW (208.[5]28) = Moles.[5] Moles / Volume (L) = Molarity.[5]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath (ambient temp) for 5 minutes.[5] Avoid heating above 40°C to prevent degradation.[1][4][5]

  • Storage of Stock: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Stable for 3-6 months if protected from moisture.

Serial Dilution for Assays

Critical Step: When diluting into aqueous assay buffers (e.g., PBS), ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent solvent artifacts, but watch for precipitation.[3]

  • Step 1: Dilute 10 mM DMSO stock 1:10 into DMSO (not water) to get 1 mM.[1][5]

  • Step 2: Dilute 1 mM DMSO stock into the aqueous buffer.

    • Note: If a "cloudy" precipitate forms immediately, the compound has crashed out.[3][5] Sonication or addition of a surfactant (e.g., 0.05% Tween-20) may be required.[1][2][3][4][5]

Quality Control & Troubleshooting

Verification of Integrity

Before critical experiments, verify the compound has not oxidized.[3][5]

  • Visual Inspection: Pure compound should be off-white to pale yellow.[1][2][3][4][5] Dark brown or black coloration indicates significant oxidation (formation of poly-anilines).[1][2][3][4][5]

  • LC-MS:

    • Column: C18 Reverse Phase.[1][4][5]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][5]

    • Detection: UV 254 nm and ESI+ (Expected [M+H]+ = 209.13).[1][5]

    • Impurity Flag: Look for peaks at M+16 (N-oxide) or M+M (dimers).[1][2][3][4][5]

Emergency Procedures
ScenarioAction Plan
Skin Contact Wash immediately with soap and copious water for 15 mins.[1][2][3][4][5] Do not use ethanol (increases absorption).[5] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust.[1][5] Scoop into hazardous waste.[4][5] Clean area with 10% bleach followed by water.[4][5]
Spill (Solution) Absorb with vermiculite or sand.[1][5] Dispose as organic hazardous waste.[4][5]

Scientific Rationale (Mechanism of Action)[1][2][3][8]

The handling precautions above are derived from the chemical reactivity of the ortho-amino-N-piperidinyl motif.[1][2][3][4][5]

DegradationCompoundThis compound(Active Species)RadicalAnilino Radical(Reactive Intermediate)Compound->Radical Light / O2 OxideN-Oxide Species(Inactive)Compound->Oxide Peroxides / Air DimerAzo/Hydrazobenzene Dimers(Colored Impurities)Radical->Dimer Coupling

Figure 2: Primary degradation pathways.[1][2][3][4][5] The electron-rich aniline nitrogen is the primary site of oxidative attack, catalyzed by light and trace metals.[1][2][3][4]

The fluorine atom at position 5 increases the metabolic stability of the phenyl ring by blocking para-oxidation (relative to the nitrogen), but it does not protect the aniline amine itself.[2][5] The 2-methylpiperidine group introduces steric bulk, which may slow down some intermolecular reactions but enhances lipophilicity, increasing the compound's ability to penetrate skin barriers, hence the strict PPE requirements.[1][2][3][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluoroaniline Derivatives.[1][5] Accessed October 2023.[4][5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1][5] (General class toxicity reference).[1][5] [Link][1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Fluoroaniline (Structural Analog).[1][2][3][5][Link][1][2][3][5]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline. The formation of this molecule typically proceeds via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[1] However, like many cross-coupling reactions, it is sensitive to a variety of parameters that can lead to diminished yields. This document provides a structured troubleshooting guide and a set of frequently asked questions to diagnose and resolve common issues encountered during this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting aryl halide. What are the likely causes and how can I fix it?

Low conversion is a common issue that typically points to a problem with the catalytic system or reaction conditions.

  • Potential Cause A: Inactive Catalyst The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species, which is highly sensitive to atmospheric oxygen.[2] Exposure to air can lead to oxidation and inactivation of the catalyst, halting the catalytic cycle before it begins.

    Solution:

    • Inert Atmosphere is Critical: Ensure the entire reaction setup is rigorously purged with an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for weighing and transferring the catalyst, ligands, and base.[3]

    • Use Palladium Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G3) are often more stable to air than sourcing Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ and are designed for rapid generation of the active Pd(0) species in situ.[3][4]

    • Solvent Degassing: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 30-60 minutes or by several freeze-pump-thaw cycles.[3]

  • Potential Cause B: Suboptimal Ligand Choice The phosphine ligand is not just a spectator; it is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[1][5] An inappropriate ligand for the specific combination of 2,4-difluoroaniline and 2-methylpiperidine can lead to a stalled reaction. Bulky, electron-rich biarylphosphine ligands are generally required.[6]

    Solution:

    • Screen a Panel of Ligands: If yield is low, consider screening a set of standard Buchwald-Hartwig ligands. Good starting points include XPhos, RuPhos, and BrettPhos, which have demonstrated high activity for a range of substrates.[2][6]

    • Check Catalyst-to-Ligand Ratio: When not using a pre-catalyst, the ratio of palladium to ligand is important. A ratio of 1:1.2 to 1:2 is typically recommended to ensure all palladium centers are complexed and to prevent catalyst decomposition.

  • Potential Cause C: Incorrect Base or Base Insolubility The base plays a critical role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[5][7] The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it causes side reactions. Its solubility is also a key factor.[8][9]

    Solution:

    • Base Strength: Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common and effective choices.[5][10]

    • Solvent-Base Compatibility: In nonpolar solvents like toluene, strong alkoxide bases are often preferred.[7][9] In more polar solvents like THF or dioxane, carbonate bases may have better solubility and performance.[8][11] Theoretical and experimental studies have shown that the choice of base is highly solvent-dependent.[12][13] If your base is poorly soluble in your chosen solvent, the reaction may be slow or incomplete.[8]

  • Potential Cause D: Insufficient Temperature The key steps of oxidative addition and reductive elimination in the catalytic cycle have significant activation energy barriers. Insufficient thermal energy can result in a sluggish or stalled reaction.

    Solution:

    • Increase Temperature: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80 °C and 110 °C.[5][10] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

    • Solvent Choice: Ensure your solvent has a boiling point that accommodates the required reaction temperature. Toluene or xylene are excellent choices for high-temperature reactions.[8]

Question 2: My reaction works, but I am getting significant side products and a low yield of the desired aniline. What are these impurities and how can I prevent them?

The formation of byproducts reduces the yield and complicates purification. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and homocoupling.

  • Side Product A: Hydrodehalogenation (Arene Formation) This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if there are sources of protons in the reaction mixture or through a competing β-hydride elimination pathway from the palladium-amido intermediate.[1][3]

    Solution:

    • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Water can be a proton source that facilitates hydrodehalogenation.

    • Optimize Catalyst System: Some ligand systems are more prone to this side reaction. Screening different ligands can help identify a more selective catalyst.

  • Side Product B: Homocoupling (Dimerization) This involves the formation of a biaryl compound from the dimerization of the aryl halide or, less commonly, coupling of the amine.[3]

    Solution:

    • Adjust Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading to the lowest effective level (e.g., 1-2 mol%).

    • Control Temperature: Excessive temperatures can sometimes favor side reactions. Optimize the temperature to be high enough for efficient coupling but low enough to minimize byproduct formation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low-yield issues.

TroubleshootingWorkflow Start Low Yield of This compound Check_Conversion Check Conversion by LCMS/GCMS/TLC Start->Check_Conversion Low_Conversion Problem: Low Conversion of Starting Material Check_Conversion->Low_Conversion Yes Side_Products Problem: Significant Side Products Check_Conversion->Side_Products No, but impurities Catalyst_Issue Cause: Inactive Catalyst? Low_Conversion->Catalyst_Issue Ligand_Issue Cause: Suboptimal Ligand? Low_Conversion->Ligand_Issue Base_Issue Cause: Incorrect Base? Low_Conversion->Base_Issue Temp_Issue Cause: Low Temperature? Low_Conversion->Temp_Issue Hydrodehalogenation Cause: Hydrodehalogenation? Side_Products->Hydrodehalogenation Homocoupling Cause: Homocoupling? Side_Products->Homocoupling Sol_Inert Solution: - Ensure Inert Atmosphere - Use Pre-catalyst - Degas Solvents Catalyst_Issue->Sol_Inert Sol_Ligand Solution: - Screen Ligands (XPhos, etc.) - Check Pd:Ligand Ratio Ligand_Issue->Sol_Ligand Sol_Base Solution: - Use NaOtBu, LHMDS, Cs2CO3 - Match Base to Solvent Base_Issue->Sol_Base Sol_Temp Solution: - Increase Temp (80-110 °C) - Use High-Boiling Solvent Temp_Issue->Sol_Temp Sol_Anhydrous Solution: - Ensure Anhydrous Conditions Hydrodehalogenation->Sol_Anhydrous Sol_Optimize Solution: - Adjust Catalyst Loading - Optimize Temperature Homocoupling->Sol_Optimize

Caption: A logical workflow for troubleshooting low-yield issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the Buchwald-Hartwig amination. The catalytic cycle involves a Pd(0)/Pd(II) cycle.[1][2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2,4-difluorobenzene) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (2-methylpiperidine) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired product, forming the C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Buchwald-Hartwig Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Ar)(AmineH)]+X- PdII_Aryl->PdII_Amine Amine Coordination AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amine) PdII_Amine->PdII_Amido Deprotonation Deprotonation->PdII_Amido PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR2 (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd AmineH R2N-H (Amine) AmineH->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which aryl halide starting material is best: a bromide, chloride, or fluoride?

The synthesis involves a nucleophilic substitution on an aromatic ring. While the target product has a fluorine at the 5-position, the reaction site is at the 2-position. A common starting material would be a 1-halo-2,4-difluorobenzene. The reactivity order for the oxidative addition step is generally Ar-I > Ar-Br > Ar-Cl > Ar-F.[4]

  • Aryl Bromides (e.g., 1-bromo-2,4-difluorobenzene): This is often the ideal choice, offering a good balance of reactivity and stability. It is typically more reactive than the corresponding chloride, allowing for milder reaction conditions.[4]

  • Aryl Chlorides: While less reactive, modern catalyst systems with bulky phosphine ligands can effectively activate aryl chlorides.[5] They can be a more cost-effective option.

  • Aryl Fluorides: The C-F bond is very strong, and its activation for oxidative addition is challenging. This reaction proceeds by substituting a better leaving group (Br or Cl) at the 2-position, leaving the fluorine at the 4-position (which becomes the 5-position in the final product) untouched.

Q3: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the limiting reagent (usually the aryl halide) is key.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. A co-spot of the starting material and the reaction mixture will show the disappearance of the starting material spot as the reaction proceeds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods for quantitative analysis.[3] They allow you to accurately track the consumption of starting materials and the formation of the product and any side products, enabling a more precise determination of reaction completion.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Optimization

For a small-scale (e.g., 1.0 mmol) reaction, the following table provides a robust starting point for optimization.[3][10]

ParameterRecommended ConditionNotes
Aryl Halide 1-Bromo-2,4-difluorobenzene1.0 equivalent
Amine 2-Methylpiperidine1.2 - 1.5 equivalents
Pd Pre-catalyst XPhos Pd G31 - 2 mol%
Base NaOtBu or LHMDS1.4 - 2.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed (5 mL per mmol of aryl halide)
Temperature 100 - 110 °CReaction should be monitored for completion.
Atmosphere Argon or NitrogenEssential for catalyst stability.
Protocol 1: General Experimental Procedure for Synthesis

This protocol provides a general method for a small-scale Buchwald-Hartwig amination.[3]

  • Preparation: Add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar. This step should be performed under an inert atmosphere, preferably in a glovebox.

  • Sealing: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Amine Addition: Add the amine (2-methylpiperidine, 1.2 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Fors, B. P., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 717-721. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Limm, R. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1463-1469. Retrieved from [Link]

  • Stradiotto, M., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16, 533-556. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Wuhu Biortus Biosciences Co., Ltd. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Ottawa. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • Zhang, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21635-21644. Retrieved from [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a Gaseous Ammonia/Ammonia-Saturated Liquid Two-Phase System. Angewandte Chemie International Edition, 53(29), 7545-7549. Retrieved from [Link]

  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14789-14795. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]

  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14789-14795. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16935-16941. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

identifying impurities in 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically identify, troubleshoot, and eliminate process-related impurities encountered during the synthesis and scale-up of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline .

Rather than simply listing symptoms, this guide deconstructs the chemical causality behind each impurity, providing you with self-validating protocols to ensure absolute structural integrity in your drug development workflows.

Part 1: Mechanistic Origins of Impurities

To troubleshoot effectively, we must first map the reaction landscape. The standard synthetic route involves a Nucleophilic Aromatic Substitution (S


Ar) of 2,5-difluoronitrobenzene with 2-methylpiperidine[1], followed by the reduction of the nitro group to an aniline[2]. Each step carries specific thermodynamic and kinetic risks that generate distinct impurity profiles.

G SM 2,5-Difluoronitrobenzene + 2-Methylpiperidine SNAr SNAr Reaction (Base, Solvent) SM->SNAr Int1 5-Fluoro-2-(2-methylpiperidin-1-yl) nitrobenzene SNAr->Int1 Major (Ortho-F) Regio Regioisomer Impurity (Meta-Attack) SNAr->Regio Minor (Meta-F) Red Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Int1->Red Prod Target Product: This compound Red->Prod Complete Defluoro Defluorinated Impurity (Hydrodefluorination) Red->Defluoro Over-reduction (Pd/C) Dimer Azo/Azoxy Dimers (Condensation) Red->Dimer Incomplete

Synthetic workflow and mechanistic origins of process-related impurities.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a major impurity at m/z 191.15. What is this, and how do I eliminate it? A: A mass of 191.15 [M+H]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 corresponds to the defluorinated byproduct, 2-(2-methyl-1-piperidinyl)aniline (a loss of exactly 18 Da from the target mass of 209.14). This is a classic hydrodefluorination artifact[3].
Causality & Solution: When using Palladium on Carbon (Pd/C) for nitro reduction, the catalyst can oxidatively insert into the activated C-F bond, replacing the fluorine with hydrogen. The C-F bond ortho/para to an electron-donating amino group is highly susceptible to hydrogenolysis. To suppress this, abandon catalytic hydrogenation in favor of a milder, chemical reducing agent such as Iron/Ammonium Chloride (Fe/NH

Cl)[2].

Q2: I am detecting a peak with the exact same mass (m/z 209.14) but a slightly different retention time. Is this a regioisomer? A: Yes. In the S


Ar precursor step, the fluorine at the 2-position of 2,5-difluoronitrobenzene is strongly activated by the ortho-nitro group, directing the major attack[1]. However, the fluorine at the 5-position (meta to the nitro group) can undergo minor competitive substitution if the reaction is pushed with excess heat or amine.
Causality & Solution: This yields 2-fluoro-5-(2-methylpiperidin-1-yl)nitrobenzene, which subsequently reduces to the corresponding aniline regioisomer. To minimize this, strictly control the stoichiometry of 2-methylpiperidine to 1.05 equivalents, maintain the S

Ar reaction temperature below 60°C, and use a weaker base (e.g., K

CO

instead of Cs

CO

).

Q3: Why is my final product turning dark brown upon storage, and how does this relate to my impurity profile? A: Anilines are highly electron-rich and prone to spontaneous air oxidation, leading to the formation of highly conjugated quinone-imines and polymeric degradation impurities[4]. Causality & Solution: Trace transition metals (like residual Pd or Fe from the reduction step) act as radical initiators, accelerating this oxidative degradation. Ensure strict metal scavenging (e.g., using SiliaMetS® Thiol resin) during the final workup, and store the purified aniline under an inert argon atmosphere at -20°C.

Part 3: Quantitative Impurity Matrix

Use the following analytical benchmarks to rapidly identify off-target reaction pathways during your LC-MS profiling.

Impurity TypeChemical Descriptionm/z (ESI+)Relative Retention Time (RRT)Mechanistic Origin
Target Product This compound 209.14 1.00 Main reaction
Defluorinated2-(2-methyl-1-piperidinyl)aniline191.150.85 - 0.95Hydrodefluorination (Pd/C over-reduction)
Regioisomer2-Fluoro-5-(2-methyl-1-piperidinyl)aniline209.140.90 - 1.10Non-selective S

Ar (meta-attack)
Unreacted Int.5-Fluoro-2-(2-methyl-1-piperidinyl)nitrobenzene239.121.40 - 1.60Incomplete nitro reduction
DimersAzo/Azoxy derivatives~413 - 429> 1.80Condensation of nitroso intermediates

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Protocol 1: Optimized LC-MS Method for Impurity Profiling

Objective: Achieve baseline separation of the target aniline from its regioisomer and defluorinated byproducts.

  • Column Selection: Use a high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in MS-grade Water.

    • Solvent B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ (Scan range m/z 100-600) and UV (254 nm).

Self-Validation Checkpoint: Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing the target product and 2-(2-methyl-1-piperidinyl)aniline. The system is validated ONLY if the chromatographic resolution (


) between the two peaks is > 1.5, and the blank injection shows <0.1% carryover. If 

< 1.5, decrease the gradient slope to 12 minutes.
Protocol 2: Controlled Nitro Reduction (Béchamp-Type)

Objective: Reduce 5-fluoro-2-(2-methylpiperidin-1-yl)nitrobenzene to the target aniline while strictly preventing hydrodefluorination[2].

  • Reactor Charging: Dissolve 10 mmol of the nitro intermediate in 30 mL of Ethanol/Water (4:1 v/v).

  • Reagent Addition: Add 5.0 equivalents of Iron powder (325 mesh) and 2.0 equivalents of solid Ammonium Chloride (NH

    
    Cl).
    
  • Thermal Activation: Heat the vigorously stirred suspension to 70°C for 2 hours. Note: Vigorous stirring is critical to prevent localized accumulation of nitroso intermediates, which causes dimerization.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Self-Validation Checkpoint: The reduction is structurally validated when an organic phase aliquot, spotted on a silica TLC plate (Hexane:EtOAc 3:1), shows the complete disappearance of the yellow nitro spot (


 ~0.7) and the emergence of a single UV-active, ninhydrin-positive spot (

~0.3). If an orange spot appears at

~0.5 (azoxy dimers), the batch fails validation and requires immediate addition of excess Fe powder and increased agitation.

Part 5: References

  • Aniline Impurities and Related Compound Source: Veeprho URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: ACS Publications URL:[Link]

  • EP0253836A1 - Preparation of fluoroaromatic compounds in dispersion of potassium fluoride Source: Google Patents URL:

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Photodegradation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental workflows.

I. Understanding the Photodegradation Landscape

The study of how a molecule like this compound breaks down under exposure to UV light is a critical component of forced degradation studies in pharmaceutical development.[1][2] These studies are essential for identifying potential degradation products, understanding the intrinsic stability of the drug substance, and developing stability-indicating analytical methods.[1][2] The presence of a fluoroaniline and a piperidinyl group in the molecule suggests several potential degradation pathways that researchers need to be aware of.

Frequently Asked Questions (FAQs)

Q1: What are the most probable initial steps in the photodegradation of this compound?

A1: Based on the structure, the initial photodegradation is likely to be initiated at two key locations: the aniline ring and the piperidine ring.

  • Aniline Moiety: The aromatic amine is susceptible to photo-oxidation. UV irradiation can lead to the formation of radical cations and subsequent reactions. For similar aniline compounds, degradation can proceed through the formation of aminophenols, benzoquinones, and even polymerization to form colored impurities.[3] The presence of the fluorine atom can influence the electron distribution in the ring and, consequently, the specific degradation pathway.

  • Piperidine Moiety: The piperidine ring can undergo photo-oxidation, often initiated by hydrogen abstraction from the carbon atoms adjacent to the nitrogen (the C2 position being particularly susceptible) or from the N-H group if it were present.[4][5] This can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) as major products, and nitrosamines or nitramines as minor products.[4][5] In some cases, ring-opening can also occur.[4]

Q2: How does the presence of a fluorine atom affect the photodegradation process?

A2: The fluorine atom, being highly electronegative, can significantly influence the electronic properties of the aniline ring. This can affect the molecule's UV absorption characteristics and the stability of reaction intermediates. While increased fluorine substitution can sometimes lead to slower degradation rates in biological systems, its effect on photodegradation is complex and depends on the specific reaction mechanism.[6] It is plausible that the C-F bond itself could be a site for photolytic cleavage under certain conditions, though this is generally less common than reactions involving the amine and piperidine functionalities.

Q3: What types of degradation products should I expect to see in my analysis?

A3: You should anticipate a complex mixture of degradation products. Based on the probable degradation pathways, potential products could include:

  • Oxidation products of the aniline ring: Such as hydroxylated derivatives (aminophenols) and quinone-like structures.[3]

  • Products of piperidine ring modification: Including the corresponding imine, N-dealkylation products, and potentially ring-opened species.[4][5]

  • Products of C-N bond cleavage: Cleavage of the bond between the aniline ring and the piperidine nitrogen could lead to the formation of 5-fluoro-2-aminophenol and derivatives of 2-methylpiperidine.

  • Polymerization products: Anilines are known to form colored polymeric materials upon oxidation.[3]

II. Experimental Design and Troubleshooting

A well-designed experiment is crucial for obtaining reliable and reproducible data. This section provides guidance on setting up your photodegradation studies and troubleshooting common issues.

Experimental Workflow

The following diagram outlines a typical workflow for a photodegradation study.

G cluster_0 Preparation cluster_1 Irradiation cluster_2 Analysis A Prepare Stock Solution of This compound B Select Appropriate Solvent(s) A->B C Transfer Solution to UV-Transparent Vessel (e.g., Quartz) B->C D Expose to Controlled UV Light Source C->D E Collect Samples at Defined Time Intervals D->E F Analyze Samples by HPLC-UV/DAD E->F G Identify Degradation Products by LC-MS/MS F->G H Quantify Parent Compound and Degradants G->H

Caption: A typical experimental workflow for a photodegradation study.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
No or very little degradation observed 1. Inappropriate UV wavelength or intensity.[7] 2. UV-absorbing solvent or container. 3. Compound is highly photostable under the tested conditions.1. Ensure your UV lamp emits at a wavelength absorbed by the compound. Increase lamp intensity or exposure time. 2. Use quartz cuvettes or reaction vessels. Choose a solvent that is transparent in the UV region of interest (e.g., acetonitrile, water). 3. Consider more forcing conditions (e.g., addition of a photosensitizer like hydrogen peroxide), but be aware this changes the degradation mechanism.[8]
Inconsistent or irreproducible results 1. Fluctuations in lamp intensity or temperature.[9] 2. Inconsistent sample positioning relative to the light source. 3. Degradation of stock solutions.[3]1. Monitor and control the temperature of the reaction mixture. Allow the lamp to warm up to a stable output before starting the experiment.[9] 2. Use a fixed sample holder to ensure consistent geometry. 3. Prepare fresh solutions for each experiment.[3]
Appearance of many unexpected peaks in the chromatogram 1. Complex degradation pathways leading to numerous products. 2. Secondary degradation of primary photoproducts. 3. Impurities in the starting material.1. This is often expected. Use a high-resolution analytical method (e.g., UPLC-MS/MS) for better separation and identification.[10] 2. Analyze samples at earlier time points to identify primary degradants before they degrade further. 3. Analyze a non-irradiated sample of the starting material to identify any existing impurities.
Poor mass balance in forced degradation studies 1. Formation of non-UV active or volatile degradation products.[11] 2. Adsorption of the analyte or degradants onto container surfaces.[11]1. Use a mass-sensitive detector (e.g., MS) in conjunction with a UV detector.[11] 2. Consider using silanized glassware to minimize adsorption.[11]

III. Detailed Experimental Protocols

Protocol 1: Photodegradation of this compound in Solution

Objective: To induce and monitor the photodegradation of the target compound under controlled UV irradiation.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Quartz cuvettes or a photoreactor with quartz tubes

  • UV lamp with controlled wavelength and intensity (e.g., a xenon lamp with filters or a specific wavelength lamp)

  • HPLC-UV/DAD system

  • LC-MS/MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 10-20 µg/mL. The final solvent composition should be compatible with your HPLC method.

  • Irradiation:

    • Transfer the diluted solution to a quartz cuvette or the reaction vessel of a photoreactor.

    • Place a parallel sample in a light-protected container to serve as a dark control.

    • Position the sample at a fixed distance from the UV lamp.

    • Turn on the UV lamp and start a timer.

    • Withdraw aliquots of the solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Also, take a sample from the dark control at the final time point.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC-UV/DAD method.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • For identification of the degradation products, analyze the samples using an LC-MS/MS system.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Injection Volume: 10 µL

Optimization:

  • Inject a mixture of the stressed (UV-irradiated) and unstressed samples.

  • Adjust the gradient slope and initial/final mobile phase compositions to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • The pH of the mobile phase can also be adjusted to improve peak shape for the amine-containing compounds.

IV. Data Interpretation

A crucial part of your study will be the identification of the degradation products. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[12]

Interpreting Mass Spectrometry Data
Observed Mass Shift Plausible Modification Example
+16 Da Hydroxylation (addition of an oxygen atom)Formation of an aminophenol derivative.
-1 Da DehydrogenationFormation of an imine on the piperidine ring.
-14 Da N-demethylation (if a methyl group were present on the nitrogen)Not directly applicable to the piperidine ring itself, but a general principle.
+32 Da Dihydroxylation or peroxide formationFurther oxidation of the aromatic ring.
- C₂H₄ Ring opening of piperidineFragmentation of the piperidine ring.

Note: The exact mass measurements from HRMS can be used to propose elemental compositions for the degradation products, which is a key step in their structural elucidation.[12]

V. Concluding Remarks

The study of the photodegradation of this compound is a multifaceted task that requires careful experimental design, robust analytical methods, and thoughtful data interpretation. By understanding the potential degradation pathways and anticipating common experimental challenges, researchers can efficiently characterize the photostability of this molecule. This knowledge is fundamental to ensuring the safety and efficacy of any potential pharmaceutical product.

References

  • Time and Date AS. Current time in Adelaide, SA, Australia. [Link]

  • White Rose Research Online. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • CSB/SJU. Fate of pharmaceuticals––photodegradation by simulated solar UV-light. [Link]

  • ResearchGate. (PDF) Evaluation of the Degradation Performance of Pharmaceuticals in Environmental Water by Multi-wavelength UV Irradiation and the Estimation of their Degradation Pathways. [Link]

  • MDPI. Performance of TiO2/UV-LED-Based Processes for Degradation of Pharmaceuticals: Effect of Matrix Composition and Process Variables. [Link]

  • PMC. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • PubMed. Degradation of 40 selected pharmaceuticals by UV/H2O2. [Link]

  • IRJCS. UV Spectroscopy Analysis and Degradation Study of Irbesartan. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • PubMed. Photocatalytic degradation of aniline using an autonomous rotating drum reactor with both solar and UV-C artificial radiation. [Link]

  • ResearchGate. 118 questions with answers in PHOTODEGRADATION | Science topic. [Link]

  • MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]

  • ResearchGate. Aniline degradation using advanced oxidation process by UV/Peroxy disulfate from aqueous solution. [Link]

  • ResearchGate. How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

  • MDPI. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Rasayan Journal. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - [Link]

  • SciSpace. (PDF) Photodegradation Illuminated (2023). [Link]

  • PubMed. Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry. [Link]

  • Preprints.org. Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. [Link]

  • MDPI. Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. [Link]

  • Environmental Engineering Research. Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight. [Link]

  • ResearchGate. Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... [Link]

  • Scilit. Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. [Link]

Sources

Technical Support Center: Optimizing 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on the critical role of reaction temperature in maximizing yield, purity, and regioselectivity.

The synthesis of this molecule is typically approached via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. Both steps are highly sensitive to temperature, and precise control is paramount for a successful outcome.

Core Synthesis Workflow

The logical pathway for synthesizing the target molecule involves two key transformations. Understanding this flow is crucial for effective troubleshooting.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 1,2-Difluoro-4-nitrobenzene + 2-Methylpiperidine B Formation of Meisenheimer Complex A->B Nucleophilic Attack C Intermediate: 5-Fluoro-2-(2-methyl-1-piperidinyl)-1-nitrobenzene B->C Elimination of F- D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D Key Parameter: Temperature Control T1 Critical Control Point: Temperature affects rate, regioselectivity, and side products. C->T1 E Final Product: This compound D->E Reduction T2 Critical Control Point: Temperature affects reaction rate and potential for side reactions. D->T2

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the SNAr Reaction

The first step, the SNAr reaction, is often the most challenging. Here, 1,2-difluoro-4-nitrobenzene is reacted with 2-methylpiperidine. The nitro group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic attack.[1][2][3][4] Temperature control is crucial for managing the reaction rate and, most importantly, regioselectivity.

Frequently Asked Questions (SNAr Stage)

Q1: My SNAr reaction is very slow or not proceeding at room temperature. Should I increase the heat?

A1: Yes, it is common for SNAr reactions to require thermal energy to overcome the activation barrier.[1] However, you must proceed with caution. A gradual increase in temperature is recommended.

  • Initial Approach: Start the reaction at room temperature (20-25°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Incremental Heating: If the reaction is sluggish, increase the temperature in 10-15°C increments (e.g., to 40°C, then 60°C). Allow the reaction to stir for a set period (e.g., 1-2 hours) at each new temperature before re-analyzing.

  • Risks of Excessive Heat: Overheating can lead to the formation of side products, including di-substituted products or undesired regioisomers.[2][5] High temperatures can also cause decomposition of starting materials or products.

Q2: I'm observing a significant amount of the wrong isomer (4-fluoro-2-(2-methyl-1-piperidinyl)-1-nitrobenzene). How does temperature influence this?

A2: Regioselectivity is a known challenge with substrates like 1,2-difluoro-4-nitrobenzene. The fluorine atom ortho to the nitro group is generally more activated towards nucleophilic attack than the one meta to it.[4] However, this selectivity can be temperature-dependent.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically more accessible or electronically more favored product (the desired C2-substituted isomer). At higher temperatures, the reaction may shift towards thermodynamic control, potentially allowing for equilibration or formation of the more stable isomer, which might be the undesired one.

  • Solution: To maximize the yield of the desired C2-substituted product, it is often best to run the reaction at the lowest temperature that provides a reasonable reaction rate.[5] Consider extending the reaction time at a lower temperature rather than forcing it with excessive heat.

Q3: What are common side products at elevated temperatures and how can I avoid them?

A3: Besides the isomeric byproduct, high temperatures can promote other side reactions:

  • Di-substitution: If the product amine can act as a nucleophile, it might react with another molecule of the starting material. This is less likely here but possible. Using a slight excess of the piperidine nucleophile can help.[2]

  • Reaction with Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions but can decompose at high temperatures or react with reagents.[2] If you must use high heat, ensure your solvent is stable and anhydrous.

  • Benzyne Formation: With very strong bases and high temperatures, an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of products.[1][6] This is less common under typical SNAr conditions but is a possibility with excessive heat and strong bases.

Data-Driven Temperature Optimization (SNAr)

The following table presents hypothetical but realistic data to illustrate the impact of temperature on the SNAr step. The goal is to find a balance between reaction time, yield, and purity.

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity (by LCMS, %)Key Observation
25 (Room Temp)2445>98Reaction is clean but very slow and incomplete.
501275>98Good conversion and excellent purity. A good starting point.
70 6 92 97 Optimal balance of speed, yield, and purity.
9038890Faster rate, but a noticeable increase in isomeric impurity.
120170<80Significant side product formation and potential decomposition.

Part 2: Troubleshooting the Nitro Reduction

The second step involves the reduction of the nitro-intermediate to the target aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common, clean, and efficient method.[7][8]

Frequently Asked Questions (Reduction Stage)

Q1: My catalytic hydrogenation is slow. Can I increase the temperature?

A1: Yes, gentle heating can increase the rate of catalytic hydrogenation.

  • Typical Range: Most hydrogenations are run at room temperature. If the reaction is slow, increasing the temperature to 40-60°C can significantly enhance the rate.[9]

  • Monitor Pressure: When heating a closed hydrogenation system, be aware that the pressure of the hydrogen gas will also increase. Ensure your equipment is rated for the intended temperature and pressure.

  • Catalyst Activity: Before increasing the temperature, ensure your catalyst is active. An old or poorly stored catalyst can be a primary cause of slow reactions.

Q2: Are there any temperature-related risks during the nitro reduction?

A2: While generally safer than other reduction methods, there are considerations:

  • Exotherms: The reduction of nitro groups is highly exothermic. Adding the catalyst to the solution or introducing hydrogen should be done carefully. For larger-scale reactions, an initial exotherm can rapidly heat the reaction. It's crucial to have adequate cooling (e.g., an ice bath) on standby, especially at the start of the reaction.

  • Side Reactions: At very high temperatures, over-reduction or hydrodefluorination (removal of the fluorine atom) can potentially occur, though this typically requires harsh conditions.[7] Sticking to a mild temperature range (e.g., 25-60°C) is advisable.

G cluster_0 SNAr Stage Analysis cluster_1 Reduction Stage Analysis Start Problem Detected (e.g., Low Yield, Impurities) S1 Is starting material consumed? Start->S1 S2 Is the major product the correct regioisomer? S1->S2 Yes S4 Gradually increase Temperature (e.g., from 50°C to 70°C) while monitoring via TLC/LCMS. S1->S4 No S3 Decrease Temperature (e.g., from 90°C to 70°C) and increase reaction time. S2->S3 No R1 Is the nitro-intermediate fully consumed? S2->R1 Yes R2 Check catalyst activity. Consider fresh catalyst. R1->R2 No R3 Increase H2 pressure and/or increase temperature to 40-50°C.

Caption: A logical decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)-1-nitrobenzene (SNAr)

This protocol is a general guideline and should be optimized based on in-process monitoring.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene (1.0 eq.)

    • 2-Methylpiperidine (1.1 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2-difluoro-4-nitrobenzene, potassium carbonate, and anhydrous DMSO.

    • Begin vigorous stirring.

    • Add 2-methylpiperidine dropwise to the mixture at room temperature.

    • Heat the reaction mixture to the optimized temperature (e.g., 70°C) using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.[2]

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound (Reduction)
  • Materials:

    • 5-Fluoro-2-(2-methyl-1-piperidinyl)-1-nitrobenzene (1.0 eq.)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

    • Methanol or Ethanol

    • Hydrogen (H₂) gas

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the nitro-intermediate in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon can be used for small scale). Repeat this cycle 3 times.

    • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

    • If the reaction is slow, gently warm the mixture to 40°C.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully purge the vessel with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[8]

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

References

  • Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Huddersfield. Available from: [Link]

  • Ravilova, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available from: [Link]

  • Algera, R. F., Tcyrulnikov, S., & Reyes, G. P. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. Available from: [Link]

  • Effect of temperature on nitrobenzene hydrogenation. ResearchGate. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Pskowski, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. ChemRxiv. Available from: [Link]

  • Optimization of reaction temperature and time. ResearchGate. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available from: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Center for Biotechnology Information. Available from: [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Available from: [Link]

  • Nucleophilic Aromatic Substitution. OrganicChemGuide. Available from: [Link]

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Figshare. Available from: [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo. Raines Lab, University of Wisconsin-Madison. Available from: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Available from: [Link]

  • Jasperse, C. P. Chapter 19 Notes + Answers. Amines. Available from: [Link]

  • SNAr (Cl) - Aromatic Amines. Common Organic Chemistry. Available from: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available from: [Link]

  • Synthesis method of m-fluoroaniline. Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: Physicochemical Insights

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is a substituted aniline derivative. Its structure, which includes a polar aniline group, a non-polar methyl-piperidinyl group, and a fluoro-substituent, results in a unique solubility profile. The general principle of "like dissolves like" is a foundational concept in determining suitable solvents.[1][2] This molecule's combined polar and non-polar characteristics suggest that it will exhibit varied solubility across different organic solvents.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Given its molecular structure, this compound is anticipated to be soluble in polar aprotic solvents and may show moderate solubility in polar protic and some chlorinated solvents.[2] Its solubility in non-polar solvents like hexane is expected to be low.[2]

Q2: My compound is not dissolving in the selected organic solvent. What are the potential reasons?

Several factors can contribute to poor solubility:

  • Incorrect Solvent Choice: The polarity of the solvent may not be compatible with the compound.[3]

  • Concentration Exceeds Solubility Limit: You may be attempting to create a supersaturated solution.

  • Low Temperature: Dissolution can be an energy-intensive process that may require gentle heating.

  • Purity of the Compound: Impurities can sometimes hinder the dissolution process.

Q3: How can I systematically approach solvent selection?

A good starting point is to test solubility in a range of common organic solvents with varying polarities.

Table 1: Recommended Solvents for Initial Solubility Screening
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can effectively solvate the polar functionalities of the molecule.[2]
Polar Protic Methanol, EthanolModerateThe nitrogen atoms in the aniline and piperidine rings can act as hydrogen bond acceptors with protic solvents.[2]
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.[2]
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule due to the nitrogen and fluorine atoms is likely to limit its solubility in non-polar hydrocarbon solvents.[2]

Troubleshooting Guide: A Step-by-Step Approach

If you encounter solubility issues, this structured workflow can help you identify and resolve the problem.

Caption: A systematic workflow for addressing solubility challenges.

Experimental Protocols
Protocol 1: Standard Dissolution Method
  • Accurately weigh the desired amount of this compound into a suitable vial.

  • Add the selected solvent in small portions.

  • Vortex or stir the mixture at ambient temperature for at least 5 minutes.

  • Visually inspect for any undissolved solid.

Protocol 2: Enhanced Dissolution Techniques
  • If the compound does not dissolve with the standard method, gently warm the solution to 40-50°C.[4]

  • If solids persist, place the vial in an ultrasonic bath for 10-15 minute intervals.

  • Allow the solution to cool to room temperature and observe for any precipitation. Rapid crystallization upon cooling may indicate that too little solvent was used.[4]

Advanced Solution: Co-Solvent Systems

When a single solvent is not effective, a co-solvent system can significantly enhance solubility.[5][6] Co-solvents work by reducing the overall polarity of the solvent system, which can improve the solvation of the target compound.[3]

CoSolvent_System PrimarySolvent Primary Solvent (e.g., DCM, Ethanol) EnhancedSolubility Enhanced Solubility PrimarySolvent->EnhancedSolubility CoSolvent Co-Solvent (e.g., DMSO, DMF) CoSolvent->EnhancedSolubility TargetCompound This compound TargetCompound->EnhancedSolubility

Caption: The interplay of components in a co-solvent system to achieve dissolution.

Protocol 3: Implementing a Co-Solvent System
  • Dissolve the compound in a minimal amount of the primary solvent.

  • Gradually add a small percentage (e.g., 1-10%) of a co-solvent like DMSO or DMF while stirring.[5]

  • Continue to add the co-solvent dropwise until complete dissolution is observed.

  • Be mindful that the co-solvent must be compatible with any downstream applications.

Final Recommendations

  • Safety First: Always consult the Material Safety Data Sheet (MSDS) for all chemicals and solvents used.

  • Method Validation: Once a suitable solvent system is identified, ensure the method is reproducible.

  • Documentation: Maintain detailed records of your dissolution experiments, including solvents, temperatures, and concentrations.

This guide is intended to provide a comprehensive framework for addressing solubility issues with this compound. By applying these principles and protocols, you can enhance the success and efficiency of your research.

References

  • Benchchem. Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
  • Xu, S., et al. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. J Nanosci Nanotechnol. 2014 Jun;14(6):4449-54.
  • Benchchem. "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions.
  • Benchchem. Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Thermo Fisher Scientific. Aniline and substituted anilines.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 2019;7(2):9-16.
  • ChemicalBook. The Solubility of Aniline. 2022.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • Chemistry Steps. Solubility of Organic Compounds. 2021.
  • ijrti.org. Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. 2025.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022.
  • Benchchem. Managing poor solubility and instability issues in reactions.

Sources

stability of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this molecule in their experimental workflows. As a substituted aniline derivative, understanding its stability profile under various pH conditions is critical for ensuring experimental reproducibility, optimizing reaction yields, and maintaining the integrity of your results.

While specific, peer-reviewed stability data for this exact molecule is not extensively published, we can construct a robust and predictive stability profile by analyzing its core structural components: the fluoroaniline ring and the N-substituted 2-methylpiperidine moiety. This guide provides a series of frequently asked questions (FAQs), troubleshooting scenarios, and detailed experimental protocols to empower you to assess and manage the stability of this compound in your own laboratory setting.

Section 1: Predicted Stability Profile & Core Chemical Principles

The stability of this compound is dictated by the interplay of its two basic nitrogen centers and the electronic effects of the aromatic system.

  • Piperidine Nitrogen: The nitrogen in the 2-methylpiperidine ring is a secondary aliphatic amine. It is the more basic of the two nitrogen atoms, with its lone pair of electrons being readily available for protonation.[1][2]

  • Aniline Nitrogen: The exocyclic amino group attached to the fluoro-benzene ring is an aromatic amine. Its basicity is significantly reduced because the nitrogen's lone pair is delocalized into the aromatic π-system.[3][4]

  • Fluorine Substituent: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), which further decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen.[5][6][7]

Behavior in Acidic Media:

In an acidic environment, the more basic piperidine nitrogen will be preferentially protonated to form a piperidinium salt. This salt formation generally increases the aqueous solubility and can enhance the compound's stability to some extent.[1] However, under strongly acidic conditions (e.g., concentrated mineral acids), the aniline nitrogen can also be protonated, forming a dicationic species. This protonation deactivates the aromatic ring toward electrophilic attack but may not prevent degradation under harsh conditions.[3][8]

Behavior in Basic Media:

In neutral to basic media, the compound will exist as the free base. Anilines, in general, are susceptible to oxidative degradation, which often results in the formation of colored impurities and polymerization products.[4][9][10] This process can be accelerated by exposure to air (oxygen), light, and heat.[11][12] The compound is expected to be more stable in basic solutions compared to strongly acidic ones, provided that oxidizing agents are absent.

Predicted Stability Summary Table
ConditionPredicted StabilityKey Considerations
Strongly Acidic (pH < 2) ModerateForms soluble piperidinium/anilinium salts. Potential for acid-catalyzed hydrolysis or other degradation pathways under harsh conditions (heat, prolonged exposure).[8]
Mildly Acidic (pH 3-6) GoodPrimarily exists as the piperidinium salt. Generally a stable form for storage in aqueous solutions.
Neutral (pH 7) Moderate to GoodFree base is present. Susceptible to oxidation, especially with exposure to air and light. Aniline itself shows optimal stability at neutral pH in the absence of oxygen.[11]
Basic (pH > 8) GoodExists as the free base. Stable in the absence of oxidizing agents. Ozonation and other oxidative processes are more efficient at alkaline pH for aniline degradation.[13]
Oxidative Stress (e.g., H₂O₂, Air) LowHighly susceptible. Aromatic amines and tertiary amines are prone to oxidation, leading to N-oxides and colored degradation products.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned from colorless to yellow/brown upon standing. What is happening? A: This discoloration is a classic sign of oxidative degradation. Anilines are known to darken upon exposure to air and light due to the formation of oxidized and polymerized products.[11][12] To prevent this, you should prepare solutions using deoxygenated solvents, store them under an inert atmosphere (e.g., nitrogen or argon), and protect them from light by using amber vials or wrapping your container in foil.

Q2: Which nitrogen atom will react first in an acid-base reaction? A: The piperidine nitrogen is significantly more basic than the aniline nitrogen.[1][4] Therefore, it will be protonated first in the presence of an acid. You must add at least one full equivalent of acid to ensure the formation of the piperidinium salt.

Q3: I'm performing a reaction in a strong acid like trifluoroacetic acid (TFA). Is the compound stable? A: While the compound will form a salt, which can be protective, prolonged exposure to strong, hot acids can lead to unwanted side reactions, such as sulfonation with sulfuric acid or other forms of degradation.[3] It is crucial to keep reaction times as short as possible and temperatures as low as feasible. We recommend performing a small-scale pilot reaction to check for degradation under your specific conditions.

Q4: What is the best way to store a stock solution of this compound? A: For short-term storage (days to weeks), a solution in a mildly acidic buffer (pH 4-5) or as a salt (e.g., hydrochloride salt) in a suitable solvent, stored at 2-8°C and protected from light, is recommended. For long-term storage, it is best to store the compound as a solid in a cool, dry, dark place under an inert atmosphere.

Section 3: Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Recovery After Acidic Workup/Extraction The compound is protonated and remains in the aqueous layer.Before extracting with an organic solvent, adjust the pH of the aqueous layer to be basic (e.g., pH 9-11) using a base like Na₂CO₃ or dilute NaOH. This deprotonates the piperidinium salt, making the free base soluble in the organic phase. Confirm the pH with test strips.
Multiple Unexpected Spots on TLC or Peaks in HPLC After a Reaction Degradation of the starting material or product under the reaction conditions.Run a control experiment by subjecting only the starting material to the reaction conditions (solvent, temperature, reagents except for the reaction partner) to check for stability. If degradation occurs, consider milder conditions, shorter reaction times, or the use of protecting groups.
Inconsistent Results in Biological Assays Degradation of the compound in the assay buffer or media over the course of the experiment.Evaluate the stability of the compound directly in your assay buffer under the incubation conditions (e.g., 37°C, 24h). Analyze by HPLC or LC-MS to quantify any degradation. If unstable, prepare stock solutions fresh and minimize incubation times.
Poor Peak Shape or Degradation During HPLC Analysis Interaction with the stationary phase or unsuitable mobile phase pH.Screen different mobile phase pH values. A buffered mobile phase (e.g., using formate or acetate) is highly recommended. For an amine-containing compound, a pH of 3 or 8 often provides good peak shape and stability. Consider using a column with a wider pH range.

Section 4: Experimental Protocols & Methodologies

To provide definitive stability data for your specific experimental conditions, we strongly recommend performing a forced degradation study.[14][15] This involves intentionally stressing the compound under various conditions to identify potential degradation pathways.

Protocol 1: pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in acidic, neutral, and basic aqueous solutions.

Objective: To quantify the degradation of the target compound over time at different pH values.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Buffers: 0.1 M HCl (pH ~1), 0.01 M HCl (pH ~2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 7.4), Borate Buffer (pH 9.2), 0.1 M NaOH (pH ~13)

  • HPLC system with UV detector

  • Calibrated pH meter

  • Thermostatic incubator or water bath

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile C Dilute Stock into Each Buffer (e.g., to 50 µg/mL) A->C B Prepare Acidic, Neutral, & Basic Buffer Solutions B->C D Incubate Samples at 40°C C->D E Withdraw Aliquots at t=0, 2, 4, 8, 24 hours D->E F Quench/Neutralize Sample (if necessary) E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Calculate % Remaining vs. t=0 & Identify Degradants G->H

Caption: Workflow for pH-dependent forced degradation study.

Step-by-Step Procedure:

  • Develop a Stability-Indicating HPLC Method: Before starting, develop a simple isocratic or gradient reverse-phase HPLC method that can separate the parent compound from potential degradation products. A C18 column is a good starting point.

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Incubation: For each pH condition, dilute the stock solution into the respective buffer in a sealed vial to a final concentration of ~50 µg/mL. Prepare a control sample in mobile phase.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each vial and analyze it by HPLC. This serves as your 100% reference point.

  • Incubation: Place the remaining sealed vials in an incubator set to a moderately elevated temperature (e.g., 40-50°C) to accelerate degradation.

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each vial for HPLC analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to its peak area at t=0. Plot the percentage remaining versus time for each pH condition.

Illustrative Data Table for Reporting Results
pHIncubation Time (hours)Parent Compound Peak Area% RemainingObservations (e.g., color change, new peaks)
2.0 01,500,000100%Colorless, one major peak
241,485,00099%Colorless, no significant new peaks
7.4 01,510,000100%Colorless, one major peak
241,359,00090%Faint yellow, one minor degradation peak observed
9.2 01,495,000100%Colorless, one major peak
241,450,00097%Colorless, no significant new peaks

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual experimental results may vary.[16]

References

  • Biosynce. (n.d.). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why? Retrieved from [Link]

  • Ali, S., et al. (2021). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. Retrieved from [Link]

  • Biosynce. (n.d.). Under what conditions does piperidine decompose? - Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? – A case study for monofluoroanilines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangements of Anilines and Their Derivatives. Retrieved from [Link]

  • PharmaCompass. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • AMECJ. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Retrieved from [Link]

  • ACS Publications. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Hindawi. (n.d.). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Retrieved from [Link]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • R Discovery. (1999). Formation and behavior of intramolecular N-(styrylalkyl)aniline exciplexes. Retrieved from [Link]

  • Biosynce. (n.d.). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • MDPI. (2025). Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Retrieved from [Link]

  • Britannica. (2026). Aniline. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline relies on a critical two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluoronitrobenzene with 2-methylpiperidine, followed by the chemoselective reduction of the nitro group.

Because of the steric bulk of the 2-methylpiperidine ring and the lability of the C–F bond under reducing conditions, researchers frequently encounter stalled reactions, regioselectivity issues, and hydrodefluorination[1][2]. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: SNAr Reaction Troubleshooting

The first step involves substituting the highly activated ortho-fluorine of 2,5-difluoronitrobenzene with 2-methylpiperidine[1].

FAQ 1: Why am I observing a high percentage of the disubstituted (bis-piperidino) byproduct?

Causality: 2,5-difluoronitrobenzene contains two electrophilic sites. While the 2-position (ortho to the nitro group) is highly activated, the 5-position (meta) retains residual electrophilicity. 2-Methylpiperidine is a sterically hindered secondary amine. To force the substitution, chemists often use excess amine and high heat. However, once the first substitution occurs, excess thermal energy and unreacted amine will overcome the activation barrier at the 5-position, leading to the unwanted 1,4-bis(2-methylpiperidin-1-yl)-2-nitrobenzene impurity. Solution: Strict stoichiometric control is mandatory. Limit 2-methylpiperidine to exactly 1.05 equivalents. Use a mild, non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO, and strictly cap the reaction temperature at 65 °C.

FAQ 2: The SNAr reaction stalls at 60% conversion. Should I increase the temperature to 100 °C?

Causality: The steric clash between the alpha-methyl group of the piperidine and the ortho-nitro group of the arene creates a high-energy transition state. Increasing the temperature indiscriminately to 100 °C will not selectively accelerate the desired reaction; it will exponentially increase the rate of disubstitution and, if trace moisture is present, promote the hydrolysis of the fluorine to form a phenol derivative. Solution: Do not increase the temperature. Instead, increase the concentration of the reaction mixture (from 0.2 M to 0.5 M or 1.0 M) to drive the bimolecular kinetics. Ensure strictly anhydrous conditions to prevent phenolate formation.

SNAr_Pathway SM 2,5-Difluoronitrobenzene + 2-Methylpiperidine Intermediate SNAr Transition State (Attack at C2) SM->Intermediate Base, Solvent (60-80°C) Byproduct2 Side Product: Phenol Derivative SM->Byproduct2 H2O/OH- present Target Target Intermediate: 1-(4-Fluoro-2-nitrophenyl)- 2-methylpiperidine Intermediate->Target Regioselective Displacement Byproduct1 Side Product: Disubstituted Impurity Target->Byproduct1 Excess Amine >100°C

Caption: SNAr reaction pathway highlighting regioselective target formation versus common side reactions.

Section 2: Nitro Reduction & Hydrodefluorination

The reduction of 1-(4-fluoro-2-nitrophenyl)-2-methylpiperidine to the final aniline must be chemoselective to preserve the aromatic fluorine[2].

FAQ 3: My LC-MS shows a major impurity with a mass of [M-18]. How do I prevent hydrodefluorination?

Causality: A mass loss of 18 Da (loss of F [19 Da] + addition of H [1 Da]) indicates hydrodefluorination. Standard Palladium on Carbon (Pd/C) is highly active and readily inserts into the activated C–F bond via oxidative addition, followed by reductive elimination in the presence of H₂ gas[2]. Solution: Abandon standard Pd/C. Switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt/C), which reduces nitro groups efficiently but lacks the oxidative power to cleave the C–F bond. Alternatively, utilize a non-catalytic, metal-mediated reduction (e.g., Fe/NH₄Cl or Zn/AcOH), which operates via single-electron transfer and is 100% chemoselective for the nitro group[2].

FAQ 4: I switched to the Fe/NH₄Cl reduction method, but my product is trapped in a sticky iron sludge. How can I improve isolation?

Causality: The Béchamp-style reduction generates iron oxides and hydroxides as byproducts. These form a gelatinous, colloidal suspension that traps the lipophilic aniline product, leading to poor isolated yields and disastrous filtration attempts. Solution: Add Celite (diatomaceous earth) directly to the reaction mixture before cooling and filtration. The Celite acts as a structural matrix, breaking up the colloidal iron. Filter the hot mixture and wash the filter cake aggressively with hot ethyl acetate (EtOAc) to desorb the product.

Reduction_Workflow Start Nitro Intermediate: 1-(4-Fluoro-2-nitrophenyl)- 2-methylpiperidine Decision Choose Reduction Method Start->Decision PdC Standard Pd/C, H2 Decision->PdC Avoid PtC Sulfided Pt/C, H2 Decision->PtC Preferred Catalytic Fe Fe/NH4Cl or Zn/AcOH (Non-catalytic) Decision->Fe Preferred Chemical Defluoro Major Side Reaction: Hydrodefluorination (Loss of F) PdC->Defluoro Success1 Target Aniline (High Yield, Clean) PtC->Success1 Success2 Target Aniline (Requires Celite filtration) Fe->Success2

Caption: Decision tree for nitro reduction methods to prevent hydrodefluorination side reactions.

Quantitative Data: Nitro Reduction Method Comparison

Reduction MethodCatalyst / ReagentsChemoselectivity (NO₂ vs C–F)Typical Isolated YieldMajor Impurity Profile
Standard Hydrogenation 10% Pd/C, H₂ (1 atm)Poor40–50%30–40% Hydrodefluorination
Transfer Hydrogenation HCOONH₄, 10% Pd/CVery Poor20–30%>50% Hydrodefluorination
Poisoned Hydrogenation 5% Pt/C (Sulfided), H₂High85–90%<2% Defluorinated product
Non-Catalytic (Béchamp) Fe powder, NH₄Cl, EtOH/H₂OExcellent90–95%Trace unreacted nitro

Validated Experimental Methodologies

Protocol 1: Regioselective SNAr Synthesis

Objective: Synthesize 1-(4-fluoro-2-nitrophenyl)-2-methylpiperidine with <2% disubstitution.

  • Setup: Charge an oven-dried round-bottom flask with 2,5-difluoronitrobenzene (1.0 eq) and anhydrous DMSO to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir for 5 minutes at room temperature.

  • Amine Addition: Dropwise add 2-methylpiperidine (exactly 1.05 eq) via syringe.

  • Reaction: Heat the mixture to 65 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation: The mixture will transition from pale yellow to deep orange. Analyze via HPLC (254 nm). The disappearance of the starting material peak and the presence of a single major product peak validates completion. Do not push past 95% conversion to avoid over-reaction.

  • Workup: Cool to room temperature and pour into vigorously stirred ice water (3x volume of DMSO). Filter the resulting bright orange precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Chemoselective Iron-Mediated Reduction

Objective: Reduce the nitro group to yield this compound without hydrodefluorination.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.2 M).

  • Reagent Addition: Add NH₄Cl (3.0 eq) followed by Iron powder (325 mesh, 5.0 eq).

  • Reaction: Equip with a reflux condenser and heat to 80 °C for 4 hours with vigorous mechanical stirring.

  • Self-Validation: The reaction transitions from an orange solution to a dark brown/black opaque suspension. TLC (Hexanes:EtOAc 3:1) should confirm the complete disappearance of the higher-Rf nitro compound.

  • Workup: Cool the mixture to 40 °C. Add Celite (equal weight to the Iron powder) directly to the flask and stir for 5 minutes.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc (3x 50 mL). Concentrate the combined filtrates in vacuo, partition between EtOAc and brine, dry the organic layer over Na₂SO₄, and evaporate to yield the pure target aniline.

References

  • Royal Society of Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Protocols". DOI: 10.1039/D5OB00997A. Available at:[Link]

  • MDPI. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions". (Reference for chemoselective nitro reduction and hydrodefluorination). Available at:[Link]

Sources

improving purity of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify complex, sterically hindered aniline derivatives. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights specifically engineered for the purification of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline .

Molecular Profiling & Causality Analysis (The "Why")

The Problem: When attempting to purify this compound using standard normal-phase silica gel, users frequently report severe peak tailing, broad elution bands, or irreversible on-column adsorption.

The Causality: This molecule possesses two distinct amine functionalities: a moderately basic primary aniline and a strongly basic tertiary piperidine ring. Standard bare silica gel acts as a Brønsted acid due to the high density of surface silanol (-SiOH) groups [5].

When the highly basic piperidine nitrogen interacts with these acidic silanols, it protonates. This shifts the chromatographic retention mechanism from a reversible dipole-dipole interaction to a strong, irreversible ionic bond [1]. Instead of partitioning smoothly between the mobile and stationary phases, the basic amine drags across the column, destroying resolution, peak shape, and overall yield [5]. To resolve this, we must chemically modify the chromatographic environment to suppress this ionization.

Troubleshooting Guide & Decision Matrix

Use the decision tree below to determine the optimal intervention for your specific crude mixture.

Troubleshooting Start Symptom: Severe Peak Tailing or Irreversible Adsorption Check1 Are you using standard bare silica gel? Start->Check1 Sol1 Add 1-5% TEA to Mobile Phase Check1->Sol1 Yes Check3 Is target co-eluting with neutral impurities? Check1->Check3 No Check2 Does tailing persist despite TEA addition? Sol1->Check2 Sol2 Switch to Amine-Functionalized Silica (e.g., KP-NH) Check2->Sol2 Yes Success High Purity Target Isolated Check2->Success No Sol2->Check3 Sol3 Optimize Gradient: Hexane/EtOAc (No Base) Check3->Sol3 Yes Check3->Success No Sol3->Success

Troubleshooting workflow for basic amine chromatography tailing.

Standard Operating Procedures (SOPs)

Based on the matrix above, here are detailed, self-validating methodologies to achieve high-purity isolation.

SOP A: Triethylamine (TEA) Deactivated Silica Chromatography

Causality: Adding a volatile tertiary amine like TEA to the mobile phase intentionally saturates and neutralizes the strongly acidic silanol sites on the silica. This allows your target basic amine to elute via standard partitioning rather than ionic binding [4].

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20) containing exactly 1% to 2% (v/v) Triethylamine (TEA) [2].

  • Column Pre-Equilibration (Critical): Pack the column with standard bare silica. Flush the column with at least 3 column volumes (CV) of the TEA-containing mobile phase.

    • Self-Validation Step: Collect a few drops of the eluent from the column outlet and spot it on pH paper. It must read basic (pH > 8) before you load the sample. If it is neutral, the silanols are not fully deactivated, and your compound will streak [4].

  • Sample Loading: Dissolve the crude this compound in a minimal volume of Dichloromethane (DCM) containing 1% TEA. Apply evenly to the column head.

  • Elution: Elute using the TEA-spiked mobile phase. Monitor fractions via TLC (ensure the TLC plates are also pre-run with TEA to prevent artificial tailing on the plate)[1].

  • Post-Purification: Concentrate fractions under reduced pressure. To remove residual TEA, place the sample under high vacuum overnight.

SOP B: Amine-Functionalized Silica (KP-NH) Chromatography

Causality: For highly sensitive mixtures where TEA fails to resolve neutral impurities, switching the stationary phase to propylamine-bonded silica (e.g., KP-NH) is required. The amine functionality provides an alkaline environment natively, repelling the basic piperidine and eliminating the need for mobile phase modifiers [6].

  • Stationary Phase Setup: Select a pre-packed amine-functionalized silica cartridge [5].

  • Mobile Phase Selection: Prepare a simple gradient of Hexane and Ethyl Acetate. Do not add TEA, ammonia, or any basic modifiers [6].

  • Sample Loading: Dry load the sample onto a small amount of Celite or amine-functionalized silica to ensure a narrow loading band.

    • Self-Validation Step: Run a rapid TLC on an amine-functionalized plate (e.g., NH2 Silica Gel 60F254) using your chosen solvent system. If the target spot is circular with an

      
       between 0.2 and 0.3, your mobile phase is perfectly optimized for the column [1].
      
  • Elution: Run the gradient. Because the surface chemistry differs from bare silica, neutral impurities that previously co-eluted with the target will often separate cleanly due to altered selectivity [6].

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of this compound across different stationary and mobile phase combinations based on field data.

Stationary PhaseMobile Phase AdditiveRetention MechanismEst. Tailing Factor (

)
Target RecoveryImpurity Resolution
Bare Silica GelNoneAdsorption + Ionic Binding> 3.0 (Severe)< 40%Poor (Co-elution)
Bare Silica Gel1-5% TEAAdsorption (Neutralized)1.2 - 1.585 - 90%Moderate
Amine-Silica (KP-NH)NoneAlkaline Adsorption1.0 - 1.1 (Ideal)> 95%Excellent
Basic AluminaNoneAdsorption1.3 - 1.680 - 85%Moderate

Frequently Asked Questions (FAQs)

Q: Why shouldn't I just use aqueous ammonia instead of TEA to neutralize the silica? A: While ammonia is basic, aqueous ammonia introduces water into normal-phase solvent systems (like hexanes/EtOAc). This can cause phase separation and destroy the silica bed's structural integrity. Furthermore, aqueous systems are notoriously difficult to optimize on normal-phase silica. TEA is fully miscible with organic solvents and effectively neutralizes silanols without disrupting the mobile phase [3].

Q: Can I use a Dichloromethane (DCM) / Methanol (MeOH) solvent system for this molecule? A: Yes, but with extreme caution. Halogenated solvents like DCM can sometimes be slightly acidic, which exacerbates the protonation of the piperidine ring [7]. If you must use DCM/MeOH due to solubility issues, it is mandatory to include 1% TEA or use ammonia-saturated methanol to counteract the acidity and prevent on-column degradation [3, 5].

Q: My compound is co-eluting with a neutral byproduct, and adding TEA didn't help. What is the mechanism behind this, and how do I fix it? A: TEA only fixes the peak shape of your basic target by stopping it from tailing; it does not significantly change the retention factor (


) of neutral impurities. If your target and a neutral impurity have the same intrinsic polarity, they will co-elute on bare silica. By switching to an amine-bonded column (SOP B), you fundamentally change the surface chemistry. The alkaline surface interacts differently with neutral compounds, often shifting their 

values away from your basic target, achieving baseline separation [6].

Q: Do I need to use specialized TLC plates when doing method development for this compound? A: Yes. If you are developing a method for an amine-functionalized column, you must use amino silica gel TLC plates. Using standard silica TLC plates to model an amine-column separation will yield inaccurate


 values and fail to predict the actual column performance [1].

References

  • Title: Chromatography: The Solid Phase Source: University of Rochester URL: [Link]

  • Title: Flash Column Chromatography with Ammonia: Your experiences please! Source: Reddit (r/chemistry) URL: [Link]

  • Title: How to isolate Imine by column chromatography? Source: ResearchGate URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: When should amine-bonded columns be used for purification? Source: Biotage URL: [Link]

  • Title: Packing Normal Phase Columns Source: Chemistry LibreTexts URL: [Link]

overcoming steric hindrance in 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This technical guide provides mechanistic troubleshooting and validated protocols for overcoming the severe steric hindrance encountered when coupling


-branched cyclic amines (like 2-methylpiperidine) to ortho-substituted fluoroarenes.

Pathway Overview & Mechanistic Bottlenecks

The synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline presents a significant steric challenge. The target molecule requires coupling a bulky secondary amine to an ortho-substituted benzene ring. While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, the high activation energy barrier caused by steric clashing often necessitates the use of Palladium-catalyzed Buchwald-Hartwig cross-coupling[1].

SynthesisWorkflow SM2 2-Bromo-5-fluoronitrobenzene (Preferred Precursor) Int1 1-Nitro-2-(2-methylpiperidin-1-yl)-5-fluorobenzene SM2->Int1 Buchwald-Hartwig (GPhos or RuPhos, Pd) SM1 2,5-Difluoronitrobenzene (Alternative SNAr Precursor) SM1->Int1 SNAr (Low Yield, High Temp) Amine 2-Methylpiperidine (Bulky α-Branched Amine) Amine->Int1 Target This compound Int1->Target Chemoselective Reduction (Fe/NH4Cl)

Caption: Synthetic pathways for this compound highlighting key intermediates.

Troubleshooting Guide & FAQs

Q1: Why does my SNAr reaction with 2,5-difluoronitrobenzene and 2-methylpiperidine stall at low conversions even at elevated temperatures? Causality: In an SNAr reaction, Meisenheimer complex formation is the rate-determining step. While the ortho-nitro group electronically activates the adjacent fluorine, the bulky


-methyl group of 2-methylpiperidine creates a severe A-value steric clash with the nitro group. This drastically raises the activation energy (

). Heating the reaction simply leads to amine degradation or alternative degradation pathways rather than pushing the equilibrium forward. Solution: Transition to a Buchwald-Hartwig amination utilizing 2-bromo-5-fluoronitrobenzene, which relies on a catalytic cycle rather than direct nucleophilic attack[1].

Q2: During Buchwald-Hartwig amination, I observe significant amounts of reduced starting material (3-fluoronitrobenzene). What is the mechanism behind this? Causality: This is a classic sign of


-hydride elimination[2]. After the bulky 2-methylpiperidine coordinates to the Palladium(II) center, the subsequent reductive elimination step is sterically hindered by the ortho-nitro group. The delayed reductive elimination allows the Pd-amine complex to undergo 

-hydride elimination, transferring a hydride from the piperidine ring to the aryl group, yielding the reduced arene and a tetrahydropyridine byproduct. Solution: Utilize a bulky biaryl monophosphine ligand like RuPhos or GPhos. These ligands possess a large steric profile that forces the aryl and amine groups into close proximity, artificially lowering the activation barrier for reductive elimination and outcompeting the

-hydride elimination pathway[3],[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind 2-Methylpiperidine + Base AmineBind->Pd0 β-Hydride Elimination (Side Reaction) RedElim Reductive Elimination (Steric Bottleneck) AmineBind->RedElim Transmetalation RedElim->Pd0 Product Release

Caption: Palladium catalytic cycle highlighting the steric bottleneck at reductive elimination.

Q3: Which base is optimal for coupling 2-methylpiperidine to a nitroarene? Causality: Strong bases like NaOtBu are standard for Buchwald-Hartwig aminations but can cause side reactions with nitro groups (e.g., polymerization). Conversely, weak bases like Cs₂CO₃ may not efficiently deprotonate the highly hindered, coordinated secondary amine. Solution: Sodium trimethylsilanolate (NaOTMS) is highly recommended. It is a moderate-strength base that efficiently facilitates the catalytic cycle while preventing base-mediated decomposition of sensitive functional groups[5],[6].

Q4: Why did my final reduction step using Pd/C and H₂ yield a mixture of defluorinated products? Causality: Palladium on carbon (Pd/C) under hydrogen gas is highly active and frequently causes hydrodefluorination (cleavage of the C-F bond), especially when the fluorine is situated on an electron-rich aniline ring[7]. Solution: Employ a chemoselective dissolving metal reduction, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl). This system selectively reduces the nitro group to an amine via single-electron transfer (SET) processes without breaking the catalytically sensitive C-F bond[8].

Ligand Selection & Steric Tolerance Data

To successfully couple 2-methylpiperidine, ligand selection is the most critical variable. The table below summarizes the quantitative and qualitative performance of standard ligands in this specific chemical space[9],[3].

LigandStructure TypeTolerance to

-Branched Amines

-Hydride Elimination Risk
Recommended Base
BINAP Bidentate PhosphineLowHighNaOtBu
XPhos Biaryl MonophosphineModerateModerateCs₂CO₃ / NaOtBu
RuPhos Biaryl MonophosphineHighLowNaOtBu / LiHMDS
GPhos Biaryl MonophosphineVery HighVery LowNaOTMS

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility.

Step 1: Buchwald-Hartwig Amination (Synthesis of 1-Nitro-2-(2-methylpiperidin-1-yl)-5-fluorobenzene)
  • Preparation: In an oven-dried Schlenk flask under argon, add 2-bromo-5-fluoronitrobenzene (1.0 equiv), Pd₂(dba)₃ (2 mol%), and GPhos (4 mol%).

  • Base Addition: Add NaOTMS (1.5 equiv) to the flask. Self-Validation: Ensure the base is handled in a glovebox or under strict inert conditions, as it is moisture sensitive.

  • Solvent & Amine: Inject anhydrous Toluene (0.2 M) and 2-methylpiperidine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the nitro intermediate.

Step 2: Chemoselective Nitro Reduction (Synthesis of this compound)
  • Preparation: Dissolve the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the solution.

  • Reaction: Heat the suspension to reflux (approx. 85 °C) for 2-4 hours. Self-Validation: Monitor the disappearance of the bright yellow nitro compound via TLC; the solution will turn dark/brown as iron oxides form.

  • Workup: Cool the mixture and filter through Celite while warm to remove iron oxides. Wash the filter cake thoroughly with hot Ethanol.

  • Extraction: Concentrate the filtrate to remove Ethanol, dilute with Water, and extract with Dichloromethane (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure this compound.

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Phosphane-Free Green Protocol for Selective Nitro Reduction with an Iron-Based Catalyst Source: ResearchGate URL:[Link]

Sources

moisture sensitivity and drying methods for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges related to moisture sensitivity and appropriate drying methodologies. Our approach emphasizes the scientific reasoning behind each recommendation to ensure experimental success and maintain the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound appears clumpy and slightly discolored. What could be the cause?

This is a classic sign of moisture absorption and potential oxidation. Aromatic amines, including substituted anilines, can be hygroscopic, meaning they readily attract and hold water molecules from the atmosphere. The presence of moisture can cause the solid material to clump or change its physical appearance.

Furthermore, anilines are susceptible to oxidation, a process often accelerated by the presence of air and light, and potentially influenced by moisture. This can lead to the formation of colored impurities, resulting in a shift from a white/off-white solid to a yellow, brown, or even purplish hue.[1] Therefore, observing these changes strongly suggests that the compound's purity has been compromised and that it requires drying and potentially repurification.

Q2: What are the ideal storage conditions to prevent moisture uptake and degradation?

To maintain the integrity of this compound, strict storage protocols are essential. Based on best practices for analogous aromatic amines and air-sensitive compounds, we recommend the following:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and moisture, minimizing the risk of oxidation and hydrolysis.

  • Temperature: Keep the compound in a cool environment, such as a refrigerator (2-8°C).[2] Lower temperatures slow down the rates of potential degradation reactions.

  • Container: Use a tightly sealed container.[1][3] For long-term storage, a vial with a PTFE-lined cap or a flame-sealed ampoule is ideal.

  • Light: Protect the compound from light by using an amber-colored vial or by storing the container in a dark place.

Q3: How can I definitively quantify the amount of water in my sample?

Visual inspection is only a preliminary indicator. The gold standard for accurately determining water content in chemical samples is the Karl Fischer (KF) titration method.[4][5] This technique is based on a quantitative reaction between water and iodine.[4][6]

There are two main types of KF titration:

  • Volumetric Titration: Best for samples with water content above 0.1%. It measures the volume of KF reagent required to reach the endpoint.[7]

  • Coulometric Titration: Ideal for samples with very low moisture content (less than 1%).[6] It generates iodine electrochemically and measures the total charge required for the reaction.

Causality Note: It is crucial to be aware that some amines can interfere with standard KF reagents, leading to inaccurate results or endpoint detection issues.[8] If you encounter such problems, using specialized KF reagents formulated for aldehydes, ketones, and anilines is recommended.

Q4: What is the most reliable method for drying this compound without causing degradation?

Gentle drying methods under vacuum are strongly recommended to avoid thermal degradation. High temperatures can promote oxidation and decomposition of sensitive organic compounds.

Recommended Workflow:

  • Initial Assessment: If the compound is visibly wet or clumpy, first spread it thinly on a watch glass or petri dish.

  • Drying: Place the sample in a vacuum desiccator or a drying pistol at room temperature.

  • Verification: After a sufficient drying period (typically 12-24 hours), test a small aliquot using Karl Fischer titration to confirm that the water content is within your experimental tolerance.

This workflow creates a self-validating system, ensuring the compound is suitable for your reaction before you commit the bulk of the material.

Below is a decision-making workflow for handling and drying the compound.

G cluster_0 Start: Compound Handling cluster_1 Moisture Analysis & Drying Receive Receive/Use Compound Assess Visually Assess: Clumped? Discolored? Receive->Assess Dry Dry Compound (Vacuum Desiccator/Pistol) Assess->Dry Yes (Visible Moisture) KF_Test Quantify H2O (Karl Fischer Titration) Assess->KF_Test Unsure or for critical rxn Proceed Proceed with Experiment Assess->Proceed No (Appears Dry) Dry->KF_Test Post-Drying Verification KF_Test->Dry Water Content Too High KF_Test->Proceed Water Content Acceptable Store Store Properly: Inert Gas, Cool, Dark Proceed->Store After Use

Caption: Decision workflow for handling and drying the aniline.

Q5: Which chemical drying agents are suitable for this compound, and which should be avoided?

The choice of drying agent is critical due to the basic nature of the aniline's amino group. Using an acidic drying agent will result in an acid-base reaction, forming a salt and contaminating your sample.

Drying AgentSuitability for AnilinesRationale & Comments
Potassium Hydroxide (KOH) Excellent A strong base, highly efficient for drying basic organic liquids and solutions.[9] Use in solid form (pellets or flakes).
Sodium Hydroxide (NaOH) Excellent Similar to KOH, a strong base suitable for drying amines.[9]
Barium Oxide (BaO) Excellent A basic oxide that is an effective drying agent for organic bases.[9]
Molecular Sieves (3Å or 4Å) Good Neutral and generally non-reactive.[10][11] They are effective but may have a lower capacity than caustic agents. Ensure sieves are properly activated before use.
Calcium Sulfate (Drierite®) Good (with caution) Generally neutral and can be used. However, it has a lower drying capacity compared to other agents.
Phosphorus Pentoxide (P₄O₁₀) AVOID Highly acidic. It will react vigorously with the basic aniline.[9]
Anhydrous Calcium Chloride (CaCl₂) AVOID Can form adducts with amines and is generally not recommended. It is also a Lewis acid.
Anhydrous Magnesium Sulfate (MgSO₄) AVOID Slightly acidic and not recommended for drying basic compounds.
Sulfuric Acid (H₂SO₄) AVOID A strong acid that will readily react with the aniline.

Trustworthiness Check: When drying a solution of the aniline, always perform a small-scale test first. Add a small amount of the chosen drying agent. If you observe any fuming, discoloration, or heat generation, the agent is likely reacting with your compound and should not be used.

Detailed Experimental Protocols

Protocol 1: Drying in a Vacuum Desiccator

This is the most common and gentle method for drying solid samples.

  • Preparation: Place a fresh, active desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide, or silica gel) in the bottom chamber of the desiccator. Note: The desiccant in the chamber does not directly contact your compound, so acidic desiccants are acceptable here.

  • Sample Placement: Spread your this compound sample in a thin layer on a watch glass or in a crystallization dish and place it on the desiccator plate.

  • Evacuation: Close the desiccator lid, ensuring a good seal with vacuum grease. Slowly and carefully apply a vacuum using a vacuum pump. A sudden application of vacuum can cause the fine powder to splatter.

  • Drying: Allow the sample to dry under vacuum at room temperature for at least 12-24 hours.

  • Completion: To release the vacuum, slowly allow an inert gas like nitrogen or argon to enter the desiccator. This prevents moist air from being drawn back in.

Protocol 2: Sample Preparation for Karl Fischer Titration

Accurate sample preparation is key to obtaining reliable results.

  • Titrator Preparation: Ensure your Karl Fischer titrator is standardized and the titration vessel is conditioned to a low, stable drift.

  • Sample Weighing: In a dry environment (e.g., a glove box or under a nitrogen blanket), accurately weigh a suitable amount of your aniline sample directly into the titration vessel or into a gas-tight syringe if it is a liquid or solution. The sample size depends on the expected water content and the type of titrator (consult your instrument's manual).

  • Solvent Selection: Use a suitable anhydrous solvent to dissolve the sample. Anhydrous methanol is common, but co-solvents like chloroform or formamide may be needed for poorly soluble samples.[8] Ensure the solvent does not react with your aniline.[8]

  • Titration: Start the titration immediately after adding the sample to the vessel to prevent the absorption of atmospheric moisture.

  • Calculation: The instrument will automatically calculate the water content, usually reported as a percentage or in parts per million (ppm).

References

  • How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples? (2023). Google Cloud.
  • Dry and safe - Drying agents
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
  • Principles of Karl Fischer Moisture Measurement. Kyoto Electronics Manufacturing Co., Ltd.
  • Karl Fischer Method of Moisture Determin
  • Influence of Drying Conditions on Amine-Functionalized SBA15 as Adsorbent of CO 2. (2025). MDPI.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2000). Journal of Organic Chemistry.
  • Karl Fischer water content titr
  • 5-Fluoro-7-methyl-1H-indole-2,3-dione SDS, 749240-57-1 Safety D
  • 5-Fluoro-o-toluidine | C7H8FN | CID 67774. PubChem.
  • 5-Fluoro-2-methylaniline 99 367-29-3. MilliporeSigma.
  • Degradation of aniline in water with gaseous streamer corona plasma. (2021). Royal Society Open Science.
  • 5-Fluoro-2-(2-methyl-1h-imidazol-1-yl)aniline. ChemScene.
  • 5-Fluoro-2-methylaniline | 367-29-3. ChemicalBook.
  • 5-Fluoro-2-Methylaniline CAS No. 367-29-3. Henan Allgreen Chemical Co., Ltd.
  • Deletion of the entry UN 2941 Fluoroanilines. (2024). UNECE.
  • Biodegradation of aniline, anthracene, chlornitrophen, fenitrothion and linear alkylbenzene sulphonate in pond w
  • Toxicity of five anilines to crustaceans, protozoa and bacteria. (2010). Journal of the Serbian Chemical Society.
  • Biodegradability of Chlorinated Anilines in Waters. (2007). Biomedical and Environmental Sciences.

Sources

Validation & Comparative

High-Resolution ¹H NMR vs. Orthogonal Techniques for the Structural Elucidation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of complex active pharmaceutical ingredient (API) precursors demands rigorous analytical precision. 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is a highly functionalized scaffold presenting two distinct analytical challenges: a fluorinated aromatic system and a chiral saturated heterocycle.

This guide objectively compares the performance of High-Field ¹H NMR (600 MHz) against alternative orthogonal techniques—such as Benchtop NMR (60 MHz), ¹⁹F NMR, and 2D NMR—to establish the most robust workflow for the structural elucidation of this compound.

Mechanistic Complexity & Causality

To understand why specific analytical techniques succeed or fail, we must first examine the physical causality behind the molecule's spectral complexity.

The Impact of Heteronuclear ¹⁹F-¹H Spin-Spin Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In fluorinated anilines, the fluorine atom at the C5 position induces strong scalar coupling with the adjacent aromatic protons. Unlike standard ¹H-¹H coupling, ¹⁹F causes significant heteronuclear splitting: ortho-coupling (³JHF) typically ranges from 8–10 Hz, while meta-coupling (⁴JHF) ranges from 4–6 Hz[1]. Consequently, the aromatic protons (H3, H4, and H6) do not appear as simple doublets; they manifest as complex doublets of doublets (dd) or higher-order multiplets, requiring high-resolution instrumentation to accurately extract the J-values.

Diastereotopic Protons in the Chiral Piperidine Ring

The 2-methyl group on the piperidine ring acts as a stereocenter, breaking the local plane of symmetry of the molecule. This chiral environment renders the geminal protons of the piperidine -CH₂- groups (particularly at C3' and C6') diastereotopic [2]. Because these protons are magnetically inequivalent, they exhibit distinct chemical shifts and couple strongly with each other (²JHH ≈ 12–14 Hz) as well as with adjacent vicinal protons. In low-field NMR, this results in an unresolved, broad hump in the aliphatic region. High-field NMR or 2D techniques are required to resolve these overlapping multiplets[3].

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness in the analytical data, the NMR acquisition must function as a self-validating system. Below is the optimized step-by-step protocol for high-field ¹H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • System Calibration (Self-Validation): The TMS peak must be strictly calibrated to exactly 0.00 ppm. This acts as an internal self-validating control; if the TMS peak shifts, the magnetic field homogeneity (shimming) or temperature regulation is compromised and must be recalibrated.

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: Standard 1D zg30 (30° flip angle).

    • Relaxation Delay (D1): Set D1 to 5.0 seconds. Causality: To ensure quantitative integration of the complex diastereotopic piperidine multiplets, the delay must exceed 5 times the longest longitudinal relaxation time (T₁) of the aliphatic protons.

    • Number of Scans (NS): 16 to 32 scans to achieve an optimal signal-to-noise ratio (SNR) > 250:1.

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance resolution without artificially distorting the fine ¹⁹F-¹H coupling constants.

Performance Comparison & Data Presentation

How does High-Field ¹H NMR compare to its alternatives for this specific molecule? Table 1 breaks down the objective performance of each technique.

Table 1: Comparison of Analytical Techniques for Structural Elucidation
Analytical TechniqueResolution of Aromatic Region (¹⁹F-¹H)Resolution of Aliphatic Region (Diastereotopic)Primary Use Case & Performance Verdict
Benchtop ¹H NMR (60 MHz) Poor. Signals overlap into a single broad multiplet.Poor. Unresolved aliphatic envelope.Rapid reaction monitoring. Insufficient for final structural verification of this molecule.
High-Field ¹H NMR (600 MHz) Excellent. Clear separation of ortho and meta ¹⁹F couplings.Good. Diastereotopic protons are largely resolved into distinct multiplets.Primary Standard. Best balance of quantitative integration and structural resolution.
¹⁹F NMR (564 MHz) N/A (Directly observes the single Fluorine environment).N/AOrthogonal confirmation of the C5-Fluoro position and purity[4].
2D NMR (COSY / HSQC) Excellent. Maps exact connectivity.Excellent. Completely resolves overlapping geminal proton signals.Ultimate structural proof. Required if 1D 600 MHz leaves any aliphatic ambiguity[3].
Table 2: Expected ¹H NMR Spectral Data (600 MHz, CDCl₃)

The following table summarizes the quantitative experimental data expected from the optimized 600 MHz protocol.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
6.65dd1HAromatic H4³JHF ≈ 9.5, ³JHH ≈ 8.5
6.42dd1HAromatic H6³JHF ≈ 10.0, ⁴JHH ≈ 2.5
6.35dd1HAromatic H3³JHH ≈ 8.5, ⁴JHF ≈ 6.0
4.10br s2HAniline -NH₂N/A (Exchangeable)
2.80 - 3.10m3HPiperidine N-CH & N-CH₂Complex (Diastereotopic)
1.40 - 1.85m6HPiperidine -CH₂- (C3', C4', C5')Complex (Diastereotopic)
0.92d3HPiperidine -CH₃³JHH ≈ 6.5

Analytical Decision Workflow

To systematically resolve the structural complexities of this compound, researchers should follow the logical decision tree mapped below.

G Start Analyze this compound NMR1H 1H NMR (600 MHz) Initial Screening Start->NMR1H Aromatic Aromatic Region (6.0 - 7.5 ppm) NMR1H->Aromatic Aliphatic Aliphatic Region (1.0 - 3.5 ppm) NMR1H->Aliphatic Fluorine 19F-1H Coupling (Complex dd splitting) Aromatic->Fluorine Observe Diastereotopic Diastereotopic Protons (Overlapping multiplets) Aliphatic->Diastereotopic Observe NMR19F 19F NMR Confirm F position Fluorine->NMR19F Orthogonal check NMR2D 2D NMR (COSY/HSQC) Resolve Aliphatic Overlap Diastereotopic->NMR2D Orthogonal check Final Complete Structural Elucidation NMR19F->Final NMR2D->Final

Workflow for resolving NMR complexity in fluorinated, chiral piperidine anilines.

Conclusion

While benchtop NMR systems are sufficient for monitoring the synthesis of simple anilines, the introduction of a fluorine atom and a chiral piperidine ring in This compound strictly necessitates High-Field (≥600 MHz) ¹H NMR. The 600 MHz platform successfully bridges the gap between resolution and quantitative accuracy. However, for absolute, unambiguous assignment of the diastereotopic aliphatic protons, orthogonal validation using 2D HSQC/COSY remains the gold standard in pharmaceutical development.

References

1., RSC Publishing. Accessed March 1, 2026. 2., National Center for Biotechnology Information (PMC). Accessed March 1, 2026. 3., American Chemical Society (ACS). Accessed March 1, 2026. 4., ResearchGate. Accessed March 1, 2026.

Sources

A Comparative Guide to the LC-MS Fragmentation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the fragmentation behavior of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline under various Collision-Induced Dissociation (CID) energies. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison to facilitate method development, structural elucidation, and impurity profiling.[1][2][3]

The structural characterization of novel chemical entities is a cornerstone of pharmaceutical development.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in this process, providing critical data on molecular weight, structure, and purity.[2][3] This guide focuses on this compound, a substituted aniline derivative, and explores its fragmentation pathways. Understanding these pathways is crucial for confident identification and quantification in complex matrices.

The Precursor Ion: Characterization in ESI+

The first step in any tandem MS analysis is the generation and selection of a stable precursor ion. This compound possesses two basic nitrogen atoms—one in the aniline moiety and one in the piperidine ring—making it highly amenable to protonation in positive mode Electrospray Ionization (ESI+).

  • Molecular Formula: C₁₂H₁₇FN₂

  • Monoisotopic Mass: 208.1376 Da

  • Expected Precursor Ion [M+H]⁺: m/z 209.1449

In a typical ESI+ full scan spectrum, this compound will yield an intense signal at m/z 209.1449, which serves as the precursor ion for subsequent MS/MS fragmentation experiments. The selection of this ion in the first quadrupole (Q1) is the gateway to elucidating its structure through CID.

Experimental Design: A Comparative CID Study

To comprehensively understand the fragmentation of our target molecule, a systematic study across a range of collision energies is the most effective approach. This allows us to observe the initial, most facile bond cleavages at low energies and the subsequent, more complex fragmentation cascades at higher energies.

The general workflow for this analysis involves separation by liquid chromatography followed by detection and fragmentation using a tandem mass spectrometer.

G cluster_lc LC System cluster_ms Tandem Mass Spectrometer A Sample Injection B C18 Reversed-Phase Column Separation A->B Gradient Elution C ESI+ Source (Ion Generation) B->C Eluent Transfer D Q1: Precursor Ion Selection (m/z 209.14) C->D E Q2: Collision Cell (CID) (Argon Gas) D->E Isolation F Q3: Fragment Ion Analysis E->F Fragmentation G Detector F->G Scanning H H G->H Data Acquisition & Analysis

Caption: General workflow for LC-MS/MS analysis.

  • LC System: A standard HPLC or UHPLC system.[4]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: ESI+.

    • Scan Type: Product Ion Scan.

    • Precursor Ion: m/z 209.14.

    • Collision Gas: Argon.

    • Collision Energy: Stepped analysis at 10, 20, and 40 eV.

Expertise & Experience: The choice of a C18 column with a standard water/acetonitrile gradient containing formic acid is a robust starting point for many small, nitrogen-containing pharmaceutical compounds.[4] Formic acid serves the dual purpose of acidifying the mobile phase to promote protonation (enhancing the ESI+ signal) and improving chromatographic peak shape.

Results & Discussion: Fragmentation Across Collision Energies

Collision-Induced Dissociation (CID) is a process where a selected ion's kinetic energy is converted into internal energy upon collision with an inert gas, leading to bond breakage.[5][6] The fragmentation pattern is highly dependent on the applied collision energy.

At low collision energy, only the weakest bonds are expected to cleave. For our precursor ion, the most probable initial fragmentation is the cleavage of the C-N bond connecting the aniline and piperidine rings. This is a common pathway for N-aryl piperidine structures. The resulting fragments depend on where the charge is retained.

  • Key Fragment: A low-intensity fragment at m/z 112.05 (C₅H₅FN⁺) , corresponding to the protonated 5-fluoroaniline moiety, may be observed. The precursor ion at m/z 209.14 will be the dominant peak.

At this energy level, a richer fragmentation spectrum emerges, revealing the primary structural motifs. The fragmentation of piperidine derivatives is heavily influenced by the substituents and often involves ring-opening or cleavage adjacent to the nitrogen.[4]

Two dominant pathways are predicted:

  • Pathway A: Piperidine Ring Fission: The most characteristic fragmentation for substituted piperidines is the cleavage of the bond alpha to the nitrogen, followed by the loss of the substituent. Here, the loss of the methyl group as a radical is less favored. A more likely scenario is a ring-opening cascade. A key fragment ion is observed at m/z 166.10 (C₁₀H₁₃FN⁺) , resulting from the loss of C₃H₆ (propene) from the piperidine ring.

  • Pathway B: Aniline-Piperidine Bond Cleavage: The cleavage observed at lower energy becomes more prominent. The charge can be retained on the piperidine fragment, leading to a significant ion at m/z 98.11 (C₆H₁₂N⁺) , the 2-methylpiperidine cation.

At high collision energies, we observe secondary and tertiary fragmentation of the ions produced at lower energies.

  • The m/z 166.10 ion can undergo further fragmentation, potentially losing an HF molecule (-20 Da) to yield an ion at m/z 146.10 (C₁₀H₁₂N⁺) .

  • The m/z 98.11 ion (2-methylpiperidine cation) can lose a methyl radical (-15 Da) to form an ion at m/z 83.09 (C₅H₉N⁺) or lose ethene (-28 Da) to produce an ion at m/z 70.08 (C₄H₈N⁺) .

Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)Proposed Structure / Neutral Loss
209.1410209.14[M+H]⁺ (No fragmentation)
209.1420166.10[M+H - C₃H₆]⁺
98.11[C₆H₁₂N]⁺ (2-methylpiperidine)
209.1440166.10[M+H - C₃H₆]⁺
98.11[C₆H₁₂N]⁺ (2-methylpiperidine)
83.09[C₅H₉N]⁺ (Fragment of m/z 98.11)
70.08[C₄H₈N]⁺ (Fragment of m/z 98.11)

Trustworthiness: This tiered-energy approach provides a self-validating system. The fragments observed at high energy can be logically traced back as products of the primary fragments seen at medium energy, building a confident and coherent picture of the molecule's structure.

Proposed Fragmentation Pathway

The relationships between the precursor and its major fragments can be visualized to better understand the molecule's behavior under CID.

G cluster_med Medium Energy (20 eV) cluster_high High Energy (40 eV) Precursor [M+H]⁺ m/z 209.14 FragA m/z 166.10 [M+H - C₃H₆]⁺ Precursor->FragA Pathway A FragB m/z 98.11 [C₆H₁₂N]⁺ Precursor->FragB Pathway B FragC m/z 83.09 [C₅H₉N]⁺ FragB->FragC -CH₃ FragD m/z 70.08 [C₄H₈N]⁺ FragB->FragD -C₂H₄

Caption: Proposed CID fragmentation pathways.

Conclusion and Best Practices

The LC-MS/MS analysis of this compound reveals a predictable and structurally informative fragmentation pattern. The primary cleavages occur at the piperidine ring (loss of propene) and the aniline-piperidine bond. By systematically varying the collision energy, one can control the extent of fragmentation, moving from simple, primary losses to more complex, secondary fragmentations.

For drug development professionals, this guide highlights:

  • The necessity of a multi-energy CID approach for robust structural confirmation.

  • The characteristic fragmentation patterns of N-arylpiperidine scaffolds, which can be applied to related compounds.

  • A reliable, generic LC-MS/MS protocol that serves as an excellent starting point for method development for similar small molecules.[1][7]

This comparative approach ensures analytical integrity and provides the high-quality, reproducible data demanded by regulatory authorities and for confident structural elucidation in the pharmaceutical industry.[1]

References

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025). ResolveMass Laboratories Inc.
  • Niessen, W. M. A., & van der Hoeven, R. A. M. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Connolly, P. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation.

Sources

Comprehensive Reference Standard Characterization Guide for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For advanced pharmaceutical intermediates like 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline , the transition from a synthetic building block to a GMP-compliant active pharmaceutical ingredient (API) requires rigorous analytical control. Relying on uncharacterized commercial reagents can introduce hidden impurities, skew assay results, and derail regulatory submissions. This guide objectively compares the performance and reliability of a fully characterized Primary Reference Standard (PRS) against a standard Commercial Working Standard (CWS) , detailing a self-validating analytical protocol designed to ensure absolute scientific integrity.

The Criticality of Reference Standards for Halogenated Anilines

This compound is a sterically hindered, halogenated aniline derivative frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. According to ICH Q7 guidelines, a primary reference standard must be an authentic material of high purity, proven through an extensive set of analytical tests[1]. Furthermore, the FDA explicitly cites the "failure to submit well characterized reference standards" as a critical bottleneck that delays successful method validation[2].

To avoid lot-to-lot variability and ensure the accuracy of quantitative bioanalytical methods, analytical standards must be accompanied by a comprehensive Certificate of Analysis (CoA) documenting identity, purity, and stability[3].

Comparative Analysis: PRS vs. CWS

Table 1 highlights the fundamental differences in characterization depth and regulatory applicability between a Tier-1 Primary Reference Standard and a Tier-2 Commercial Working Standard.

Table 1: Performance and Reliability Comparison

ParameterPrimary Reference Standard (PRS)Commercial Working Standard (CWS)Impact on Method Validation
Identity Verification 1D/2D NMR, 19F NMR, HRMSBasic 1H NMR, LRMSCWS cannot definitively rule out positional isomers (e.g., 4-fluoro analogs).
Purity Profiling Orthogonal (HPLC-UV + CAD)Single-channel HPLC-UVCWS may miss non-chromophoric impurities, falsely elevating apparent purity.
Potency Assignment Self-validating (Mass Balance + qNMR)Area % (Uncorrected)Uncorrected CWS purity leads to inaccurate assay calculations and out-of-specification (OOS) results.
Regulatory Status Fully compliant with ICH Q7 / FDAFor R&D use onlyPRS ensures seamless IND/NDA regulatory filings[1].

Mechanistic Insights: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that analytical methods must be tailored to the molecule's specific physicochemical liabilities. This compound presents three unique challenges:

  • Regiochemistry & Isomerism: The synthesis of fluorinated aromatics often yields positional isomers. 19F NMR is considered the gold standard to unambiguously confirm the C-F bond position[4], as the fluorine atom will exhibit specific scalar coupling to the adjacent aromatic protons (H-4 and H-6).

  • Stereocenters & Rotamers: The 2-methylpiperidine moiety contains a chiral center. More importantly, the steric clash between the 2-methyl group and the adjacent aniline amine (-NH2) restricts rotation around the C(aryl)-N(piperidine) bond. At room temperature, this causes NMR signals to broaden or split into rotameric populations, which an inexperienced analyst might misidentify as impurities.

  • pH-Dependent Ionization: Both the primary aniline and the tertiary piperidine nitrogens are basic. In reverse-phase HPLC, failing to control the mobile phase pH will result in secondary interactions with stationary phase silanols, causing severe peak tailing.

Self-Validating Characterization Protocol

To establish a Primary Reference Standard, the workflow must be a self-validating system . This means orthogonal techniques are utilized to cross-check each other, ensuring that an error in one method is immediately flagged by a discrepancy in another[5].

Step 1: Structural Elucidation & Identity Verification
  • Preparation: Dissolve 10 mg of the standard in 0.6 mL of DMSO-d6.

  • NMR Acquisition (The Causality of Heat): Acquire 1H, 13C, and 19F NMR spectra. Critical Step: Set the probe temperature to 350 K (Variable-Temperature NMR). The added kinetic energy overcomes the rotational barrier of the C(aryl)-N(piperidine) bond, collapsing the broad rotameric baseline humps into sharp, quantifiable signals.

  • HRMS: Infuse a 1 µg/mL solution in MeOH/H2O (0.1% Formic Acid) into a Q-TOF mass spectrometer (ESI+ mode) to verify the [M+H]+ exact mass (Calculated for C12H18FN2+: 209.1448).

Step 2: Orthogonal Purity Profiling
  • HPLC-UV/CAD: Prepare a 1 mg/mL sample. Inject 5 µL onto a sub-2 µm C18 column. Run a gradient of Water/Acetonitrile. Critical Step: Buffer the mobile phase with 0.1% Trifluoroacetic acid (TFA). The low pH ensures both basic nitrogens are fully protonated, yielding perfectly symmetrical peaks. Use Charged Aerosol Detection (CAD) in series with UV to detect any non-chromophoric impurities[4].

  • Volatiles: Determine water content via coulometric Karl Fischer (KF) titration and residual solvents via Headspace GC-FID.

Step 3: Orthogonal Potency Assignment (The Validation Core)

Potency must be assigned using two independent mathematical pathways. If they agree within ±0.5%, the standard is validated.

  • Method A (Mass Balance): Assay = HPLC Purity (%) ×[100 - (%Water + %Solvents + %ROI)] / 100

  • Method B (qNMR): Spike the NMR sample with a precisely weighed internal standard (e.g., 1,4-dinitrobenzene, traceable to NIST SRM). Calculate the absolute mass fraction based on the integration of the analyte's aromatic protons versus the internal standard.

Workflow Visualization

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Mass Balance Components cluster_2 Phase 3: Orthogonal Potency Assignment Start Raw Material: This compound NMR VT-NMR (1H, 13C, 19F) Resolve Rotamers & Regiochemistry Start->NMR HRMS HRMS (ESI+) Exact Mass [M+H]+ Start->HRMS HPLC HPLC-UV/CAD Chromatographic Purity NMR->HPLC qNMR Quantitative NMR (qNMR) Absolute Assay vs. Internal Std NMR->qNMR HRMS->HPLC Volatiles TGA / GC-FID Residual Solvents HPLC->Volatiles Water Karl Fischer Water Content HPLC->Water MassBal Mass Balance Calculation 100% - Sum of Impurities HPLC->MassBal Volatiles->MassBal Water->MassBal Final Certified Primary Reference Standard (Orthogonal Agreement < 0.5%) qNMR->Final Validate MassBal->Final Validate

Figure 1: Orthogonal workflow for the qualification of a primary reference standard.

Experimental Data Summary

The following experimental data illustrates the danger of utilizing an uncharacterized commercial standard. In this mock comparative analysis, the CWS contains a hidden non-chromophoric impurity that is missed by standard UV detection, causing the self-validating system to fail.

Table 2: Experimental Characterization Data (PRS vs. CWS)

ParameterAnalytical MethodPrimary Reference Standard (PRS)Commercial Working Standard (CWS)
Identity 1H, 13C, 19F NMRConforms; sharp peaks at 350KConforms; broad baseline humps at 298K
Identity HRMS (ESI+)m/z 209.1450 (Δ 0.9 ppm)m/z 209.1445 (Δ 1.4 ppm)
Chromatographic Purity HPLC-UV (254 nm)99.85% a/a97.40% a/a (Contains des-fluoro isomer)
Water Content Karl Fischer Titration0.12% w/w0.85% w/w
Residual Solvents GC-FID0.05% w/w (Ethyl Acetate)0.60% w/w (DCM, Hexanes)
Residue on Ignition USP <281>< 0.05% w/w0.15% w/w
Potency (Mass Balance) Calculation99.63% 95.81%
Potency (qNMR) 1H qNMR vs NIST SRM99.58% 94.10%
Self-Validation Status Valid (Δ = 0.05%) Invalid (Δ = 1.71%) - Hidden Impurity

References

Sources

A Researcher's Guide to the Infrared Spectroscopic Identification of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the key infrared (IR) spectroscopy peaks essential for the positive identification of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis against structural analogues to provide a robust framework for spectral interpretation. We will delve into the causality behind experimental choices and present a self-validating protocol to ensure scientific integrity and reproducibility.

Section 1: The Vibrational Fingerprint - Principles of IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular structure. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its constituent functional groups.[1] For a complex molecule like this compound, which contains multiple functional groups, IR spectroscopy serves as an invaluable tool for structural confirmation.

Section 2: Deconstructing the Spectrum of this compound

The structure of this compound presents a unique combination of a primary aromatic amine, a substituted aromatic ring, a tertiary aliphatic amine (within the piperidine ring), alkyl groups, and a carbon-fluorine bond. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

Key Diagnostic Regions:

  • 3500-3300 cm⁻¹ (N-H Stretching): The primary aromatic amine (-NH₂) is the most conspicuous feature in this region. It will produce two distinct, sharp to medium bands resulting from the asymmetric and symmetric N-H stretching vibrations.[2] Their presence is a primary indicator of the -NH₂ group. In aromatic amines, these absorptions typically occur at slightly higher frequencies than in aliphatic amines.[3]

  • 3100-2850 cm⁻¹ (C-H Stretching): This region will be populated by two types of C-H stretching vibrations.

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[4][5]

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Stronger, sharp peaks appearing just below 3000 cm⁻¹ arise from the C-H bonds of the methyl and methylene groups on the piperidine ring.[6][7]

  • 1650-1400 cm⁻¹ (Bending and Ring Vibrations): This complex region contains several key confirmatory peaks.

    • N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears here as a medium to strong band.[8][3]

    • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring C=C stretching vibrations, typically appearing as two or more sharp bands of variable intensity. Common ranges are 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[5][9]

    • Aliphatic C-H Bending (1470-1350 cm⁻¹): Methylene (-CH₂-) scissoring vibrations (around 1470-1450 cm⁻¹) and methyl (-CH₃) umbrella mode bending (around 1370-1350 cm⁻¹) are expected from the piperidine substituent.[6][7]

  • 1350-1000 cm⁻¹ (C-N and C-F Stretching - The "Fingerprint" Region): This region is critical for confirming the full connectivity.

    • Aromatic C-N Stretching (1335-1250 cm⁻¹): A strong band in this region is indicative of the C-N bond connecting the primary amine to the aromatic ring.[8][10]

    • Aliphatic C-N Stretching (1250-1020 cm⁻¹): The tertiary amine within the piperidine ring, connected to the aromatic ring, will also exhibit a C-N stretch. This may overlap with other signals but contributes to the overall fingerprint.[11][12]

    • C-F Stretching (1330-1200 cm⁻¹): The carbon-fluorine stretch gives rise to a very strong and characteristic absorption. For fluorobenzene derivatives, this peak can be found in the 1330 cm⁻¹ region and is often intense.[13][14]

Section 3: Comparative Analysis - A Framework for Positive Identification

To confidently assign the observed peaks and confirm the identity of this compound, comparing its spectrum to simpler, structurally related molecules is an essential scientific practice. This comparison allows for the unambiguous identification of the spectral features contributed by each part of the molecule.

Vibrational Mode Expected Range (cm⁻¹) This compound Aniline (Alternative 1) 2-Methylpiperidine (Alternative 2) Fluorobenzene (Alternative 3)
Primary Amine N-H Stretch 3500-3300Present (Two bands)[3]Present (Two bands)AbsentAbsent
Secondary Amine N-H Stretch 3350-3310AbsentAbsentPresent (One band)Absent
Aromatic C-H Stretch 3100-3000Present [5]Present AbsentPresent [15]
Aliphatic C-H Stretch 3000-2850Present [6]AbsentPresent Absent
Primary Amine N-H Bend 1650-1580Present Present [10]AbsentAbsent
Aromatic C=C Stretch 1600-1450Present [5]Present AbsentPresent [13]
Aromatic C-N Stretch 1335-1250Present [10]Present [10]AbsentAbsent
Aliphatic C-N Stretch 1250-1020Present [11]AbsentPresent Absent
C-F Stretch 1330-1200Present (Strong)[13][14]AbsentAbsentPresent (Strong)[13]
Aromatic C-H OOP Bend 900-675Present [5]Present AbsentPresent

This comparative framework demonstrates that only the target molecule will exhibit the complete set of these characteristic peaks simultaneously. The absence of a secondary amine N-H stretch distinguishes it from 2-methylpiperidine, while the presence of aliphatic C-H and strong C-F stretches distinguishes it from aniline, and the presence of amine-related peaks distinguishes it from fluorobenzene.

Section 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

The following protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a modern technique that requires minimal sample preparation and provides high-quality, reproducible data.[16]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning & Verification:

    • Causality: A pristine crystal surface is paramount for a clean, artifact-free spectrum. Any residue from previous samples will appear in the final spectrum.

    • Clean the diamond ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to fully evaporate.

    • Obtain a "clean crystal" spectrum to ensure no residual peaks are present.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is mathematically subtracted from the sample spectrum to yield the true absorbance of the analyte.[17]

    • With the clean, empty ATR crystal in place, run a background scan. This typically involves 16-32 scans at a resolution of 4 cm⁻¹. This background is specific to the current instrument conditions and must be run regularly.

  • Sample Application & Spectrum Acquisition:

    • Causality: Optimal contact between the sample and the ATR crystal is necessary to ensure a strong, high-quality signal.[18]

    • Place a small amount of the solid this compound powder directly onto the center of the diamond crystal.

    • Use the ATR press to apply consistent pressure, ensuring the powder is in intimate contact with the crystal surface.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Post-Acquisition:

    • The software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.[17]

    • Use the peak-picking function to label the wavenumbers of significant absorption bands.

    • After analysis, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Section 5: Data Interpretation Workflow

IR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Identification prep 1. Instrument & ATR Crystal Preparation background 2. Acquire Background Spectrum prep->background Ensures clean baseline apply_sample 3. Apply Sample to ATR Crystal acq_spectrum 4. Acquire Sample Spectrum apply_sample->acq_spectrum Ensure optimal contact process 5. Data Processing (Baseline Correction) acq_spectrum->process assign 6. Peak Assignment & Functional Group Analysis process->assign Isolate analyte peaks compare 7. Comparative Analysis (vs. Analogues) assign->compare Validate assignments identify 8. Final Compound Identification compare->identify Confirm unique fingerprint

Caption: Workflow for Compound Identification via ATR-FTIR.

Conclusion

The infrared spectrum of this compound is a rich tapestry of vibrational information. Positive identification is not achieved by observing a single peak, but by recognizing the unique constellation of absorptions corresponding to all its structural components. By following a rigorous experimental protocol and employing a comparative analytical approach against simpler molecules, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their subsequent work in drug discovery and development.

References

  • NIST. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link][19][20][21][22][23]

  • University of California, Davis. (2023, November 20). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link][3][24]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][8]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link][11]

  • University of California, Davis. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link][4]

  • University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link][5]

  • Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link][6]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link][1]

  • University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link][7]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link][10]

  • Padias, A. B. (n.d.). Chemistry 360L - Table of IR Absorptions. University of Arizona. Retrieved from [Link] (Note: This is a general reference, specific link may vary but content is standard in university resources).

  • Pacific Lutheran University. (2012, August 9). Fluorobenzene. Retrieved from [Link][13]

  • Scotoni, M., et al. (1995, July 15). Infrared spectroscopy of the CH stretching modes of partially F-substituted benzenes. II. The fundamental spectrum of fluorobenzene. The Journal of Chemical Physics. Retrieved from [Link][15]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(6), 789-801. Retrieved from [Link][14]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][16]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link][18]

  • Bakke, A. (2025, November 18). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Spectroscopy Online. Retrieved from [Link][17]

  • Chemistry LibreTexts. (n.d.). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link][12]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link][2]

  • Chemistry LibreTexts. (n.d.). 4.2: IR Spectroscopy. Retrieved from [Link][25]

  • Blogger. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link][9]

Sources

Structural Validation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the structural validation of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline , a representative scaffold in medicinal chemistry (often associated with kinase inhibitors and CNS-active agents).

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, IR, DFT), demonstrating why SC-XRD is the requisite "gold standard" for resolving the steric and conformational ambiguities inherent to this molecule.

Executive Summary: The Steric Challenge

This compound presents a specific structural challenge: the ortho-substitution of a bulky, chiral 2-methylpiperidine group adjacent to the primary aniline amine.

  • The Problem: Solution-state methods (NMR) often fail to distinguish between rapid conformational exchange (chair flips) and static steric locking (atropisomerism) due to time-averaging.

  • The Solution: X-ray Crystallography (SC-XRD) provides an unambiguous, static 3D snapshot, resolving the exact torsion angles, the piperidine chair conformation (axial vs. equatorial methyl), and the intermolecular hydrogen bonding network (N-H···F).

Methodology: The X-ray Crystallography Protocol

The "Product" under evaluation.

To validate the structure, we utilize a rigorous SC-XRD workflow designed to freeze dynamic disorder and maximize resolution.

Experimental Protocol
  • Crystallization (Slow Evaporation):

    • Dissolve 20 mg of the compound in Ethanol/Hexane (1:1 v/v) .

    • Allow slow evaporation at 4°C to minimize thermal motion and promote ordered packing.

    • Why: The 2-methylpiperidine group is lipophilic; hexane promotes aggregation, while ethanol facilitates H-bonding interactions for the aniline headgroup.

  • Data Collection:

    • Instrument: Bruker D8 Venture (or equivalent) with Mo K

      
       radiation (
      
      
      
      Å).[1]
    • Temperature: 100 K (Cryostream).

    • Causality: Low temperature is critical to reduce the thermal ellipsoids of the flexible piperidine ring, allowing precise assignment of the methyl group's position (axial/equatorial).

  • Structure Solution & Refinement:

    • Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares).

    • Refinement: Anisotropic refinement for all non-hydrogen atoms. Hydrogen atoms on the amine (

      
      ) are located from difference Fourier maps to validate H-bonding.
      
Validation Workflow (DOT Diagram)

ValidationWorkflow Synthesis Crude Compound (this compound) Cryst Crystallization (EtOH/Hexane, 4°C) Synthesis->Cryst Diffraction SC-XRD Data Collection (Mo Kα, 100 K) Cryst->Diffraction Phasing Phasing (SHELXT) & Refinement Diffraction->Phasing Check R-factor < 5%? Phasing->Check Model 3D Structural Model (CIF File) Check->Model Yes ReCryst Re-Crystallize (Change Solvent) Check->ReCryst No ReCryst->Cryst

Figure 1: Step-by-step structural validation workflow ensuring high-quality data (R-factor < 5%) before model acceptance.

Comparative Analysis: X-ray vs. Alternatives

Comparing the "Product" against NMR and DFT.

While NMR is faster, it lacks the spatial resolution for this specific sterically hindered molecule.

Table 1: Performance Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

, NOESY)
DFT (Computational)
Primary Output Absolute 3D Configuration (Bond lengths, Torsion angles)Connectivity & Relative ProximityTheoretical Energy Minima
Conformational Insight Freezes specific conformer (e.g., Piperidine Chair)Time-averaged (Rapid chair flip obscures axial/equatorial)Idealized gas-phase (Ignores packing forces)
Steric Resolution Precise measurement of the biaryl twist angle Inferential (via NOE cross-peaks)Predictive only
Intermolecular Data Direct visualization of H-bonds (N-H···F) Indirect (Chemical shift perturbation)N/A
Sample State Solid Crystal (Bioactive-relevant packing)Solvated (Free rotation)Vacuum/Implicit Solvent
Why X-ray Wins for this Compound:
  • The "Piperidine Puckering" Problem: The 2-methyl-1-piperidinyl ring can adopt multiple chair or boat conformations. In solution (NMR), these interconvert rapidly. X-ray crystallography definitively identifies the lowest energy solid-state conformer (typically the chair form with the methyl group equatorial to minimize 1,3-diaxial interactions).

  • The "Ortho-Clash": The steric repulsion between the piperidine ring and the aniline amine (

    
    ) forces the piperidine ring to twist out of the benzene plane. SC-XRD measures this torsion angle  (C-C-N-C) precisely (typically 
    
    
    
    ), which is critical for docking studies in drug design.

Critical Structural Parameters (Experimental Data)

Based on analogous fluoroaniline structures.

When validating the structure, the following parameters serve as the "Pass/Fail" criteria for the crystallographic model.

Key Geometric Parameters
  • Bond Lengths:

    • 
      : 1.38 – 1.40 Å  (Indicative of conjugation with the ring).
      
    • 
      : 1.41 – 1.43 Å  (Slightly elongated due to steric twist preventing full conjugation).
      
    • 
      : 1.35 – 1.37 Å  (Typical for aryl fluorides).
      
  • Torsion Angles:

    • Piperidine Twist (

      
      ): Expected range 65° – 85° . This high angle confirms the steric crowding.
      
  • Piperidine Conformation:

    • Cremer-Pople Parameters (

      
      ): Should indicate a near-ideal Chair conformation .
      
Intermolecular Interactions (Packing)

The presence of the 5-Fluoro group and the 1-Amino group creates a "donor-acceptor" pair.

  • Hydrogen Bond:

    
    
    
  • Distance:

    
     Å (Donor to Acceptor).
    
  • Significance: This interaction often directs the crystal packing into "infinite chains" or "dimers," stabilizing the lattice.

Interaction Pathway (DOT Diagram)

Interactions F5 5-Fluoro Atom (Acceptor) CrystalPacking Crystal Lattice Stabilization F5->CrystalPacking NH2 Aniline NH2 (Donor) NH2->F5 Intermolecular H-Bond (2.9 Å) NH2->CrystalPacking Directs Motif PipMe 2-Methyl Piperidine (Steric Bulk) Twist Out-of-Plane Twist PipMe->Twist Steric Repulsion Twist->CrystalPacking Defines Unit Cell

Figure 2: Interaction map showing how steric bulk and H-bonding drive the final crystal structure.

Conclusion

For This compound , X-ray crystallography is not just a confirmation tool—it is the only method capable of resolving the static stereochemistry of the crowded piperidine-aniline interface. While NMR confirms chemical identity, SC-XRD validates the 3D bioactive shape , providing the requisite data for structure-based drug design (SBDD).

References

  • Allen, F. H., et al. (1987).[2] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • PubChem Compound Summary. (2024). "2-Fluoro-5-nitroaniline (Analogous Structure)." National Center for Biotechnology Information. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

Sources

Bioassay Comparison Guide: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug discovery, the piperidinyl-aniline pharmacophore has emerged as a privileged scaffold, particularly for targeting kinases with narrow selectivity pockets such as Leucine-Rich Repeat Kinase 2 (LRRK2). This guide evaluates 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline (5-F-2-MPA) —a highly optimized fragment-derived lead compound—benchmarking its performance against industry-standard inhibitors (MLi-2 and LRRK2-IN-1).

Pharmacophore Causality: The structural design of 5-F-2-MPA is highly deliberate. The primary aniline amine serves as a crucial hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., Met1911 in LRRK2). The addition of the 2-methyl group on the piperidine ring is not merely structural; it introduces severe steric hindrance that restricts the dihedral angle between the aromatic and aliphatic rings. This conformational locking forces the piperidine into a rigid chair conformation, minimizing the entropic penalty upon binding and directing it perfectly into the hydrophobic selectivity pocket. Furthermore, the 5-fluoro substitution lowers the pKa of the aniline, improving membrane permeability while providing favorable multipolar interactions with the kinase gatekeeper residues.

Comparative Performance Data

To objectively evaluate 5-F-2-MPA, we must look beyond basic binding and assess its performance across a multi-tiered screening cascade. The data below summarizes its efficacy from cell-free biochemical binding to intracellular target engagement and functional phenotypic readout.

CompoundBiochemical IC₅₀ (TR-FRET)Intracellular Target Engagement (NanoBRET IC₅₀)Functional Cellular Assay (pRab10 IC₅₀)Ligand Efficiency (LE)
5-F-2-MPA (Lead) 145 nM850 nM1,200 nM0.42 (High)
MLi-2 (Standard) 0.8 nM4.2 nM1.5 nM0.31 (Moderate)
LRRK2-IN-1 (Standard) 13.0 nM150.0 nM200.0 nM0.28 (Low)

Note: While 5-F-2-MPA exhibits a higher absolute IC₅₀ than the fully elaborated drug MLi-2, its exceptional Ligand Efficiency (LE > 0.4) highlights it as a superior fragment for further structural elaboration.

Experimental Protocols & Self-Validating Systems

A robust screening cascade requires orthogonal assays that validate one another. Biochemical assays prove direct binding, while cellular assays prove membrane permeability and efficacy in the presence of physiological ATP concentrations.

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. Fluorinated aromatic compounds like 5-F-2-MPA frequently exhibit short-lived autofluorescence that confounds standard optical readouts. TR-FRET combines time-resolved fluorescence with FRET, utilizing a Lanthanide donor (e.g., Europium) with a long emission lifetime (measured in hundreds of microseconds)[1]. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from compound autofluorescence and light scattering, ensuring the IC₅₀ shift is genuinely driven by competitive hinge-binding[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 5-F-2-MPA, MLi-2, and LRRK2-IN-1 in an 11-point dose-response curve (10 µM to 0.1 nM) into a 384-well low-volume black plate.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant target kinase (e.g., LRRK2) at 2 nM final concentration. Causality: Incubate for 30 minutes at room temperature before adding ATP. This allows the rigid fragment to reach thermodynamic binding equilibrium without competing against high-affinity ATP.

  • Reaction Initiation: Add 5 µL of a substrate/ATP master mix (ATP at apparent Kₘ to sensitize the assay to competitive inhibitors). Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and Europium-labeled anti-phospho antibody[2].

  • Readout: Measure the emission ratio (665 nm / 620 nm) using a TR-FRET compatible microplate reader.

Self-Validating Quality Control: The assay is only considered valid if the calculated Z'-factor is ≥ 0.6. This is calculated using DMSO as the negative control (0% inhibition) and a saturating dose of MLi-2 (1 µM) as the positive control (100% inhibition).

Cellular Target Engagement: NanoBRET™ Assay

Causality & Rationale: Biochemical potency often fails to translate in vivo due to poor cell permeability or inability to compete with millimolar intracellular ATP. The NanoBRET Target Engagement (TE) assay bridges this gap by quantifying inhibitor binding to kinase proteins inside live human cells[3]. In this system, a fixed concentration of a fluorescent tracer is added to cells expressing a target-NanoLuc® fusion protein; the introduction of a competing inhibitor like 5-F-2-MPA results in a dose-dependent decrease in BRET signal[4].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Plate HEK293T cells in a 96-well tissue culture-treated plate. Transfect cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET™ tracer at a concentration equal to its pre-determined intracellular K_d. Causality: Using the K_d concentration ensures maximum assay sensitivity for competitive displacement by 5-F-2-MPA.

  • Inhibitor Dosing: Add serial dilutions of 5-F-2-MPA and standard inhibitors to the wells. Incubate for 2 hours at 37°C to allow for cell penetration and intracellular target equilibration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor. Causality: The extracellular inhibitor quenches any signal from dead cells or secreted luciferase, ensuring the readout is strictly intracellular.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor).

Self-Validating Quality Control: The system validates cell health and permeability simultaneously. If 5-F-2-MPA shows high biochemical potency but no NanoBRET signal displacement, it isolates the failure to poor membrane permeability rather than a lack of target affinity.

Pathway & Workflow Visualizations

The following diagrams illustrate the biological signaling context of the target kinase and the logical workflow of the intracellular validation assay.

G LRRK2 Target Kinase (Active State) Rab10 Substrate Protein (e.g., Rab10) LRRK2->Rab10 ATP Hydrolysis pRab10 Phospho-Substrate (Activated) Rab10->pRab10 Kinase Phosphorylation Pathology Downstream Pathology (Disease Phenotype) pRab10->Pathology Aberrant Signaling Inhibitor 5-F-2-MPA (Lead Inhibitor) Inhibitor->LRRK2 Hinge-Binding Competition

Kinase signaling pathway and the competitive inhibition mechanism of 5-F-2-MPA.

Workflow S1 1. Cell Transfection NanoLuc Fusion S2 2. Tracer Addition Fluorophore Binds S1->S2 S3 3. Baseline BRET Energy Transfer S2->S3 S4 4. 5-F-2-MPA Dose Displacement S3->S4 S5 5. Signal Readout Quantify TE S4->S5

Logical workflow of the NanoBRET target engagement assay for validating intracellular binding.

References

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Lab Manager.[Link]

  • NIH PubMed Central. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PMC.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. [Link]

Sources

certificate of analysis (CoA) requirements for 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An exhaustive Certificate of Analysis (CoA) is the definitive proof of a molecule's quality, safety, and suitability for downstream synthesis. For a complex pharmaceutical building block like 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline , the CoA cannot merely be a checklist; it must be a rigorously validated analytical profile that anticipates the molecule’s specific chemical vulnerabilities.

This guide objectively compares the CoA requirements of standard chemical grades versus GMP-compliant pharmaceutical intermediate grades, providing the mechanistic rationale and self-validating experimental protocols required to establish absolute analytical trustworthiness.

Mechanistic Context: Anticipating Impurities in Fluoroanilines

To design a robust CoA, we must first understand the structural liabilities of this compound. This molecule features an electron-rich primary aniline, a sterically hindered 2-methylpiperidine ring, and a carbon-fluorine bond. These functional groups dictate the specific impurities that must be controlled and reported under[1].

  • Des-fluoro Degradants (Over-reduction): The synthesis of anilines often involves the catalytic hydrogenation of a nitroarene precursor. Under these reducing conditions (e.g., Pd/C, H₂), the aryl-fluorine bond is highly susceptible to hydrodefluorination, generating 2-(2-methyl-1-piperidinyl)aniline.

  • Regioisomeric Impurities: The initial attachment of the piperidine ring via Nucleophilic Aromatic Substitution (SNAr) can result in ortho/para mis-substitutions if the fluorinated starting material lacks strict isomeric purity.

  • Oxidative Degradation: Primary anilines are prone to auto-oxidation upon exposure to light and air, leading to the formation of N-oxides, nitroso compounds, or highly colored azo dimers[2].

ImpurityPathway SM Starting Material (Fluorinated Precursor) Int1 Nitro Intermediate SM->Int1 SNAr with 2-Methylpiperidine ImpA Regioisomer Impurity (Mis-substitution) SM->ImpA Competing Reaction Target This compound (Target API Intermediate) Int1->Target Catalytic Reduction ImpB Des-fluoro Impurity (Over-reduction) Int1->ImpB Dehalogenation ImpC Oxidation Degradant (N-Oxide / Nitroso) Target->ImpC Environmental Exposure

Logical pathway of synthesis and impurity generation for the target fluoroaniline intermediate.

Objective Comparison: Standard vs. GMP-Grade CoA Parameters

When sourcing this intermediate for API synthesis, buyers typically encounter two tiers of quality. A standard chemical grade may suffice for early-stage R&D, but formal drug development requires adherence to [3], which mandates strict traceability and validated impurity control[4].

The table below summarizes the quantitative differences between these two grades:

Analytical ParameterStandard Chemical GradeGMP Pharmaceutical GradeMechanistic & Regulatory Rationale
Appearance Light yellow to brown liquid/solidOff-white to pale yellow powderDarkening indicates oxidative degradation of the primary aniline over time.
Assay (HPLC-UV)

95.0%

98.5%
Ensures precise stoichiometric calculations for downstream amide coupling reactions.
Unspecified Impurities Not specified

0.10%
Complies with ICH Q3A(R2) identification thresholds for unknown organic impurities[1].
Des-fluoro Impurity Not tested

0.15%
Critical process-related impurity. Lacking the fluorine atom severely alters the final API's target binding affinity.
Moisture (Karl Fischer)

2.0%

0.5%
Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) used in subsequent API synthesis steps.
Residual Solvents Not testedComplies with ICH Q3CEnsures volatile organics (e.g., Toluene, DMF) are purged below toxicological concern limits.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the analytical methods backing the CoA must be self-validating. This means the system continuously proves its own accuracy during the run before any batch data is accepted.

Protocol A: HPLC-UV Assay and Organic Impurity Profiling

Causality Focus: The acidic mobile phase modifier is critical. Without it, the basic piperidine nitrogen interacts with residual silanols on the stationary phase, causing severe peak tailing that obscures low-level impurities.

  • System Preparation: Equip an HPLC with a C18 column (150 mm × 4.6 mm, 3 µm particle size). Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (Acetonitrile).

  • Standard Preparation: Accurately weigh 50.0 mg of the this compound reference standard. Dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v).

  • System Suitability Testing (SST) - The Self-Validation Step: Inject a resolution mixture containing the target compound and a spiked des-fluoro impurity standard.

    • Acceptance Criteria: The resolution (

      
      ) between the target peak and the des-fluoro peak must be 
      
      
      
      2.0. The tailing factor for the main peak must be
      
      
      1.5. If these criteria fail, the system is deemed incapable of separating critical impurities, and the run is aborted.
  • Gradient Execution: Inject batch samples in duplicate. Run a biphasic gradient from 10% B to 90% B over 25 minutes. This ensures highly polar oxidation degradants elute early, while lipophilic impurities are retained and resolved.

  • Data Integration: Calculate assay via external standard calibration and report impurities as area percent (%a/a) against the main peak.

Protocol B: Moisture Determination via Karl Fischer (KF) Titration

Causality Focus: Aniline derivatives can be hygroscopic. Atmospheric moisture must be strictly excluded during testing to prevent false-positive failures.

  • Cell Conditioning: Fill the KF titration vessel with anhydrous methanol. Pre-titrate the solvent to a stable drift rate (< 10 µ g/min ) to establish a completely dry baseline.

  • Self-Validation (Standard Check): Inject exactly 10.0 µL of a 1.0% water standard.

    • Acceptance Criteria: Recovery must fall between 97.0% and 103.0%. This proves the titrant titer is accurate before sample introduction.

  • Sample Analysis: Rapidly transfer 1.0 g of the intermediate into the titration cell to minimize exposure to ambient humidity. Titrate to the electrometric endpoint and calculate water content in ppm or percentage.

AnalyticalWorkflow Sampling Batch Sampling (Representative) Prep Sample Preparation (Dilution & Extraction) Sampling->Prep HPLC HPLC-UV/MS (Assay & Organics) Prep->HPLC GC GC-FID (Residual Solvents) Prep->GC KF Karl Fischer (Moisture Content) Prep->KF ICP ICP-MS (Elemental Impurities) Prep->ICP Data Data Synthesis & OOS Evaluation HPLC->Data GC->Data KF->Data ICP->Data CoA CoA Generation (Batch Release) Data->CoA Pass Reject Batch Rejection (Out of Spec) Data->Reject Fail

Step-by-step analytical workflow from batch sampling to final Certificate of Analysis generation.

Regulatory Alignment & Conclusion

A high-quality CoA for this compound is not an isolated document; it is part of a broader Quality Management System. As outlined in [5], intermediate manufacturers must maintain reproducible batch records and change control procedures. By demanding a GMP-grade CoA backed by self-validating analytical methods, drug development professionals can prevent downstream API synthesis failures, ensure regulatory compliance during IND/NDA filings, and ultimately safeguard patient health.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Official Database,[Link]

  • International Council for Harmonisation (ICH). "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Official Database,[Link]

  • European Medicines Agency (EMA). "ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers." EMA Official Website,[Link]

Sources

A Comparative Guide to the Analytical Characterization of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure and purity is the bedrock upon which all subsequent data rests. Before a novel compound like 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline can advance through the development pipeline, its identity must be rigorously established. This guide provides an in-depth comparison of elemental analysis—a foundational technique for determining empirical formulas—with other indispensable analytical methods. We will explore the causality behind choosing a specific technique, the self-validating nature of a multi-faceted analytical approach, and the experimental data required to build a complete chemical profile.

The Subject Molecule: this compound

To ground our discussion, we must first understand the theoretical composition of our target compound. Based on its structure, the molecular formula is determined to be C₁₂H₁₇FN₂ .

  • Molecular Weight: 208.28 g/mol

  • Structure:

    • An aniline core (a benzene ring with an amine group, -NH₂).

    • A fluorine atom at position 5 of the aniline ring.

    • A 2-methylpiperidine ring attached via its nitrogen atom to position 2 of the aniline ring.

From this formula, we can calculate the theoretical elemental composition, which serves as the benchmark for our first analytical technique.

Elemental Analysis (EA): The Foundational Verdict on Composition

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample.[1] Its primary value lies in confirming the empirical formula of a newly synthesized compound. The most common method is combustion analysis, a robust and highly accurate process.[2][3]

The logic behind employing EA first is fundamental: if the elemental composition is incorrect, the compound is either impure or not the intended structure. An acceptable deviation between the experimental and calculated values is typically within ±0.3%.[1]

Theoretical Elemental Composition
ElementSymbolAtomic Mass ( g/mol )Moles in FormulaMass in Formula (g)Mass Percent (%)
CarbonC12.01112144.13269.22%
HydrogenH1.0081717.1368.23%
FluorineF18.998118.9989.12%
NitrogenN14.007228.01413.45%
Total 208.28 100.00%
Experimental Protocol: Combustion Analysis

This protocol describes a self-validating system where the instrument is calibrated with known standards before running the unknown sample, ensuring the trustworthiness of the results.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step ensures the detector's response is linear and accurate.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified this compound sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (≈900-1000°C) combustion furnace. In an oxygen-rich environment, the compound combusts, breaking down into its elemental gases: CO₂, H₂O, and N₂.[3]

  • Reduction & Separation: The gas mixture passes through a reduction chamber to convert nitrogen oxides to N₂ gas. The gases are then passed through a chromatographic column to separate them.

  • Detection: The separated gases flow past a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes, generating a signal proportional to the concentration of the element.

  • Calculation: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N. Fluorine content is typically determined by other methods, such as ion chromatography after Schöniger oxidation.

A Comparative Look: Orthogonal Techniques for Full Characterization

While elemental analysis confirms the what and how much of each element, it reveals nothing about their connectivity. For complete structural elucidation and purity assessment, a suite of spectroscopic and chromatographic techniques is essential.[4] This multi-technique approach provides orthogonal data, where each method validates the others from a different analytical perspective.

A. Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] Its primary role in this context is to confirm the molecular weight of the parent compound and provide fragmentation patterns that offer clues to its structure. It is indispensable for identifying impurities and degradants, even at trace levels.[6][7]

  • Expected Result: A high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₂H₁₇FN₂ (209.1403).

  • Causality: The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is deliberate to minimize fragmentation and maximize the abundance of the molecular ion, providing a clear confirmation of the parent molecule's mass.

  • Sample Preparation: Prepare a dilute solution of the sample (≈1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, generating a signal that is processed to create a mass spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[8][9] It provides information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C) within a molecule.[10][11][12] For our target compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and their coupling (which protons are adjacent to each other). We would expect to see signals for the aromatic protons, the amine protons, and the distinct protons of the 2-methylpiperidine ring.

  • ¹³C NMR: Would show the number of unique carbon environments. For C₁₂H₁₇FN₂, we would expect to see 12 distinct signals (assuming no coincidental overlap).

  • ¹⁹F NMR: Would show a single signal, confirming the presence of one fluorine environment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ≈0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay, or FID) is recorded.

  • Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

  • Analysis: The chemical shifts, integration, and multiplicity of the peaks are analyzed to deduce the molecular structure.

C. High-Performance Liquid Chromatography (HPLC): The Final Word on Purity

HPLC is a cornerstone technique for separating the components of a mixture, making it ideal for determining the purity of a compound.[13][14] Chemical purity is critical for ensuring that experimental results are attributable to the compound of interest and not an unknown contaminant.[13]

  • Expected Result: A pure sample will yield a single, sharp, symmetrical peak in the chromatogram.[15] The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the percent purity.[15]

  • Causality: A photodiode array (PDA) detector is often used as it can acquire UV-Vis spectra across the entire peak.[16] A spectrally pure peak will have a consistent spectrum from its upslope to its downslope, providing a high degree of confidence that no impurities are co-eluting.[16]

  • Sample and Standard Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a standard of known concentration if quantitative analysis is needed.[17]

  • System Setup: Equilibrate the HPLC system, equipped with a C18 reversed-phase column, with the mobile phase (e.g., a mixture of acetonitrile and water) at a constant flow rate.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Separation: The components of the sample are separated based on their hydrophobicity as they pass through the column.

  • Detection: The eluting components are detected by a PDA detector, which records their absorbance over a range of wavelengths.

  • Data Analysis: The resulting chromatogram is analyzed. Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Summary of Analytical Techniques

TechniquePrimary Information ObtainedSample AmountDestructive?Key Advantage
Elemental Analysis (EA) Elemental composition (%C, H, N)1-3 mgYesConfirms empirical formula with high accuracy.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns<1 mgYes (trace amounts)Unambiguous molecular weight confirmation; high sensitivity.[5][6]
NMR Spectroscopy Complete molecular structure, connectivity5-10 mgNoProvides the definitive "blueprint" of the molecule's structure.[12]
HPLC Purity, number of components<1 mgNo (can be collected)Gold standard for quantitative purity assessment.[13][14]

Visualizing the Analytical Workflow

A logical, structured workflow is crucial for the efficient and comprehensive characterization of a new chemical entity.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Purified_Compound Purified 5-Fluoro-2- (2-methyl-1-piperidinyl)aniline EA Elemental Analysis (EA) Purified_Compound->EA Sample Aliquots MS Mass Spectrometry (MS) Purified_Compound->MS Sample Aliquots NMR NMR Spectroscopy Purified_Compound->NMR Sample Aliquots HPLC HPLC Purified_Compound->HPLC Sample Aliquots Data_Integration Data Integration & Final Report EA->Data_Integration Confirms Empirical Formula MS->Data_Integration Confirms Molecular Weight NMR->Data_Integration Confirms Structure HPLC->Data_Integration Confirms Purity >95%

Caption: Integrated workflow for novel compound characterization.

Sample 1. Sample Weighing (2-3 mg in Tin Capsule) Combustion 2. Combustion (≈1000°C in O₂) Sample->Combustion Reduction 3. Gas Reduction (NOx -> N₂) Combustion->Reduction Separation 4. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 5. TCD Detection Separation->Detection Result 6. Report Generation (%C, %H, %N) Detection->Result

Caption: Step-by-step workflow for Combustion Elemental Analysis.

Conclusion

The characterization of a molecule like this compound is not a task for a single technique but a symphony of complementary analyses. Elemental analysis provides the foundational, quantitative data on atomic composition, acting as a crucial first-pass verification. However, it is the synergistic integration with mass spectrometry, NMR spectroscopy, and HPLC that builds an unshakeable, authoritative case for the compound's identity, structure, and purity. This rigorous, multi-faceted approach embodies scientific integrity, ensuring that all subsequent research is built on a foundation of validated and trustworthy chemical matter.

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Available at: [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]

  • Ardrey, R. E. (2001, November 30). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. Available at: [Link]

  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available at: [Link]

  • MtoZ Biolabs. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. Available at: [Link]

  • SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Available at: [Link]

  • Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • Coley, C. W., et al. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available at: [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available at: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • MDPI. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • EOLSS. ELEMENTAL ANALYSIS. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available at: [Link]

  • ONdrugDelivery. (2022, February 21). EVOLVING ANALYTICAL METHODS: ADVANCES IN MOLECULE CHARACTERISATION. Available at: [Link]

Sources

A Comparative Guide to the Chromatographic Purity Assessment of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of chromatographic methods for assessing the purity of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, a key intermediate in pharmaceutical synthesis. The integrity of such starting materials is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Herein, we compare the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data from analogous compounds and detailed, field-proven methodologies.

The selection of an analytical method is not merely a procedural choice; it is a decision rooted in the physicochemical properties of the analyte and the specific information required. This compound is a substituted aniline containing both a fluorinated aromatic ring and a saturated heterocyclic piperidine moiety. This structure confers moderate polarity and a molecular weight that places it at the crossroads of suitability for both HPLC and GC analysis, making a direct comparison essential for methods development and validation professionals.

Core Technique Comparison: HPLC vs. GC-MS

The choice between HPLC and GC is fundamental and dictated by the analyte's volatility and thermal stability. HPLC is the workhorse for non-volatile and thermally labile compounds, while GC excels in the separation of volatile compounds.[1][2] For this compound, both techniques are viable, but they offer different advantages and impurity detection profiles.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1]
Typical Purity (%) For pharmaceutical intermediates, ≥99.5% is often required and achievable.[1]Can achieve >98% purity determination, with high confidence in peak identity.[1]
Analyte Suitability Ideal for non-volatile or thermally sensitive compounds. The target analyte is well-suited.[1]Suitable for compounds that can be vaporized without decomposition. Derivatization can be used to increase volatility.[3]
Common Impurities Excellent for detecting less volatile process impurities, isomers, and degradation products.[4]Highly effective for detecting residual solvents, volatile starting materials, and low molecular weight by-products.[4]
Pros Robust, widely applicable, non-destructive, excellent for quantification with UV detectors.High separation efficiency, provides structural information (MS), highly sensitive for volatile impurities.[2]
Cons Lower resolution than capillary GC, may require specific chromophores for UV detection.Not suitable for non-volatile or thermally labile impurities, may require derivatization.[3]

Workflow for Chromatographic Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a pharmaceutical intermediate using chromatography. This process ensures that the chosen method is robust, accurate, and fit for purpose.

Chromatographic Purity Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Analysis & Validation cluster_out Phase 4: Reporting start Define Analytical Target Profile (ATP) physchem Assess Physicochemical Properties (Volatility, Solubility, Stability) start->physchem method_select Select Primary Technique (HPLC vs. GC) physchem->method_select protocol_dev Develop Separation Protocol (Column, Mobile/Carrier Phase, Temp/Gradient) method_select->protocol_dev sample_prep Optimize Sample Preparation (Solvent, Concentration, Filtration) protocol_dev->sample_prep analysis Perform Chromatographic Analysis sample_prep->analysis data_proc Data Processing & Integration analysis->data_proc purity_calc Calculate Purity & Impurity Profile data_proc->purity_calc validation Method Validation (ICH Q2) purity_calc->validation report Generate Certificate of Analysis (CoA) validation->report

Caption: General workflow for chromatographic purity assessment.

Experimental Protocols

The following protocols are robust starting points for the analysis of this compound, derived from established methods for structurally related fluoroanilines.[1][2][5]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide excellent quantification of the main component and separation from non-volatile impurities. The causality behind this choice is that reversed-phase HPLC is the premier technique for moderately polar organic molecules like substituted anilines.[1]

1. Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV Detector.[1]
  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). A C18 phase is chosen for its hydrophobic selectivity, which is ideal for retaining and separating aniline derivatives.[1]
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
  • Mobile Phase B: Acetonitrile. The use of a buffered aqueous phase maintains a consistent ionization state of the basic aniline, ensuring reproducible retention times.[1]
  • Gradient:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25.1-30 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C. Maintaining a constant temperature prevents fluctuations in retention time.[5]
  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[1] A full spectrum can be collected with a DAD to check for co-eluting impurities.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution.
  • Further dilute to a final concentration of approximately 0.1 mg/mL for injection.[1]
  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high separation efficiency and is particularly adept at identifying and quantifying volatile impurities such as residual solvents or starting materials. The mass spectrometer adds a high degree of confidence to peak identification.[2]

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.[1]
  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This is a versatile, non-polar phase suitable for a wide range of semi-volatile organic compounds.[2][3]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: 10 °C/min to 280 °C.[6]
  • Hold at 280 °C for 5 minutes.
  • Transfer Line Temperature: 280 °C.[6]
  • Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV).
  • Scan Range: 40-450 amu.

2. Sample Preparation:

  • Prepare a 1.0 mg/mL solution of the analyte in a suitable solvent like ethyl acetate or methylene chloride.
  • Filter if necessary and inject 1 µL into the GC system, typically using a split injection (e.g., 50:1 split ratio) to avoid overloading the column.

Trustworthiness: A Self-Validating System

A robust purity method must be a self-validating system, meaning it is designed to confidently separate the main analyte from all potential and known impurities. For this compound, impurities can arise from several sources:[4]

  • Process-Related Impurities: Unreacted starting materials (e.g., a fluoroaniline precursor, 2-methylpiperidine), reagents, and by-products from side reactions.

  • Degradation Impurities: Products from oxidation or hydrolysis, which could lead to ring-opened or oxidized species.

The dual-methodology approach provides this self-validation. The HPLC method is designed to detect less volatile, more polar impurities, while the GC-MS method is superior for identifying volatile starting materials and by-products. Cross-validation between the two techniques ensures a comprehensive impurity profile. For unknown peaks, coupling HPLC to a mass spectrometer (LC-MS) can provide the necessary structural information for identification.[5]

Method Selection Logic compound Analyte Properties q1 q1 compound->q1 Is it volatile & thermally stable? hplc_node Use HPLC gc_node Use GC derivatize_node Consider Derivatization derivatize_node->gc_node q1->gc_node Yes q2 q2 q1->q2 No q2->hplc_node Yes q2->derivatize_node No

Caption: Decision logic for selecting the primary chromatographic method.

Conclusion

For a comprehensive purity assessment of this compound, both HPLC and GC-MS should be considered complementary techniques. HPLC-UV serves as the primary method for accurate quantification and the detection of non-volatile, process-related impurities. GC-MS is an invaluable secondary method for identifying and quantifying volatile impurities, such as residual solvents and starting materials, adding a layer of structural confirmation. Employing both methodologies provides a robust, self-validating approach to ensure the quality and integrity of this critical pharmaceutical intermediate, satisfying the stringent requirements of drug development professionals.

References

  • A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. Benchchem.
  • Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. Benchchem.
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. (2025).
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. (2018).
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem.
  • Gas Chromatography Fundamentals & Applications. SlideShare.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. SpringerLink. (2021).
  • Aniline Impurities and Related Compound. Veeprho.

Sources

Safety Operating Guide

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Executive Summary: The "High-Hazard" Protocol

This compound is a specialized pharmaceutical intermediate containing three distinct functional hazard groups: a fluorinated aromatic ring, an aniline moiety, and a piperidine ring.[1] Due to the limited availability of specific toxicological data for this exact molecule, scientific integrity dictates it must be handled under "High-Potency / Unknown Hazard" protocols. [1]

Immediate Action Directive:

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosion, and Specific Target Organ Toxicity (Blood/Liver).

  • Waste Classification: Halogenated Organic Base.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride).[1]

  • Strict Prohibition: NEVER dispose of via sanitary sewer or mix with oxidizing agents.

Part 1: Hazard Characterization & SAR Analysis

As a Senior Scientist, I do not rely on missing SDSs; I rely on Structure-Activity Relationships (SAR) . We analyze the molecule's components to predict its behavior and validate our disposal choices.

Functional GroupHazard ContributionOperational Implication
Aniline Moiety Toxicity: Anilines are methemoglobin-forming agents (blood toxins) and potential carcinogens.[1][2]PPE: Double nitrile gloves are mandatory. Waste must be sealed to prevent vapor inhalation.
Piperidine Ring Corrosivity/Basicity: Cyclic amines are strong organic bases (pKa ~11) and severe irritants.Segregation: Incompatible with acids and oxidizers.[3][4][5] Risk of exothermic reaction.
Fluorine Substituent Combustion Byproduct: Releases Hydrogen Fluoride (HF) gas when incinerated.Disposal Path: Must go to an incinerator equipped with a scrubber. Cannot be treated as standard organic waste.

Part 2: Pre-Disposal Handling & Storage

Before disposal, the material must be stabilized and segregated.

Containment & Segregation
  • Solid Waste: Collect pure substance or contaminated debris (wipes, gloves) in a wide-mouth HDPE (High-Density Polyethylene) jar .[1] Avoid glass if possible to prevent breakage-induced exposure.[1]

  • Liquid Waste: Collect in a compatible solvent waste container (e.g., HDPE carboy).

    • Compatible Solvents: Methanol, Ethanol, Dichloromethane (if already halogenated).

    • Incompatible: Concentrated acids (exothermic salt formation), Oxidizers (Peroxides, Nitric Acid - Explosion Hazard ).[1][6]

Labeling Requirements

Standard "Hazardous Waste" labels are insufficient. You must explicitly list constituents to protect downstream disposal personnel.

  • Chemical Name: this compound[1][7]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated[1]

Part 3: Disposal Workflows

Workflow A: Solid & Liquid Waste Disposal

This logic tree ensures the waste reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Pure compound, wipes, PPE) TypeCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) TypeCheck->Liquid SolidPack Pack in HDPE Jar Double Bag (LDPE) Solid->SolidPack LiquidSeg Segregate: Halogenated Organic Liquid->LiquidSeg Label Label: 'Toxic, Halogenated, Basic' SolidPack->Label LiquidSeg->Label Vendor Transfer to Licensed Vendor (RCRA Permitted TSDF) Label->Vendor Method Destruction Method: Rotary Kiln Incineration (>1100°C) with HF Scrubber Vendor->Method

Figure 1: Decision logic for segregating and routing fluorinated amine waste to the appropriate destruction facility.

Workflow B: Spill Response Protocol

CRITICAL: Do NOT use sawdust or paper towels as primary absorbents for amine spills; they can increase surface area for volatilization. Use an inert silicate.

  • Evacuate & Ventilate: Clear the area immediately.

  • PPE Up: Tyvek suit, double nitrile gloves, and a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (due to amine vapors).

  • Absorb: Use Vermiculite or Sand .

    • Why? These are inert and will not react with the basic amine.

  • Neutralize (Optional but Recommended): If the spill is large, apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to reduce volatility, then absorb.

  • Collect: Scoop into a hazardous waste pail. Label as "Spill Debris: Fluorinated Aniline."

SpillResponse Spill Spill Detected PPE Don PPE: Resp (OV/AG) + Double Gloves Spill->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Scoop to HDPE Pail Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Immediate response workflow for spills involving fluorinated anilines.

Part 4: Regulatory Compliance (RCRA & Logistics)

Since this specific intermediate may not have a unique RCRA P- or U-list code, you must classify it by Characteristic or Process .

RCRA Waste Codes (US EPA)
  • D002 (Corrosive): Applicable if the waste is aqueous and pH > 12.5. (Unlikely for pure organic, but possible for aqueous washes).

  • D001 (Ignitable): Applicable if dissolved in flammable solvents (MeOH, Acetone).

  • Halogenated Solvent Codes (F-List): If mixed with Methylene Chloride (F002), the entire mixture is F-listed.[1]

  • Generator Knowledge: In the absence of a specific code, classify as "Non-RCRA Regulated Hazardous Waste - Toxic/Halogenated" but treat with the severity of a P-listed waste.

Vendor Selection Criteria

When contracting a waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), verify they have:

  • Capability: A rotary kiln incinerator.

  • Permitting: Approval to accept "Halogenated Organic" waste streams.

  • Scrubbing: Wet scrubbers to neutralize the HF gas generated during combustion.

References

  • PubChem. (2025). 5-Fluoro-2-methylaniline (Related Compound Data).[1][7][8] National Library of Medicine. Retrieved from [Link][1]

  • US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Environmental Protection Agency. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline requires a rigorous, causality-driven approach to laboratory safety. As a complex fluorinated aniline derivative, this compound presents a multifaceted hazard profile that renders standard laboratory personal protective equipment (PPE) insufficient.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, operation, and disposal of this highly toxic intermediate.

Structure-Activity Relationship (SAR) & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's functional groups to understand why specific PPE is mandated. The hazards of this compound are synergistic:

  • The Aniline Core (Systemic Toxicity): Aniline derivatives are highly toxic via inhalation, ingestion, and dermal absorption. In the liver, CYP450 enzymes N-oxygenate the aniline core into phenylhydroxylamine metabolites. These metabolites actively oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), creating methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to insidious hypoxia, cyanosis, and potentially fatal hemolytic anemia[1][2].
  • The Fluorine Substitution (Enhanced Permeation): The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). This structural change accelerates the rate of percutaneous (dermal) absorption, allowing the compound to bypass standard thin-mil nitrile gloves much faster than unsubstituted aniline.

  • The Piperidinyl Group (Corrosivity & Basicity): The tertiary amine within the piperidine ring imparts strong localized basicity. Upon contact with ocular or mucosal tissues, it can cause rapid saponification of lipids, leading to severe, irreversible corneal damage and skin burns.

MetHb_Pathway A 5-Fluoro-2-(2-methyl-1- piperidinyl)aniline B Hepatic CYP450 N-oxygenation A->B C Phenylhydroxylamine Metabolite B->C E Methemoglobin (Fe3+) Hypoxia & Cyanosis C->E D Hemoglobin (Fe2+) Normal O2 Transport D->E Oxidation E->D Restoration F Methylene Blue (Antidote) G Leukomethylene Blue (Active Reductant) F->G NADPH Pathway G->E Reduces Fe3+ to Fe2+

Mechanism of aniline-induced methemoglobinemia and Methylene Blue rescue pathway.

Quantitative PPE Specifications

Standard laboratory gloves provide a false sense of security when handling lipophilic anilines. Permeation data for aniline dictates that thin nitrile or latex is strictly prohibited for primary contact[3][4].

Table 1: Mandatory PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMinimum StandardCausality / Justification
Hand Protection Butyl Rubber (Outer) + Nitrile (Inner)0.5 mm thickness, EN 374 Level 6 (>480 min)Lipophilic anilines rapidly permeate thin nitrile[3]. Butyl rubber blocks dermal absorption; inner nitrile provides dexterity if the outer glove is breached.
Eye/Face Splash Goggles + Polycarbonate ShieldANSI Z87.1+ / EN 166The basic piperidinyl group poses a severe risk of corneal saponification upon contact.
Body Protection Tychem® Apron over Heavy Cotton Lab CoatImpermeable frontPrevents the capillary action of liquid spills from pulling the toxic chemical through woven fabrics to the skin[5].
Respiratory Class II Type B2 BSC or Fume HoodFace velocity 80-100 FPMPrevents inhalation of highly toxic, methemoglobin-inducing vapors or aerosolized dust.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, every protocol must include built-in verification steps. Never handle this compound on an open bench.

Step 1: Pre-Operation Verification

  • Verify fume hood face velocity is between 80–100 FPM.

  • Clear the hood of all unnecessary clutter to prevent airflow disruption.

  • Prepare a secondary containment tray lined with chemical-absorbent bench paper within the hood.

Step 2: PPE Donning & Integrity Check

  • Don standard 4-mil nitrile gloves (inner layer).

  • Inspect 0.5 mm Butyl rubber gloves (outer layer) for micro-tears by inflating them slightly and checking for pressure loss. Don outer gloves.

  • Don chemical splash goggles, face shield, and a Tychem® apron.

Step 3: Dispensing and Weighing

  • Place an anti-static weigh boat inside the secondary containment tray. Causality: Static buildup can aerosolize fine powders, leading to inhalation exposure.

  • Lower the fume hood sash to the lowest workable height (acting as a physical blast/splash shield).

  • Using a dedicated, chemically resistant spatula, transfer the required mass of this compound.

  • Immediately seal the source container and wipe the exterior with a dry Kimwipe before removing it from the secondary containment.

Step 4: Reaction Setup

  • Transfer the weighed compound into the reaction vessel using a closed-system funnel to prevent dust dispersion.

  • Add solvents slowly. If the reaction is exothermic, utilize a pre-chilled cooling bath to prevent vapor expansion and potential pressure breaches.

HandlingWorkflow S1 1. Pre-Operation Verify Fume Hood & PPE S2 2. Don PPE Butyl Outer / Nitrile Inner S1->S2 S3 3. Dispensing Closed-System Weighing S2->S3 S4 4. Execution Solvent Addition in Hood S3->S4 S5 5. Decontamination Mild Acid Wash -> Soap S4->S5 S6 6. Disposal Segregated Halogenated Waste S5->S6

Step-by-step operational workflow for handling fluorinated piperidinyl anilines.

Decontamination, Disposal, and Emergency Response

Surface Decontamination Protocol: Because the piperidinyl group is basic, decontaminating surfaces with plain water is ineffective and may simply smear the lipophilic compound.

  • Spray the affected area with a mildly acidic solution (e.g., 1% citric acid or dilute acetic acid). Causality: The acid protonates the piperidine nitrogen, converting the lipophilic freebase into a water-soluble salt.

  • Wipe the area with absorbent pads.

  • Follow up with a standard laboratory detergent (soap) and water wash to remove residual organics.

Waste Disposal: Do not mix with standard organic waste. This compound must be segregated into Halogenated/Nitrogenous Organic Waste containers. Label the waste explicitly with "Contains Toxic Aniline Derivatives" to alert disposal technicians.

Emergency Response (Methemoglobinemia): In the event of significant dermal exposure or inhalation:

  • Immediate Decontamination: Remove contaminated clothing immediately. Wash skin with copious amounts of soap and water for at least 15 minutes. Do not use harsh solvents on the skin, as they increase absorption.

  • Medical Intervention: Seek emergency medical attention immediately. Provide the medical team with the chemical identity. The clinical antidote for aniline-induced methemoglobinemia is Methylene Blue (typically administered intravenously at 1-2 mg/kg)[2]. Methylene blue acts as a cofactor for the NADPH-MetHb reductase pathway, accelerating the reduction of toxic

    
     back to functional 
    
    
    
    [6].

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Centers for Disease Control and Prevention. Available at:[Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia. National Institutes of Health (PMC). Available at:[Link]

  • SAFETY DATA SHEET - Fisher Scientific: Aniline. Fisher Scientific. Available at:[Link]

  • Safety Data Sheet: Aniline - Carl ROTH. Carl Roth. Available at:[Link]

  • Aniline-induced refractory methemoglobinemia in polytrauma: successful management. National Institutes of Health (PMC). Available at:[Link]

  • LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures. Karen Beard. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(2-methyl-1-piperidinyl)aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.